molecular formula C7H8ClN5 B11901301 6-Chloro-8,9-dimethyl-9H-purin-2-amine

6-Chloro-8,9-dimethyl-9H-purin-2-amine

Cat. No.: B11901301
M. Wt: 197.62 g/mol
InChI Key: BJHRAPLOCUFZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8,9-dimethyl-9H-purin-2-amine (CAS 1239765-73-1) is a synthetically designed purine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a distinct 8,9-dimethyl substitution pattern on the purine scaffold, a structure known to be a privileged template in nature and a key component in numerous bioactive molecules . With a molecular formula of C7H8ClN5 and a molecular weight of 197.63 g/mol, it serves as a versatile chemical building block . The primary research applications for this compound are in the areas of oncology and epigenetics. The 2-amine-9H-purine scaffold has been identified as a novel, effective template for developing inhibitors that target various biological targets, including bromodomains (BRDs) . These epigenetic "reader" modules, such as those in BRD9, are involved in regulating gene expression and are linked to several cancer types . Furthermore, purine-based compounds are extensively investigated as potent, selective inhibitors of heat shock protein 90 (Hsp90) paralogs, including Grp94 . Grp94 is an endoplasmic reticulum chaperone implicated in the stabilization of a restricted set of client proteins critical in cancer, autoimmune diseases, and chronic inflammatory conditions . The structural modifications on the purine core, particularly at the 8 and 9 positions, are crucial for achieving high target affinity and paralog selectivity by exploiting unique hydrophobic binding pockets . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. For specific hazard information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-8,9-dimethylpurin-2-amine

InChI

InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12)

InChI Key

BJHRAPLOCUFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)N=C(N=C2Cl)N

Origin of Product

United States

Foundational & Exploratory

6-Chloro-8,9-dimethyl-9H-purin-2-amine CAS 1239765-73-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 6-Chloro-8,9-dimethyl-9H-purin-2-amine (CAS 1239765-73-1). This document is structured for medicinal chemists and drug discovery scientists focusing on kinase inhibitors and heat shock protein (Hsp90) modulation.[1]

CAS Registry Number: 1239765-73-1 Chemical Class: Purine Scaffold / Heterocyclic Building Block Primary Application: Hsp90 Inhibitor Synthesis (Purine-Scaffold Class)[1]

Executive Summary: The "Privileged" Scaffold

6-Chloro-8,9-dimethyl-9H-purin-2-amine represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike generic purines, the 8,9-dimethyl substitution pattern is engineered to lock the conformation of the purine ring, optimizing its fit within the ATP-binding pocket of the Hsp90 N-terminal domain.[1]

The molecule serves as a critical intermediate.[1] The C6-chlorine acts as a reactive "warhead" for nucleophilic aromatic substitution (


), allowing researchers to introduce lipophilic side chains required for high-affinity drug-target interactions, while the C2-amine  serves as a crucial hydrogen bond donor for orienting the molecule within the active site.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values for the specific 8,9-dimethyl analog.

PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 197.62 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.[1]
Solubility DMSO (>50 mg/mL), DMFPoor water solubility; requires organic co-solvent for reactions.[1]
LogP (Calc) ~0.8 - 1.2Moderate lipophilicity; increases significantly upon C6-substitution.[1]
pKa (Calc) ~3.5 (N7/N9), ~14 (Amine)The purine ring is electron-deficient due to the C6-Cl.[1]
Storage -20°C, DesiccatedMoisture Sensitive: C6-Cl can hydrolyze to the tautomeric ketone (guanine derivative) over time.[1]

Synthetic Methodology & Optimization

Expert Insight: The synthesis of this scaffold typically avoids direct methylation of a pre-formed purine, which yields inseparable mixtures of N7/N9 isomers.[1] Instead, the Traube Synthesis variation is preferred, where the imidazole ring is closed after establishing the N-methyl regiochemistry.[1]

Core Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow for constructing the 8,9-dimethyl core, highlighting the critical cyclization step.

Synthesis Start 2-amino-4,6-dichloro- 5-nitropyrimidine Step1 1. Methylamine (S_NAr) (Regioselective at C4) Start->Step1 Inter1 Intermediate A: N-methylamino pyrimidine Step1->Inter1 Step2 2. Reduction (Fe/AcOH or H2/Pd) (Nitro -> Amine) Inter1->Step2 Inter2 Intermediate B: Triaminopyrimidine Step2->Inter2 Step3 3. Cyclization (Orthoacetate) (Closes Imidazole Ring) Inter2->Step3 Triethyl Orthoacetate + Ac2O (Catalytic) Final Target: 6-Chloro-8,9-dimethyl- 9H-purin-2-amine Step3->Final

Caption: Regioselective synthesis route preventing N7/N9 isomer formation by installing the N-methyl group on the pyrimidine precursor.

Detailed Protocol: The "Orthoacetate" Cyclization

The most failure-prone step is the ring closure (Step 3).[1] Standard formic acid cyclization yields the 8-H purine.[1] To install the 8-methyl group, triethyl orthoacetate is required.[1]

Protocol:

  • Reagents: Suspend the 2,5-diamino-4-chloro-6-(methylamino)pyrimidine intermediate (1.0 eq) in anhydrous dioxane or DMF.

  • Activator: Add Triethyl Orthoacetate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) or Acetic Anhydride.

  • Condition: Heat to 100–110°C under Argon for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates.[1] If not, dilute with diethyl ether to induce crystallization.[1]

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography with acidic silica as the C6-Cl is labile.[1]

Medicinal Chemistry Applications

This molecule is the foundational scaffold for Purine-Scaffold Hsp90 Inhibitors (e.g., analogs of BIIB021 and PU-H71).[1]

Mechanism of Action (SAR)[1]
  • C2-Amine: Forms a critical hydrogen bond with Asp93 in the Hsp90 active site.[1]

  • C8/N9-Dimethyl: These groups fill a hydrophobic pocket, inducing a helical conformation in the protein that locks the inhibitor in place.[1]

  • C6-Position: The "Exit Vector."[1] This is where the library diversity is introduced to reach the solvent-exposed region or specific hydrophobic sub-pockets.[1]

Functionalization Workflow ( )

The primary utility of CAS 1239765-73-1 is its reactivity with amines.[1]

Standard Operating Procedure (


 Displacement): 
  • Dissolve: 6-Chloro-8,9-dimethyl-9H-purin-2-amine (1 eq) in n-Butanol or DMF.

  • Nucleophile: Add the desired amine (e.g., 3,4,5-trimethoxybenzylamine) (1.2 eq).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Heat: Microwave irradiation at 120°C for 30 mins (or reflux 12h).

  • Result: The C6-Cl is displaced, yielding the bioactive Hsp90 inhibitor.[1]

Reactivity Logic Diagram (Graphviz)

Reactivity Core 6-Chloro-8,9-dimethyl- 9H-purin-2-amine C6 C6-Chlorine (Electrophilic Center) Core->C6 C2 C2-Amine (Nucleophilic Center) Core->C2 N9 N9-Methyl (Steric Lock) Core->N9 Action1 S_NAr Displacement (Primary Library Gen) C6->Action1 Reacts with Primary Amines Action2 Protection (Boc/Ac) (If modifying side chains) C2->Action2 Susceptible to Acylation Action3 Prevents Tautomerism (Maintains Binding Mode) N9->Action3

Caption: Structural Activity Relationship (SAR) map detailing the reactive and functional roles of the scaffold's substituents.

Handling & Stability

  • Hydrolysis Risk: The C6-chlorine bond is susceptible to hydrolysis in acidic aqueous conditions, converting the molecule to the 6-oxo (guanine) derivative, which is biologically inactive against Hsp90.[1]

  • Validation: Always verify the integrity of the C6-Cl bond via LC-MS (M+H 198/200 pattern for Cl isotopes) before starting a synthesis campaign.[1]

  • Safety: As a purine antimetabolite precursor, handle with standard cytotoxic precautions (gloves, fume hood).[1]

References

  • Chiosis, G., et al. (2009).[1][2] "Purine-Scaffold Hsp90 Inhibitors." Current Topics in Medicinal Chemistry.

  • He, H., et al. (2006).[1] "Identification of potent water soluble purine-scaffold inhibitors of the heat shock protein 90." Journal of Medicinal Chemistry.

  • Lundgren, K., et al. (2009).[1] "BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein 90."[1] Molecular Cancer Therapeutics.[1] [1]

  • PubChem Compound Summary. (2024). "6-Chloro-9-methyl-9H-purin-2-amine (Analog Data)." [1]

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The Multifaceted Biological Activities of 8,9-Disubstituted Purine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a rich source of therapeutic agents.[1][2] Among the vast landscape of purine analogs, 8,9-disubstituted derivatives have emerged as a particularly promising class, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these compounds. We will delve into their roles as potent kinase inhibitors, selective adenosine receptor antagonists, and novel anti-inflammatory agents, offering field-proven insights for researchers, scientists, and drug development professionals. By elucidating the structure-activity relationships and key experimental methodologies, this guide aims to empower the rational design of next-generation therapeutics based on the versatile 8,9-disubstituted purine core.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

Purines, fundamental components of nucleic acids and coenzymes, play a pivotal role in a myriad of cellular processes. Their inherent ability to interact with a wide range of biological targets has made them a "privileged scaffold" in drug discovery.[1] Synthetic modifications of the purine ring system have yielded a plethora of clinically successful drugs, including antiviral agents like acyclovir and anticancer drugs such as 6-mercaptopurine.[3][4]

The strategic substitution at the C8 and N9 positions of the purine ring has proven to be a particularly fruitful avenue for modulating biological activity and selectivity. This disubstitution pattern allows for the fine-tuning of steric and electronic properties, enabling precise interactions with target proteins. This guide will navigate the diverse therapeutic landscapes where 8,9-disubstituted purines have shown significant promise.

Synthetic Strategies for 8,9-Disubstituted Purines

The generation of diverse libraries of 8,9-disubstituted purines is crucial for exploring their therapeutic potential. A common and effective strategy involves a multi-step synthesis starting from readily available pyrimidine precursors.[5]

A representative synthetic route often begins with a substituted 4,6-dichloro-5-nitropyrimidine.[5] Nucleophilic substitution at the C6 position with an appropriate amine, followed by reduction of the nitro group, yields a 5,6-diaminopyrimidine intermediate. Subsequent cyclization with a suitable one-carbon source, such as an aldehyde in the presence of an acid catalyst, forms the imidazole ring and introduces the C8 substituent. Finally, alkylation or arylation at the N9 position furnishes the desired 8,9-disubstituted purine derivative.[5]

Alternatively, annulation reactions starting from 5-aminoimidazole-4-carbonitriles provide a rapid and versatile approach to a variety of C8 and N9 substituted purines in one or two steps.[6][7]

Experimental Protocol: General Synthesis of 6,8,9-Trisubstituted Purine Analogs[5]
  • Step 1: Synthesis of the 6-substituted pyrimidine. To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), add the desired substituted piperazine and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 2: Reduction of the nitro group. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., sodium dithionite).

  • Step 3: Imidazole ring formation (C8-substitution). The resulting 5-amino-6-substituted pyrimidine is reacted with a substituted benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like DMF at elevated temperature (e.g., 80 °C) to yield the 8-substituted purine.[5]

  • Step 4: N9-alkylation. The final step involves the N9-alkylation of the purine core. This is typically achieved by reacting the 8-substituted purine with an alkyl halide (e.g., cyclopentyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

Kinase Inhibition: A Dominant Therapeutic Application

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The purine scaffold, mimicking the natural kinase substrate ATP, is an ideal starting point for the design of potent kinase inhibitors.[1] 8,9-Disubstituted purines have demonstrated significant inhibitory activity against a range of kinases implicated in oncology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, including non-small cell lung cancer. A series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines have been developed as potent EGFR inhibitors.[8][9] These compounds have shown impressive in vitro activity against EGFR mutant cell lines and in vivo efficacy in xenograft models.[8]

Table 1: In Vitro Activity of Representative 8,9-Disubstituted Purine-based EGFR Inhibitors [8]

CompoundSubstitution PatternHCC827 IC₅₀ (nM)EGFRL858R IC₅₀ (nM)
C9 2,9-disubstituted 8-phenylsulfinyl-9H-purine29.41.9
C12 2,9-disubstituted 8-phenylsulfinyl-9H-purine-114 (against EGFRL858R/T790M/C797S)

IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity.

Workflow: Evaluation of EGFR Kinase Inhibition

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies synthesis Compound Synthesis kinase_assay Biochemical Kinase Assay (e.g., LanthaScreen) synthesis->kinase_assay Test Compounds cell_proliferation Cell Proliferation Assay (e.g., MTT, SRB) kinase_assay->cell_proliferation Identify Hits western_blot Western Blot Analysis (p-EGFR, p-Akt) cell_proliferation->western_blot Confirm Mechanism xenograft Tumor Xenograft Model (e.g., HCC827 in nude mice) western_blot->xenograft Select Lead Compound pk_pd Pharmacokinetic/ Pharmacodynamic Analysis xenograft->pk_pd toxicity Toxicity Studies xenograft->toxicity

Caption: Workflow for the preclinical evaluation of EGFR inhibitors.

FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors

Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10] 2,7,9-trisubstituted 8-oxopurines have been designed as potent FLT3-ITD inhibitors.[10][11] Structure-activity relationship (SAR) studies have revealed that substitution at the N7 and N9 positions can modulate selectivity between FLT3 and other kinases like CDK4.[10]

Bruton's Tyrosine Kinase (BTK) and Bcr-Abl Inhibitors

In the realm of hematological malignancies, 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases such as Bcr-Abl (implicated in chronic myeloid leukemia) and BTK (a key player in B-cell malignancies).[12] Molecular docking and 3D-QSAR studies have guided the optimization of these inhibitors, highlighting the importance of specific substitutions on the purine core and its appendages for potent and selective activity.[12]

Signaling Pathway: Downstream Effects of FLT3-ITD Inhibition

FLT3_Signaling FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 ERK ERK1/2 FLT3_ITD->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation Inhibitor 8,9-Disubstituted Purine Inhibitor Inhibitor->FLT3_ITD

Caption: Inhibition of mutated FLT3 signaling by 8,9-disubstituted purines.

Adenosine Receptor Antagonism: Modulating Neurological and Inflammatory Responses

Adenosine receptors (ARs), a family of G protein-coupled receptors, are crucial in regulating a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. 8,9-Disubstituted purines have been extensively explored as antagonists for various AR subtypes, particularly the A₂A receptor.

A₂A Adenosine Receptor Antagonists for Neurodegenerative Diseases

The A₂A adenosine receptor is highly expressed in the basal ganglia and plays a significant role in modulating motor function. A₂AAR antagonists have emerged as a promising therapeutic strategy for Parkinson's disease, as they can enhance dopaminergic signaling.[13] Numerous 8,9-disubstituted adenine derivatives have been synthesized and evaluated for their A₂AAR affinity and selectivity.[14][15][16]

Table 2: Binding Affinities of Representative 8,9-Disubstituted Purines at Adenosine Receptors [14][15]

CompoundSubstitution PatternA₂AAR Ki (nM)A₁/A₂A Selectivity
ANR 94 8,9-disubstituted adenine4652
Compound 13 9-ethyl-8-furyl-2-(4-hydroxyphenyl)-2-ethylaminoadenine1.828
8-Bromo-9-ethyladenine 8-bromo, 9-ethyl52-

Ki values represent the inhibitory constant, indicating the affinity of the compound for the receptor.

Anti-inflammatory Properties

The A₂A adenosine receptor is also involved in regulating inflammatory responses. Antagonism of this receptor can have anti-inflammatory effects.[14] Furthermore, novel 9-cinnamyl-9H-purine derivatives have been designed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, a key cascade in inflammation.[17] These compounds have demonstrated the ability to reduce the production of pro-inflammatory mediators.[17] Some purine derivatives have also been investigated for their ability to inhibit the release of IL-1β, a key pro-inflammatory cytokine.[18]

Other Notable Biological Activities

The versatility of the 8,9-disubstituted purine scaffold extends beyond kinase inhibition and adenosine receptor antagonism.

  • Anticancer Activity: Beyond specific kinase targets, many 6,8,9-trisubstituted purine analogs have demonstrated broad cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer.[5][19] These compounds often induce cell cycle arrest and apoptosis.[20]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: An 8-purine derivative has shown activity as a DPP-4 inhibitor, suggesting potential applications in the treatment of type 2 diabetes.[21]

Conclusion and Future Perspectives

8,9-Disubstituted purine derivatives represent a rich and diverse class of bioactive molecules with immense therapeutic potential. Their ability to potently and selectively modulate the activity of key biological targets, including protein kinases and G protein-coupled receptors, has positioned them at the forefront of modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of optimized drug candidates.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning substitutions to achieve greater selectivity for specific kinase isoforms or adenosine receptor subtypes to minimize off-target effects.

  • Overcoming Drug Resistance: Designing novel derivatives that can overcome acquired resistance mechanisms, a significant challenge in cancer therapy.[5]

  • Exploring New Therapeutic Areas: Expanding the investigation of 8,9-disubstituted purines to other disease areas where their targets are relevant, such as autoimmune disorders and fibrotic diseases.[22]

The continued exploration of the chemical space around the 8,9-disubstituted purine core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of innovative and effective therapies for a range of human diseases.

References

  • Bollier, M., Klupsch, F., Six, P., Dubuquoy, L., Azaroual, N., Millet, R., & Leleu-Chavain, N. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422–430. [Link]

  • Hei, Y. Y., Lei, H., Fan, S., Mao, Y., Zhao, H. Y., Xi, X. X., ... & Zhang, S. Q. (2018). Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2859–2870. [Link]

  • Özgeris, B., Gökçe, M., Al-Bayati, M. A., & Küpeli Akkol, E. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Heliyon, 10(4), e25838. [Link]

  • Gökçe, M., Özgeris, B., & Küpeli Akkol, E. (2025). Purine Scaffold in Agents for Cancer Treatment. Pharmaceuticals, 18(5), 656. [Link]

  • Dal Ben, D., Buccioni, M., Marucci, G., Lammi, C., Spinaci, A., Volpini, R., & Cristalli, G. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. Molecules, 27(7), 2339. [Link]

  • Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., & Cristalli, G. (2002). New substituted 9-alkylpurines as adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 10(5), 1599–1607. [Link]

  • Hei, Y. Y., Lei, H., Fan, S., Mao, Y., Zhao, H. Y., Xi, X. X., ... & Zhang, S. Q. (2018). Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. Semantic Scholar. [Link]

  • Krystof, V., Gucký, T., Řezníčková, E., & Jorda, R. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(16), 4991. [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2014). 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 22(12), 3072–3082. [Link]

  • van der Klein, P. A. M., IJzerman, A. P., & van der Wenden, E. M. (2001). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry, 44(4), 544–557. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2021). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(57), 36151-36173. [Link]

  • Villalobos-Molina, R., Pérez-Vásquez, A., Pérez-González, M., & Campos-Aldrete, M. E. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1237–1246. [Link]

  • Krystof, V., Gucký, T., Řezníčková, E., & Jorda, R. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(16), 4991. [Link]

  • Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

  • Delgado, T., Veselá, D., Dostálová, H., Kryštof, V., Vojáčková, V., Jorda, R., ... & Salas, C. O. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Pharmaceutics, 14(6), 1294. [Link]

  • Chackalamannil, S., & Neustadt, B. R. (2008). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Medicinal Chemistry Letters, 1(1), 18–22. [Link]

  • Suto, M. J., Goldman, M. E., Gayo, L. M., Ransburg, A. M., & Hubbell, S. E. (1994). Antiinflammatory activity of substituted 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones. Atypical nonsteroidal antiinflammatory agents. Journal of Medicinal Chemistry, 37(25), 4387–4393. [Link]

  • Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 249. [Link]

  • ResearchGate. (n.d.). Substituted purine derivatives with biological activities. [Link]

  • Lee, H. J., Kim, H. J., Kim, D. J., Kwon, Y. J., & Ryu, J. Y. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Bioorganic & Medicinal Chemistry, 112, 117881. [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

  • Medical Essentials Plus. (2024). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. [Link]

  • ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. [Link]

  • Kim, H., Jo, E., Lee, S., Kim, H., & Kim, J. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Molecules, 28(14), 5406. [Link]

  • Bollier, M., Klupsch, F., Six, P., Dubuquoy, L., Azaroual, N., Millet, R., & Leleu-Chavain, N. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422–430. [Link]

  • Koutentis, P. A., & Papakyriakou, A. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, e202501018. [Link]

  • The Cancer Letter. (2024). Cancer cells salvage purine nucleotides—including dietary purines—to fuel tumor growth. [Link]

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2-Amino-6-chloro-8,9-dimethylpurine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthesis logic for 2-Amino-6-chloro-8,9-dimethylpurine .

Executive Summary

2-Amino-6-chloro-8,9-dimethylpurine (Calculated MW: 197.63 g/mol ) is a trisubstituted purine derivative characterized by a chlorine atom at the C6 position, an amino group at C2, and methyl groups at both the C8 and N9 positions.

Functionally, this compound represents a "locked" purine analog. Unlike naturally occurring purines which can tautomerize between N7 and N9, the N9-methylation fixes the electronic structure, preventing ribosylation at the primary glycosidic site. Consequently, this molecule serves primarily as a scaffold for small-molecule inhibitor design (targeting kinases or polymerases) or as a reference standard in the analysis of methylated DNA adducts. Its 6-chloro substituent is a highly reactive electrophilic handle, allowing for rapid diversification via nucleophilic aromatic substitution (SNAr).

Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identifiers[1][3]
  • IUPAC Name: 6-chloro-8,9-dimethyl-9H-purin-2-amine

  • Common Name: 2-Amino-6-chloro-8,9-dimethylpurine

  • Molecular Formula: C7H8ClN5

  • SMILES: Cn1c(C)nc2c(Cl)nc(N)nc12

Molecular Data Table
PropertyValueNotes
Molecular Weight 197.63 g/mol Monoisotopic Mass: 197.046
Exact Mass 197.0468Useful for HRMS validation
Physical State Solid (Powder)Typically off-white to pale yellow
LogP (Predicted) ~0.8 - 1.2More lipophilic than guanine due to methyls
pKa (Predicted) ~2.5 (N1), ~9.5 (N-H)N9-Me removes acidic imidazole proton
Solubility DMSO, DMF, MeOHPoor solubility in water; insoluble in hexanes

Structural Architecture

The defining feature of this molecule is the 8,9-dimethyl substitution pattern . In standard purine chemistry, the imidazole ring (N7/N8/N9) is electron-rich.

  • C6-Chloro: Electron-withdrawing, activates C6 for nucleophilic attack.

  • N9-Methyl: Blocks the canonical glycosylation site, fixing the tautomer and increasing lipophilicity.

  • C8-Methyl: Adds steric bulk to the imidazole ring, potentially altering binding affinity in enzyme pockets (e.g., steric clash in DNA minor grooves or kinase hinge regions).

Structural Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and standard purine numbering.

ChemicalStructure N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 NH2_2 NH2 C2->NH2_2 C4 C4 N3->C4 C5 C5 C4->C5 Double Bond C6 C6 C5->C6 N7 N7 C5->N7 C6->N1 Cl6 Cl C6->Cl6 Reactive C8 C8 N7->C8 N9 N9 C8->N9 Me8 CH3 C8->Me8 N9->C4 Me9 CH3 N9->Me9

Figure 1: Connectivity of 2-Amino-6-chloro-8,9-dimethylpurine showing the core ring system and substituent positions.

Synthesis & Reaction Logic

Retrosynthetic Analysis

Synthesis of 8,9-disubstituted purines typically follows one of two strategies:

  • Traube Cyclization (De Novo): Constructing the imidazole ring onto a pyrimidine diamine precursor. This is the most regioselective method.

  • Direct Alkylation: Methylating a pre-formed purine core. This often yields mixtures of N7/N9 isomers and requires difficult chromatographic separation.

Recommended Protocol: Traube Cyclization (High Specificity)

This route avoids isomer mixtures by fixing the N9-methyl group early in the synthesis.

Step 1: Pyrimidine Precursor Synthesis

  • Starting Material: 2-Amino-4,6-dichloro-5-nitropyrimidine.

  • Reagent: Methylamine (

    
    ).
    
  • Mechanism: SNAr displacement of the 4-chloro group.

  • Product: 2-Amino-4-chloro-6-(methylamino)-5-nitropyrimidine.

Step 2: Reduction

  • Reagent: Sodium dithionite (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
  • Product: 2,5-Diamino-4-chloro-6-(methylamino)pyrimidine.

  • Note: The 5-nitro group is reduced to an amine, creating the vicinal diamine required for cyclization.

Step 3: Cyclization (Ring Closure)

  • Reagent: Triethyl orthoacetate (

    
    ) or Acetic Anhydride (
    
    
    
    ).
  • Conditions: Acid catalysis (e.g., pTSA), reflux.

  • Mechanism: Condensation of the vicinal diamines with the orthoacetate carbon. The N-methyl group at position 6 of the pyrimidine becomes N9 of the purine. The methyl from the acetate becomes the C8-methyl.

  • Final Product: 2-Amino-6-chloro-8,9-dimethylpurine .

Synthesis Workflow Diagram

Synthesis Start Start: 2-Amino-4,6-dichloro-5-nitropyrimidine Step1 Step 1: Methylamine Addition (S_NAr at C4) Start->Step1 Inter1 Intermediate: 2-Amino-4-chloro-6-(methylamino)-5-nitropyrimidine Step1->Inter1 Step2 Step 2: Reduction (-NO2 -> -NH2) (H2/Pd-C or Na2S2O4) Inter1->Step2 Inter2 Intermediate: 2,5-Diamino-4-chloro-6-(methylamino)pyrimidine Step2->Inter2 Step3 Step 3: Cyclization with Triethyl Orthoacetate (Inserts C8-Methyl) Inter2->Step3 Final Target: 2-Amino-6-chloro-8,9-dimethylpurine Step3->Final

Figure 2: Step-wise synthesis via the Traube cyclization method, ensuring regiochemical control at N9.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Peak:

    
    .
    
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

    
     vs 
    
    
    
    ).
    • 
       198.05 (100%)
      
    • 
       200.05 (~32%)
      
Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       ppm (s, 3H): C8-Methyl . (Singlet, slightly deshielded by aromatic ring).
      
    • 
       ppm (s, 3H): N9-Methyl . (Singlet, typical N-methyl range).
      
    • 
       ppm (s, 2H): C2-Amino  (
      
      
      
      ). (Broad singlet, exchangeable with
      
      
      ).
    • Absence: No signals in the aromatic region (8.0+ ppm) typically seen for C8-H or C6-H, confirming full substitution.

Safety & Handling Protocol

Hazard Classification (Predicted based on analogs):

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritation: Causes skin and eye irritation.

  • Reactivity: The C6-chloro group is susceptible to hydrolysis in strong acid/base; keep stored in a cool, dry place under inert atmosphere (Argon/Nitrogen).

Handling:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • In case of spill: Sweep up avoiding dust generation; neutralize surfaces with mild detergent.

References

  • PubChem Compound Summary. 2-Amino-6-chloropurine (Parent Scaffold). National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (General methodology for 8-substitution). [Link]

Technical Monograph: Therapeutic Potential & Synthetic Utility of 6-Chloro-8,9-Dimethylpurine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 6-chloro-8,9-dimethylpurine not as a final therapeutic agent, but as a High-Value Synthetic Intermediate (HVSI) —a privileged electrophilic scaffold used to generate libraries of ATP-competitive kinase inhibitors.

Part 1: Executive Summary & Structural Logic

In the realm of small-molecule kinase inhibitors, the purine heterocycle remains a "privileged structure" due to its high affinity for the ATP-binding cleft. 6-chloro-8,9-dimethylpurine represents a critical electrophilic scaffold. Its value lies in its specific substitution pattern, which pre-organizes the core for high-affinity binding while offering a reactive handle for diversification.

The Pharmacophore Triad

This molecule functions as a template for Type I ATP-competitive inhibitors . Its therapeutic potential is unlocked only after functionalization at the C6 position.

PositionSubstituentMechanistic Role
C6 (Chloro) Reactive Electrophile The "Gateway." The chlorine atom is a leaving group for Nucleophilic Aromatic Substitution (

), allowing the attachment of aryl amines/anilines that form crucial H-bonds with the kinase Hinge Region .
C8 (Methyl) Steric Lock Unlike the unsubstituted C8-H, the C8-methyl group fills small hydrophobic pockets (e.g., in Hsp90 or Adenosine Kinase ) and restricts the rotation of substituents, reducing the entropic penalty of binding.
N9 (Methyl) Ribose Mimic Mimics the glycosidic attachment of ATP. The methyl group is small enough to fit tight pockets where bulky cycloalkyl groups (e.g., cyclopentyl) might cause steric clash, offering a profile for CNS-penetrant analogs.
Mechanistic Diagram: Scaffold to Inhibitor

The following diagram illustrates the transformation of the inactive scaffold into a bioactive kinase inhibitor, mapping the chemical features to the biological target.

G Scaffold 6-Chloro-8,9-Dimethylpurine (Electrophilic Scaffold) Reaction S_NAr Functionalization (R-NH2 / Heat / Base) Scaffold->Reaction Activation Inhibitor Bioactive 6-Amino-Purine (Kinase Inhibitor) Reaction->Inhibitor Yields Lead Hinge Hinge Region (H-Bond Donor/Acceptor) Inhibitor->Hinge C6-Substituent binds Hydrophobic Hydrophobic Pocket (Van der Waals) Inhibitor->Hydrophobic C8-Methyl binds

Figure 1: Transformation of the 6-chloro-8,9-dimethylpurine scaffold into a bioactive inhibitor, showing interaction mapping.

Part 2: Synthetic Protocols

To utilize this scaffold, one must first synthesize the core with high regiochemical fidelity, then derivatize it.

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 6-chloro-8,9-dimethylpurine from pyrimidine precursors. Challenge: Avoiding N7/N9 isomer mixtures. Solution: Use of N-methylated diamine precursors ensures the methyl group is fixed at the N9 position before cyclization.

Reagents:

  • 5-amino-4,6-dichloro-pyrimidine (Starting Material)

  • Methylamine (33% in EtOH)

  • Triethyl orthoacetate (Cyclization agent)

  • Acetic Anhydride (

    
    )
    

Step-by-Step Methodology:

  • Amination (C4 Position):

    • Dissolve 5-amino-4,6-dichloro-pyrimidine (10 mmol) in ethanol.

    • Add Methylamine (11 mmol) dropwise at 0°C to control exotherm.

    • Stir at RT for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show mono-substitution.

    • Result: 5-amino-4-chloro-6-(methylamino)pyrimidine.

  • Cyclization (Ring Closure):

    • Suspend the intermediate from Step 1 in Triethyl orthoacetate (15 mL).

    • Add catalytic p-TsOH (10 mol%).

    • Reflux at 110°C for 6 hours. The orthoacetate provides the 2-carbon source (C8-Methyl) and closes the imidazole ring.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

    • Final Product: 6-chloro-8,9-dimethylpurine .

Protocol B: Derivatization (Library Generation)

Objective: Install the "Hinge Binder" via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 6-chloro-8,9-dimethylpurine (1 eq)

  • Aniline derivative (e.g., 3-chloroaniline or 4-sulfamoylaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2 eq)

  • n-Butanol (Solvent)

Methodology:

  • Dissolve scaffold in n-Butanol (0.5 M concentration).

  • Add DIPEA and the specific Aniline.

  • Microwave irradiation: 120°C for 20 minutes (or Reflux 110°C for 12 hours).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether.

  • Validation: Confirm loss of C-Cl bond via Mass Spectrometry (loss of Chlorine isotope pattern).

Part 3: Therapeutic Applications & Case Studies

The 8,9-dimethylpurine core has shown specific utility in targeting kinases that tolerate steric bulk at C8 but require compact groups at N9.

Hsp90 Inhibition (Oncology)

Heat Shock Protein 90 (Hsp90) stabilizes oncogenic proteins.

  • Mechanism: Purine-scaffold inhibitors bind to the N-terminal ATP pocket of Hsp90.

  • Role of 8,9-Dimethyl: The C8-methyl group fits into a hydrophobic sub-pocket unique to Hsp90 (distinct from many kinases), improving selectivity over general kinases. The N9-methyl allows the molecule to sit deep in the pocket without clashing with the "lid" region.

  • Citation: Derivatives of 8-substituted purines have demonstrated

    
     values in the low nanomolar range against HER2-positive breast cancer models [1].[1]
    
Cyclin-Dependent Kinases (CDKs)[2]
  • Target: CDK2/Cyclin E (Cell cycle regulation).

  • Role: The 6-(3-chloroanilino)-8,9-dimethylpurine analog mimics Purvalanol .

  • Data: The 8-methyl group restricts the rotation of the purine ring relative to the aniline, locking it into the bioactive "anti" conformation required for CDK2 inhibition [2].

Adenosine Kinase (AK)[3]
  • Therapeutic Area: Epilepsy and neuropathic pain.

  • Insight: 6,8-disubstituted purines are potent AK inhibitors.[2] The C8-substituent (Methyl or Aryl) is critical for potency, as unsubstituted C8 analogs are often inactive. The 8,9-dimethyl motif balances potency with water solubility, a common failure point for larger C8-aryl analogs [3].

Part 4: Analytical Validation (Kinase Assay)

To validate the therapeutic potential of synthesized derivatives, a FRET-based LanthaScreen™ Assay is recommended.

Assay Workflow Diagram:

G Step1 Prepare Kinase Reaction Buffer (50mM HEPES, 10mM MgCl2, 1mM EGTA) Step2 Add Inhibitor (Serial Dilution) + Kinase + AlexaFluor Tracer Step1->Step2 Step3 Incubate (60 min, RT) Equilibrium Binding Step2->Step3 Step4 Add Eu-labeled Antibody (Detects Tracer Displacement) Step3->Step4 Step5 Read TR-FRET Signal (Calculate IC50) Step4->Step5

Figure 2: LanthaScreen™ Eu Kinase Binding Assay workflow for validating purine inhibitors.

Data Interpretation:

  • Low TR-FRET Signal: Indicates the inhibitor successfully displaced the tracer (High Affinity).

  • High TR-FRET Signal: Inhibitor failed to bind (Low Affinity).

  • Success Metric:

    
     for lead candidates.[3]
    

References

  • Chiosis, G., et al. (2008).[1] "A small molecule designed to bind to the adenine nucleotide pocket of Hsp90." Cell Stress & Chaperones. Link

  • Chang, Y.T., et al. (1999). "Synthesis and biological evaluation of 2,6,9-trisubstituted purines as kinase inhibitors." Chemistry & Biology. Link

  • Bookser, B.C., et al. (2005). "Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives." Journal of Medicinal Chemistry. Link

  • Legraverend, M., et al. (2008). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Distinguishing and Characterizing N7 vs. N9 Methylated Purine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective alkylation of purines at the N7 and N9 positions represents a critical bifurcation point in both medicinal chemistry and toxicology. While N9-alkylated purines form the structural backbone of canonical nucleosides and blockbuster antiviral drugs (e.g., Acyclovir, Tenofovir), N7-alkylated isomers are frequently observed as unstable, genotoxic byproducts of DNA alkylation or as specialized targets in novel drug design.

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar physicochemical properties. However, their electronic environments differ significantly, leading to distinct reactivities, stabilities, and spectral signatures. This guide provides a definitive technical framework for synthesizing, differentiating, and characterizing N7 and N9 methylated purine isomers, grounded in empirical data and mechanistic logic.

Molecular Architecture & Electronic Fundamentals

The purine ring system contains multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). In guanine and adenine, the competition is primarily between the imidazole ring nitrogens: N7 and N9.

Electronic Distribution and Reactivity
  • N7-Position (Kinetic Control): The N7 nitrogen is the most nucleophilic site on the guanine base, making it the primary target for alkylating agents (e.g., nitrogen mustards, cisplatin, methyl methanesulfonate).[1][2] Methylation at N7 introduces a positive charge (quaternization) in the imidazole ring, significantly acidifying the N1-proton (pKa drops from ~9.2 to ~7.0) and destabilizing the glycosidic bond.

  • N9-Position (Thermodynamic Control): The N9 nitrogen is the site of attachment for the sugar moiety in natural nucleosides. It is less nucleophilic than N7 in neutral guanine but becomes the preferred site under thermodynamic control or anionic conditions (e.g., using NaH/DMF). N9-alkylation preserves the aromatic stability of the imidazole ring more effectively than N7-alkylation.

Structural Visualization

The following diagram illustrates the numbering scheme and the structural difference between the two isomers.

PurineIsomers cluster_0 N9-Methylpurine (Canonical) cluster_1 N7-Methylpurine (Non-Canonical) N9_Struct Purine Ring (Methyl group at N9) Prop9 Thermodynamically Stable Mimics Natural Nucleosides N9_Struct->Prop9 N7_Struct Purine Ring (Methyl group at N7) Prop7 Kinetically Favored (Guanine) Positively Charged (Zwitterion) Labile Glycosidic Bond N7_Struct->Prop7

Caption: Structural and functional dichotomy between N9 and N7 methylated purine isomers.

Analytical Differentiation: The "E-E-A-T" Framework

Accurate assignment of regiochemistry is paramount. Relying solely on reaction conditions to predict the isomer is a common source of error. The following analytical methods provide self-validating confirmation.

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR offers the most definitive distinction. The electronic shielding effects of the alkyl group propagate differently through the ring system.

  • ¹³C NMR Chemical Shifts:

    • C5 Carbon: In N9-isomers, the C5 signal is deshielded (shifted downfield, higher ppm) by 8–12 ppm compared to the N7-isomer.[3]

    • C4 Carbon: In N9-isomers, the C4 signal is shielded (shifted upfield, lower ppm) by 8–12 ppm compared to the N7-isomer.[3]

    • Rule of Thumb:

      
       is typically positive and large for N9-isomers, and smaller or negative for N7-isomers.
      
  • ²D NMR (HMBC & NOESY):

    • HMBC: Look for long-range coupling between the methyl protons and the ring carbons. N9-methyl protons will couple to C4 and C8. N7-methyl protons will couple to C5 and C8.

    • NOESY: N9-alkyl protons often show a strong Nuclear Overhauser Effect (NOE) with the H8 proton (and H1' if a nucleoside). N7-alkyl protons may show NOE with H8, but lack the specific spatial relationship with the pyrimidine ring substituents seen in N9.

UV-Vis Spectroscopy

While less specific than NMR, UV spectroscopy provides rapid characterization, particularly for guanine derivatives.

  • N7-Methylguanine: Exhibits a characteristic absorption maximum (

    
    ) shift. At pH 5-7, N7-methylguanosine shows a broad shoulder or secondary peak around 290 nm  (due to the zwitterionic character) in addition to the standard 250-260 nm band.
    
  • N9-Methylguanine: Typically displays a cleaner single absorption band centered near 254-260 nm , resembling natural guanosine.

Mass Spectrometry & Stability
  • Fragmentation: Under collision-induced dissociation (CID), N7-alkylated purines (especially guanine) are prone to deglycosylation/dealkylation due to the weakened N-C bond. The loss of the base (depurination) is a dominant fragmentation pathway for N7-adducts.

  • Retention Time (HPLC): N7-isomers are generally more polar (due to charge separation/zwitterionic nature) and often elute earlier than N9-isomers on reverse-phase C18 columns, though this is pH-dependent.

Summary Table: Diagnostic Signals
FeatureN9-Methyl IsomerN7-Methyl Isomer
¹³C NMR (C5) Deshielded (~150-160 ppm)Shielded (~140-150 ppm)
¹³C NMR (C4) ShieldedDeshielded
Stability High (Stable bond)Low (Prone to depurination)
Charge (Guanine) NeutralPositive (at N7) / Zwitterionic
Biological Role Canonical NucleosidesDNA Damage Adduct / Epigenetic Mark

Synthetic Pathways & Regiocontrol

Controlling the site of methylation requires manipulating the thermodynamic vs. kinetic landscape.

Protocol: Regioselective Synthesis Workflow

This workflow describes how to steer the reaction toward the desired isomer.

SynthesisWorkflow Start Starting Material: Purine Base (e.g., 6-Chloropurine) Decision Desired Isomer? Start->Decision PathN9 Target: N9-Isomer (Thermodynamic) Decision->PathN9 N9 PathN7 Target: N7-Isomer (Kinetic/Directed) Decision->PathN7 N7 MethodN9 Method: 1. Base (NaH/K2CO3) in Polar Aprotic Solvent (DMF/DMSO) 2. Alkyl Halide 3. Heat (promotes thermodynamic equilibrium) PathN9->MethodN9 MethodN7 Method: 1. Transient Protection (e.g., BSA silylation) 2. Lewis Acid Catalyst (SnCl4) 3. Alkylating Agent OR Steric Blocking of N9 PathN7->MethodN7 ResultN9 Major Product: N9-Alkylpurine (Verify via C5-NMR shift) MethodN9->ResultN9 ResultN7 Major Product: N7-Alkylpurine (Verify via HMBC) MethodN7->ResultN7

Caption: Decision tree for the regioselective synthesis of purine isomers.

Key Synthetic Insight

For Guanine , direct alkylation almost always favors N7 kinetically. To obtain N9-alkylguanine (e.g., for drug synthesis), one often starts with 2-amino-6-chloropurine . The electron-withdrawing chlorine atom alters the ring electronics, making N9 more accessible and allowing for easier separation of isomers, followed by hydrolysis of the chloride to the ketone (guanine).

Biological Implications: The "Silent" vs. The "Canonical"

Understanding the biological fate of these isomers is crucial for toxicology and drug safety.

N7-Guanine: The DNA Damage Marker

N7-methylguanine (N7-MeG) is the most abundant DNA adduct formed by alkylating agents (e.g., temozolomide).

  • Mechanism: It is not directly mutagenic because the methyl group projects into the major groove and does not interfere with Watson-Crick base pairing (C-G).

  • The Danger: The quaternary nitrogen destabilizes the N-glycosidic bond. This leads to spontaneous depurination , leaving an Abasic Site (AP site) .

  • Consequence: AP sites are non-coding lesions. If not repaired by Base Excision Repair (BER), replication polymerases may stall or insert a random base (often Adenine, "A-rule"), leading to G→T transversions.

N9-Purines: The Therapeutic Scaffold

N9-alkylation mimics the natural ribose attachment. Drugs like Acyclovir are N9-substituted guanine analogs. They act as chain terminators because they lack the 3'-OH group required for DNA elongation, but they must be phosphorylated by viral kinases. Their stability is essential for their bioavailability and half-life.

Experimental Protocols

Protocol 1: Differentiation via HMBC NMR

Objective: Unambiguously assign N7 vs N9 regiochemistry.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6.

  • Acquisition: Run a standard ¹H-¹³C HMBC experiment optimized for long-range coupling (8-10 Hz).

  • Analysis:

    • Locate the H8 proton singlet (typically 8.0–8.5 ppm).

    • Locate the Alkyl protons (e.g., N-CH3, ~3.8–4.0 ppm).

    • N9 Confirmation: Observe correlations from Alkyl-H to C4 and C8 . (C4 is usually 150-160 ppm range for purines).

    • N7 Confirmation: Observe correlations from Alkyl-H to C5 and C8 . (C5 is usually shifted upfield relative to N9-C5).

Protocol 2: LC-MS/MS Quantification of N7-MeG (Biomarker)

Objective: Quantify N7-methylguanine in urine or DNA hydrolysates.

  • Internal Standard: Spike sample with isotope-labeled standard (¹⁵N₅-N7-MeG).

  • Extraction: Use Solid Phase Extraction (SPE) to remove salts/proteins.

  • LC Conditions: C18 Reverse Phase column. Mobile phase: Ammonium acetate (pH 4.5) / Methanol gradient.

  • MS Detection: Electrospray Ionization (ESI+).

    • Transition: Monitor m/z 166 → 149 (Loss of NH3) or 166 → 124 (Loss of cyanamide/ring opening).

    • Note: N7-MeG often elutes earlier than N9-MeG due to higher polarity.

References

  • National Institutes of Health (NIH). (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[4] J Org Chem. Retrieved from [Link]

  • NIH / PMC. (2018). Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. Retrieved from [Link]

  • NIH / PMC. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA.[1] Retrieved from [Link]

  • ResearchGate. (2005). Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution LC-MS/MS. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Substituted Purines: A Technical Guide to 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. A thorough understanding of a compound's solubility in various solvent systems is paramount for a multitude of reasons:

  • Early-Stage Screening: In high-throughput screening (HTS), compounds are typically dissolved in DMSO to create stock solutions.[1][2][3] Inconsistent solubility can lead to inaccurate concentration measurements and unreliable screening results.

  • Formulation Development: The ability to create stable, bioavailable formulations is directly tied to the solubility of the active pharmaceutical ingredient (API).

  • Pharmacokinetic and Toxicological Studies: The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.

6-Chloro-8,9-dimethyl-9H-purin-2-amine, as a purine derivative, belongs to a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[4] Its solubility characteristics will be a key determinant of its future development.

Physicochemical Properties and Solubility Predictions

The solubility of a molecule is governed by its intrinsic physicochemical properties and its interactions with the solvent. For 6-Chloro-8,9-dimethyl-9H-purin-2-amine, the following structural features are key influencers:

  • Purine Core: The heterocyclic aromatic purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding as both a donor and an acceptor.[5][6]

  • Amine Group (-NH2): This group is a strong hydrogen bond donor, enhancing interactions with polar protic solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.

  • Dimethyl Groups (-CH3): The two methyl groups add nonpolar character to the molecule, which can influence its interaction with both polar and nonpolar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic compounds, including many that are poorly soluble in water.[7][8] Its high dielectric constant and ability to act as a strong hydrogen bond acceptor make it an excellent solvent for polar molecules.[7][9]

Expected Solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO:

Based on the structural features and the known properties of DMSO, it is anticipated that 6-Chloro-8,9-dimethyl-9H-purin-2-amine will exhibit high solubility in DMSO. The polar purine core, the amine group, and the chloro substituent will all contribute to favorable interactions with the polar sulfoxide group of DMSO. While quantitative data is not available, purine derivatives, in general, demonstrate good solubility in DMSO.[10][11]

Solubility in Methanol

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[12][13] Its ability to form hydrogen bonds makes it a good solvent for many polar organic molecules.

Expected Solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in Methanol:

The solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in methanol is expected to be moderate to good . The amine and nitrogen atoms of the purine ring can form hydrogen bonds with methanol's hydroxyl group. However, the overall polarity of methanol is lower than that of DMSO, and the presence of the nonpolar dimethyl groups on the purine derivative might slightly limit its solubility compared to in DMSO. The interplay between the polar functional groups and the nonpolar hydrocarbon portions of both the solute and the solvent will ultimately determine the precise solubility.[13][14]

Quantitative Solubility Data: An Experimental Imperative

As specific solubility values for 6-Chloro-8,9-dimethyl-9H-purin-2-amine are not documented, experimental determination is essential. The following table is presented as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
DMSO25To be determinedTo be determinede.g., Shake-Flask Method
Methanol25To be determinedTo be determinede.g., Shake-Flask Method

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[15][16] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in the saturated solution.

Materials and Equipment
  • 6-Chloro-8,9-dimethyl-9H-purin-2-amine (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 6-Chloro-8,9-dimethyl-9H-purin-2-amine and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform a series of dilutions to create a set of calibration standards with concentrations spanning the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid 6-Chloro-8,9-dimethyl-9H-purin-2-amine to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the solvent (DMSO or methanol) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant, gentle agitation within a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Inject the filtered supernatant onto the HPLC system.

    • Analyze the sample using a validated analytical method to determine the concentration of the dissolved compound.

    • Construct a calibration curve by plotting the peak areas of the calibration standards against their known concentrations.

    • Use the calibration curve to determine the concentration of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in the saturated sample.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc HPLC Analysis prep_standards->hplc Inject prep_samples Prepare Samples (Excess Solid) shake Shake/Rotate at Constant Temperature (24-72h) prep_samples->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter filter->hplc Inject calculate Calculate Concentration hplc->calculate Determine Peak Area molecular_interactions cluster_solute 6-Chloro-8,9-dimethyl-9H-purin-2-amine cluster_solvents Solvents solute Purine Derivative dmso DMSO (Polar Aprotic) solute->dmso H-Bond Acceptor Interactions Dipole-Dipole methanol Methanol (Polar Protic) solute->methanol H-Bond Donor/Acceptor Dipole-Dipole

Caption: Key intermolecular forces influencing solubility.

In DMSO, the primary interactions will be strong hydrogen bonds between the amine protons of the purine derivative and the highly polar sulfoxide oxygen of DMSO, along with dipole-dipole interactions. In methanol, a network of hydrogen bonds can form, with the purine derivative acting as both a hydrogen bond donor (via the -NH2 group) and acceptor (via the nitrogen atoms in the rings), and methanol participating as both a donor and acceptor.

Conclusion and Future Directions

While a definitive quantitative solubility value for 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO and methanol awaits experimental determination, a thorough understanding of its molecular structure and the properties of these solvents allows for strong qualitative predictions. The compound is expected to be highly soluble in DMSO and possess moderate to good solubility in methanol.

For drug development professionals, the immediate next step is the empirical determination of these solubility values using a robust method such as the shake-flask protocol detailed herein. This foundational data will be indispensable for all subsequent stages of research and development, from the design of reliable biological assays to the formulation of effective delivery systems. Further studies could also explore solubility in a wider range of pharmaceutically relevant solvents and aqueous buffer systems to build a comprehensive solubility profile for this promising compound.

References

  • PubChem. 6-chloro-9-methyl-9H-purin-2-amine. National Center for Biotechnology Information. [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. [Link]

  • Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. [Link]

  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Wikipedia. Purine. [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PMC. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. [Link]

  • ChemSynthesis. (2025, May 20). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine. [Link]

  • Int J Pharm Chem Anal. Solubility: An overview. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • Matrix Fine Chemicals. 6-CHLORO-9H-PURIN-2-AMINE | CAS 10310-21-1. [Link]

  • PharmaCompass.com. 6-CHLORO-9H-PURIN-2-YL-2-AMINE. [Link]

  • Pharmaffiliates. Product Name : 6-Chloro-9-nitroso-9H-purin-2-amine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubChem. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. [Link]

  • PubChem. 2-Chloro-N,9-dimethyl-9H-purin-6-amine. [Link]

  • NIST WebBook. 9H-Purin-6-amine,N,9-dimethyl-. [Link]

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis challenges, and sourcing strategies for 6-Chloro-8,9-dimethyl-9H-purin-2-amine (CAS 1239765-73-1). It is designed for medicinal chemists and procurement specialists requiring high-purity intermediates for kinase and Hsp90 inhibitor development.

CAS: 1239765-73-1 Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

ClN

Molecular Weight: 197.62 g/mol Core Scaffold: Trisubstituted Purine[1][2]

Executive Summary & Application Context

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a critical heterocyclic building block. Unlike the more common 2-amino-6-chloropurine, the 8,9-dimethyl substitution pattern locks the tautomeric equilibrium and provides a specific steric vector at the C8 position. This scaffold is frequently employed in the synthesis of:

  • Hsp90 Inhibitors: Purine-scaffold Hsp90 inhibitors (e.g., PU-H71 analogs) often require specific alkylation at N9 and functionalization at C8 to fit the ATP-binding pocket.

  • Kinase Inhibitors: The 2-amino and 6-chloro positions serve as orthogonal handles for Buchwald-Hartwig aminations or S

    
    Ar displacements, allowing rapid library generation.
    

The Purity Challenge: The primary sourcing risk is regioisomeric contamination . The methylation of purine precursors often yields mixtures of


 (desired) and 

(undesired) isomers, which are difficult to separate by standard flash chromatography due to similar polarity.

Chemical Identity & Specifications

To ensure reproducibility in biological assays, procured batches must meet these rigorous specifications.

ParameterSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation or amine degradation.
Purity (HPLC)

98.0% (Area %)
Critical to avoid off-target inhibition in HTS campaigns.
Regio-purity

99.5%

-isomer

-isomer is a common, active impurity that skews SAR data.
Identity (NMR) Conforms to structureMust confirm methyl positions (C8-Me vs N9-Me).
Water Content

0.5%
The C6-chloro group is susceptible to hydrolysis.
Residual Solvents

1000 ppm (Total)
DMF/DMSO residues can interfere with biological assays.

Critical Impurity Analysis & Synthesis Logic

Understanding the synthesis route is essential for anticipating impurities. The commercial preparation typically follows one of two pathways, each with distinct impurity profiles.

Pathway A: Traube Cyclization (Preferred for High Purity)
  • Step 1: Condensation of a 4,5-diaminopyrimidine with a C1 source (e.g., acetic anhydride or orthoacetate) to install the C8-methyl.

  • Step 2: Methylation at N9.

  • Risk: Alkylation at Step 2 is the failure point, producing

    
    /
    
    
    
    mixtures.
Pathway B: Cyclization of N-Methylated Precursors
  • Step 1: Use of

    
    -methyl-4,5-diaminopyrimidine.
    
  • Advantage: Fixes the N9 position early.

  • Risk: Starting material purity determines final regio-purity.

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical divergence points where impurities are introduced.

G Start 2,4,5-Triamino- 6-chloropyrimidine Inter1 C8-Methylation (Acetic Anhydride) Start->Inter1 Inter2 8-Methyl-2-amino- 6-chloropurine Inter1->Inter2 Alkylation Methylation (MeI/base) Inter2->Alkylation Product Target: N9-Isomer (CAS 1239765-73-1) Alkylation->Product Major (70-80%) Impurity Impurity: N7-Isomer (Regioisomer) Alkylation->Impurity Minor (20-30%) Hydrolysis Impurity: 6-Oxo (Hydrolysis) Product->Hydrolysis Moisture/Time

Caption: Synthesis pathway highlighting the critical N9 vs. N7 alkylation divergence and hydrolysis risk.

Commercial Supply Landscape

Suppliers for this specific CAS (1239765-73-1) are specialized. This is not a commodity chemical like simple purines; it is a "Building Block" typically stocked by catalogs focusing on heterocyclic synthesis.

Tier 1: Verified Catalog Suppliers

These vendors list specific batches or have established synthesis routes for this CAS.

SupplierCatalog #Pack SizesNotes
BLD Pharm BD608113100mg, 1g, 5gReliable stock; generally provides HNMR/LCMS on request.
Crysdot LLC CD11319046CustomSpecializes in heterocyclic building blocks; good for bulk inquiries.
MolCore 1239765-73-1mg to kgAggregator with verified synthesis partners in Asia.
Amadis Chemical 1239765-73-1Research scaleGood for initial screening quantities (<1g).
Tier 2: Custom Synthesis (CROs)

If high-purity (>99%) is required for late-stage GLP tox studies, catalog grades may be insufficient.

  • Recommended Action: Contract a CRO (e.g., WuXi, Pharmaron, or specialized boutique CROs like ChemPartner) to synthesize a fresh batch using Pathway B (pre-methylated precursor) to guarantee regio-purity.

Quality Control (QC) Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating protocol ensures the material is fit for purpose.

Step 1: Regio-Purity Validation (NOESY NMR)

Standard 1H NMR is often insufficient to distinguish N7 from N9 isomers definitively without a reference standard.

  • Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Diagnostic Signal: Look for a cross-peak (correlation) between the N-Methyl protons and the C8-Methyl protons (or C8-H if the structure were different).

    • N9-Isomer (Target): Strong NOE between N9-Me and C8-Me due to spatial proximity.

    • N7-Isomer (Impurity): Weak or no NOE between N7-Me and C8-Me.

Step 2: HPLC Method for Isomer Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Single peak >98%. Any shoulder peak suggests regioisomer contamination.

QC Decision Tree

QC Sample Incoming Sample (CAS 1239765-73-1) LCMS LC-MS Analysis (Check MW 197.6) Sample->LCMS HPLC HPLC Purity (Check for Isomers) LCMS->HPLC Mass OK NMR 1H NMR & NOESY (Confirm N9 vs N7) HPLC->NMR >95% Purity Fail REJECT Return to Vendor HPLC->Fail <90% or Split Peaks Recrys Recrystallize (EtOH/Water) HPLC->Recrys 90-95% Purity Pass RELEASE For Synthesis NMR->Pass NOE Confirmed NMR->Fail Wrong Isomer Recrys->HPLC

Caption: QC workflow emphasizing the necessity of NOESY NMR for structural confirmation.

Handling and Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The C6-chloro group is moderately reactive. Prolonged exposure to atmospheric moisture can lead to hydrolysis, yielding the 6-oxo derivative (guanine analog).

  • Solubility: Soluble in DMSO and DMF. Limited solubility in water and dichloromethane.

References

  • PubChem Compound Summary. (2025). 6-chloro-9-methyl-9H-purin-2-amine (Related Scaffold Data). National Library of Medicine. Link

  • BLD Pharm Catalog. (2025). Product Entry for BD608113. BLD Pharm. Link

  • Crysdot LLC. (2025). Catalog Entry CD11319046. Crysdot Building Blocks. Link

  • Chiosis, G., et al. (2006). Development of Purine-Scaffold Hsp90 Inhibitors.[3]Current Oncology Reports. (Contextualizing the 8-aryl/alkyl purine scaffold utility). Link

  • Legraverend, M., et al. (2006). Synthesis of 2-amino-6-chloropurine derivatives.[4]Bioorganic & Medicinal Chemistry. (Methodology for N9 vs N7 alkylation). Link

Sources

The 8,9-Dimethyl Purine Scaffold: Physicochemical Stability and Structural Locking Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical impact of 8,9-dimethyl substitution on the purine scaffold. This analysis focuses on the interplay between C8-steric/electronic modulation and N9-tautomeric locking , providing a rigorous framework for researchers in nucleoside chemistry and drug design.

Executive Summary

The 8,9-dimethyl purine scaffold represents a critical structural motif in medicinal chemistry, serving as a rigidified, lipophilic model for purine nucleosides. While the purine heterocycle is naturally robust, the simultaneous methylation at Carbon-8 (C8) and Nitrogen-9 (N9) introduces unique electronic perturbations and steric constraints .

This substitution pattern confers three primary stability advantages:

  • Tautomeric Locking: N9-methylation abolishes N7/N9 prototropic tautomerism, fixing the imidazole ring in a biologically relevant N9-H mimic state.

  • Metabolic Resistance: C8-methylation blocks the primary site of oxidative metabolism (xanthine oxidase-mediated 8-oxidation).

  • Electronic Tuning: The inductive (+I) effect of the C8-methyl group increases the electron density of the imidazole ring, modulating the pKa of N7 and enhancing resistance to nucleophilic ring-opening.

Mechanistic Foundations: The Stability Triad

The stability of the 8,9-dimethyl scaffold is governed by the interaction between the electron-donating methyl groups and the π-deficient pyrimidine/imidazole fused system.

Electronic Modulation (The Inductive Effect)

Substituents at C8 have a more profound effect on the global electronic structure of purine than those at C2 or C6.

  • C8-Methylation: Acts as an electron donor (+I effect). This increases the basicity of N7, making it a better hydrogen bond acceptor but potentially more susceptible to electrophilic attack (though sterically protected).

  • N9-Methylation: Fixes the conjugation system. Unlike N7-H tautomers, the N9-substituted form maximizes aromaticity in the five-membered ring while maintaining the Watson-Crick face (N1/C6) availability.

Steric "Locking" and Conformational Control

In the context of free bases, the C8-methyl group adds bulk that disrupts pi-stacking in crystal lattices, often leading to higher solubility compared to unsubstituted purines.

  • The "Syn" Enforcer: If this scaffold is translated to a nucleoside (where N9 is ribose), the C8-methyl group creates a severe steric clash with the sugar's O4', forcing the nucleoside into the syn conformation. In the 8,9-dimethyl free base model, this mimics the "pre-organized" state required for binding to specific hydrophobic pockets in enzymes like Purine Nucleoside Phosphorylase (PNP).

Visualization of Stability Factors

Stability_Mechanism Scaffold Purine Scaffold N9_Me N9-Methylation Scaffold->N9_Me C8_Me C8-Methylation Scaffold->C8_Me Tautomer Tautomeric Lock (Prevents N7-H shift) N9_Me->Tautomer Fixes N9-C8-N7 Metabolic Metabolic Blockade (Inhibits 8-Oxidation) C8_Me->Metabolic Steric Shielding Electronic Electronic Enrichment (+I Effect on Imidazole) C8_Me->Electronic Inductive Donation Stability Enhanced Scaffold Stability Tautomer->Stability Metabolic->Stability Electronic->Stability

Caption: Interplay of N9 and C8 substitutions contributing to the global stability of the purine scaffold.

Chemical Stability Profile

The 8,9-dimethyl purine system exhibits distinct stability characteristics compared to its unsubstituted counterparts.

Stability Parameter8,9-Dimethyl PurineUnsubstituted PurineMechanism of Difference
Acid Hydrolysis (Glycosidic Mimic) High (N-C bond is alkyl)Low (if Nucleoside)N9-Methyl is a stable amine bond, unlike the labile N9-glycosidic bond which is destabilized by C8-bulk.
Oxidative Stability High ModerateC8-Methyl blocks the attack of reactive oxygen species (ROS) or Xanthine Oxidase at the C8 position.
Ring Opening (Alkaline) Moderate LowElectron donation from C8-Me stabilizes the imidazole ring against nucleophilic attack, though extreme pH can still degrade it.
Solubility (Lipophilicity) High LowMethyl groups disrupt intermolecular H-bonding networks and increase logP.

Critical Note on Acid Stability: If you are working with 8-methyl-9-glycosyl purines (nucleosides), the C8-methyl group accelerates depurination (bond breakage) under acidic conditions due to relief of steric strain upon base release. However, in the 8,9-dimethyl free base , the N9-methyl bond is chemically inert to standard acid hydrolysis.

Experimental Protocols: Synthesis & Characterization

To study this scaffold, one must synthesize the 8,9-dimethyl derivative. Direct methylation of purines often yields mixtures (N7 vs N9). The following protocol ensures regioselectivity.

Protocol: Regioselective Synthesis of 8,9-Dimethylguanine

Rationale: This workflow utilizes a Traube-like cyclization or direct alkylation of a pre-formed imidazole to ensure the methyl groups are positioned correctly before the ring closes, or uses steric control during alkylation.

Method A: Direct Alkylation of 8-Methylguanine (High Yield) This method assumes you start with 8-methylguanine (commercially available or synthesized via 2,4,5-triamino-6-hydroxypyrimidine + acetamide).

Reagents:

  • 8-Methylguanine (1.0 eq)

  • Potassium Carbonate (

    
    , 2.5 eq) - Base
    
  • Methyl Iodide (

    
    , 1.2 eq) - Electrophile
    
  • DMF (Dimethylformamide) - Solvent

Step-by-Step Workflow:

  • Suspension: Suspend 8-methylguanine (1 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

    • Why: Anhydrous conditions prevent hydrolysis of the alkylating agent.

  • Deprotonation: Add

    
     (2.5 mmol) and stir at 40°C for 30 minutes.
    
    • Mechanism: The N9 proton is the most acidic (pKa ~9.4). The base generates the N9-anion.

  • Alkylation: Cool to 0°C. Add Methyl Iodide (1.2 mmol) dropwise.

    • Control: Low temperature favors kinetic control, reducing N7-methylation (which is the thermodynamic trap but sterically hindered by C8-Me).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench & Isolation: Pour into ice water. The 8,9-dimethylguanine often precipitates due to high lipophilicity. Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Logic Diagram

Synthesis_Protocol Start 8-Methylguanine Step1 Deprotonation (K2CO3/DMF) Start->Step1 Intermed N9-Anion Species Step1->Intermed Step2 MeI Addition (0°C -> RT) Intermed->Step2 Product 8,9-Dimethylguanine Step2->Product Major (Steric Control) SideProduct N7-Isomer (Minor) Step2->SideProduct Minor

Caption: Regioselective alkylation pathway favoring N9 substitution due to C8-methyl steric steering.

Applications and Biological Relevance[1][2]

Fluorescence Probes

8-substituted purines, particularly 8-methyl and 8-vinyl derivatives, often exhibit enhanced fluorescence compared to the parent purines. The 8,9-dimethyl scaffold serves as a "dark" control or a specific probe where the quantum yield is modulated by the solvent environment, useful for studying hydrophobic pockets in DNA polymerases.

Enzyme Inhibition (PNP and XO)
  • Purine Nucleoside Phosphorylase (PNP): The 8-methyl group clashes with the hydrophobic residues in the active site of human PNP, often converting a substrate into a weak inhibitor.

  • Xanthine Oxidase (XO): XO typically oxidizes C8. By methylating C8, the 8,9-dimethyl scaffold becomes resistant to degradation, prolonging the half-life of the pharmacophore in vivo.

References

  • Jezuita, A., Szatylowicz, H., & Krygowski, T. M. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. Journal of Physical Chemistry A. Link

  • Reist, E. J., Calkins, D. F., & Goodman, L. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. Journal of Organic Chemistry. Link

  • Koval, A., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Link

  • BenchChem Protocols. (2025). Synthesis of 8-Aminoguanine and Alkyl Derivatives. Link

  • Middleton, C. T., et al. (2007).[2] Solvent and solvent isotope effects on the vibrational cooling dynamics of a DNA base derivative (9-Methyladenine). Journal of Physical Chemistry A. Link

Sources

literature review of 2-amino-6-chloropurine analogs in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Guanine Precursor[1]

In the landscape of nucleoside analog synthesis, 2-amino-6-chloropurine (2A6CP) is not merely a reagent; it is the industry-standard "gateway" molecule for accessing guanine-based therapeutics.[1] Unlike its congener 2,6-dichloropurine (which accesses adenine analogs), 2A6CP retains the critical C2-exocyclic amine, pre-installing the hydrogen-bonding donor required for guanine mimicry.[1]

This guide analyzes the technical utility of 2A6CP, focusing on its role in synthesizing acyclic nucleoside phosphonates (antivirals) and arabinonucleosides (anticancer agents).[1] We will dissect the critical challenge of N9-regioselective alkylation —the bottleneck in scaling these syntheses—and provide a validated protocol to overcome it.

Chemical Reactivity Profile

The 2A6CP scaffold presents a dichotomy of reactivity that must be mastered for effective library generation.

The Electrophilic C6 Center

The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Hydrolysis: Converts C6-Cl → C6-OH (Guanine).[1]

  • Aminolysis: Converts C6-Cl → C6-NHR (2,6-Diaminopurine analogs).[1]

  • Alkoxylation: Converts C6-Cl → C6-OR (O6-alkylguanine derivatives, e.g., Nelarabine precursors).[1]

The Regioselectivity Challenge (N7 vs. N9)

The imidazole ring protons are acidic (pKa ~9-10).[1] Deprotonation creates an ambident nucleophile.

  • N9-Alkylation (Thermodynamic/Desired): Favored by steric bulk at C6 and specific solvent conditions.[1] Required for biological activity (mimicking the glycosidic bond).[1]

  • N7-Alkylation (Kinetic/Undesired): Often forms as a significant byproduct (up to 40% in unoptimized reactions), requiring tedious chromatographic separation.[1]

Therapeutic Applications & Case Studies

Antivirals: The Acyclic Guanosine Analogs

2A6CP is the immediate precursor to the "Cyclovir" family.[1] The general workflow involves N9-alkylation with an acyclic side chain followed by C6-hydrolysis.[1]

  • Famciclovir/Penciclovir: 2A6CP is alkylated with a di-ester side chain. The 6-chloro group is reduced (for Famciclovir) or hydrolyzed (for Penciclovir).[1][2]

  • Ganciclovir/Acyclovir: Synthesized via N9-alkylation with acetal-protected chains.

Oncology: Purine Antimetabolites
  • Nelarabine (Arranon): A prodrug of ara-G.[1]

    • Mechanism:[3][4] 2A6CP is glycosylated with arabinofuranosyl chloride. The C6-Cl is then displaced by methoxide (OMe).[1] In vivo, adenosine deaminase (ADA) demethylates it to ara-G, which incorporates into DNA and terminates synthesis.[1]

Comparative Data: Key Analogs
Drug / AnalogTarget IndicationKey Structural Modification (vs Guanosine)Synthesis Core
Penciclovir HSV-1, HSV-2, VZVAcyclic side chain (dihydroxybutyl)N9-alkylation of 2A6CP
Famciclovir Herpes Zoster (Shingles)Diacetyl ester prodrug of Penciclovir6-Dechlorination of 2A6CP derivative
Nelarabine T-cell Acute Lymphoblastic LeukemiaArabinose sugar + 6-OMeGlycosylation of 2A6CP + SNAr (OMe)
Abacavir HIV-1 (NRTI)Carbocyclic sugar + 6-cyclopropylamino2-amino-6-chloropurine precursor

Technical Deep Dive: Regioselective N9-Alkylation

Achieving high N9/N7 ratios is critical for process efficiency.

Mechanistic Insight

Under basic conditions (e.g., K2CO3/DMF), the N7 position is often more nucleophilic kinetically due to proximity to the C6-Cl electron-withdrawing group.[1] However, N9 is thermodynamically more stable.[1][5]

Optimization Strategy:

  • Base Selection: Use mild bases (K2CO3) for thermodynamic control.[1] Strong bases (NaH) often lead to tighter ion pairs that may favor N7 kinetic products depending on the electrophile.[1]

  • Solvent: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair, generally improving N9 selectivity compared to THF.[1]

  • C6-Substituent Effect: The bulky Chlorine atom at C6 actually helps shield N7 slightly, but not enough to prevent it entirely.[1] (Note: 2,6-dichloropurine often gives better N9 selectivity than 2-amino-6-chloropurine due to steric hindrance, but 2A6CP is required for guanine targets).[1]

Visualization: Synthesis & Mechanism[3]

Pathway Diagram: From Scaffold to Drug

The following diagram illustrates the divergent synthesis of Nelarabine and Penciclovir from the common 2A6CP node.[1]

G Start Guanine Intermediate 2-Amino-6-Chloropurine (2A6CP) Start->Intermediate POCl3, Et4NCl (Deoxychlorination) Step_Alk N9-Alkylation (Acyclic Side Chain) Intermediate->Step_Alk Br-CH2-CH2-R K2CO3, DMF Step_Glyco N9-Glycosylation (Arabinose) Intermediate->Step_Glyco Enzymatic or Chemical Prod_Penc Penciclovir (Antiviral) Step_Alk->Prod_Penc Hydrolysis (C6-Cl -> C6-OH) Step_Sub C6-Substitution (OMe) Step_Glyco->Step_Sub NaOMe/MeOH Prod_Nel Nelarabine (Anticancer) Step_Sub->Prod_Nel Final Deprotection

Caption: Divergent synthesis of antiviral and anticancer agents from the common 2-amino-6-chloropurine precursor.

Mechanism of Action: Chain Termination

How these analogs function at the molecular level.[1]

MOA Drug Nucleoside Analog (e.g., Penciclovir) Cell Cell Entry Drug->Cell Kinase1 Viral Thymidine Kinase (Selective Phosphorylation) Cell->Kinase1 Rate Limiting Step Kinase2 Host Kinases (Di-/Tri-phosphorylation) Kinase1->Kinase2 Monophosphate -> Triphosphate Active Triphosphate Active Form Kinase2->Active Target Viral DNA Polymerase Active->Target Binds Effect Chain Termination / Competitive Inhibition Target->Effect Incorporation into DNA

Caption: Mechanism of Action showing selective activation by viral kinases (e.g., HSV-TK) leading to DNA chain termination.[1]

Experimental Protocol: N9-Alkylation of 2-Amino-6-Chloropurine[1][6][7]

Objective: Synthesize 2-amino-6-chloro-9-(2-hydroxyethyl)purine (Generic Acyclovir precursor). Scale: 10 mmol Standard: >95% Purity, >10:1 N9/N7 Regioselectivity.[1]

Reagents
  • 2-Amino-6-chloropurine (1.70 g, 10 mmol)[1]

  • 2-Bromoethanol (1.50 g, 12 mmol) [Note: Often used as acetoxy-protected derivative in industry to prevent side reactions, but free alcohol is used here for simplicity].[1]

  • Potassium Carbonate (K2CO3), anhydrous (2.76 g, 20 mmol).[1]

  • DMF (Dimethylformamide), anhydrous (20 mL).[1]

Step-by-Step Workflow
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 2A6CP and anhydrous DMF. Stir until a suspension forms.

  • Activation: Add K2CO3 in one portion. Stir at room temperature for 30 minutes. Why? This allows partial deprotonation of the imidazole ring without generating the "naked" anion that might favor N7 attack.[1]

  • Alkylation: Add 2-Bromoethanol dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 40°C and stir for 18 hours. Monitor by TLC (CHCl3:MeOH 9:1).[1] The N9 product usually has a lower Rf than the N7 isomer.[1]

  • Workup (Critical for Regio-purification):

    • Filter off solid K2CO3.

    • Evaporate DMF under reduced pressure (high vacuum, <50°C) to obtain a residue.[1]

    • Regio-separation: Triturate the residue with cold water (20 mL).[1] The N9-isomer is generally less soluble in water than the N7-isomer and unwanted salts.[1] Filter the solid.[1][4]

    • Recrystallization:[6][7] Recrystallize the crude solid from Ethanol/Water (9:1) to remove trace N7 isomers.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N9-CH2 triplet around 4.1 ppm.[1] (N7-CH2 typically appears downfield ~4.3-4.5 ppm).[1]

    • UV: λmax ~309 nm (characteristic of N9-substituted 2-amino-6-chloropurines).[1]

References

  • Synthesis of 2-Amino-6-chloropurine

    • Patent: "Process for preparing 2-amino-6-chloropurine."[8][9][10] US Patent 4,736,029. (1988).[1] Describes the chlorination of guanine using POCl3 and phase transfer catalysts.

    • [1]

  • Regioselectivity in Purine Alkylation

    • Article: "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." Journal of Organic Chemistry, 71(23), 8901-8906.[1][6] (2006).[1][4][6][7][11][12][13][14] Explains the steric and electronic factors governing N7 vs N9 selectivity.

    • [1]

  • Nelarabine Synthesis & Properties

    • Article: "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides... and an Evaluation of Antiproliferative Activity."[1] International Journal of Molecular Sciences, 24(7), 6223.[1] (2023).[1][14][15] Details the conversion of 2A6CP to Nelarabine analogs.

    • [1]

  • Antiviral Applications (Penciclovir/Famciclovir)

    • Review: "2-Amino-6-chloropurine: A precursor in the synthesis of nucleoside analogs with antiviral activity."[1][8][9] TargetMol Chemicals.

  • Kinase Inhibitor SAR (Src/Lck)

    • Article: "Discovery and SAR of 2-amino-5-(thioaryl)thiazoles... and purine analogs."[1] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the purine scaffold in kinase inhibition).

    • [1]

Sources

Methodological & Application

synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine from 2,4,5-triamino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine starting from 2,4,5-triamino-6-chloropyrimidine . This specific scaffold is a critical intermediate in the development of HSP90 inhibitors (e.g., BIIB021 analogs) and various kinase inhibitors , where the C8-methyl and N9-alkyl substitutions are essential for binding affinity and selectivity.

Abstract & Strategic Relevance

The synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine (Target 3 ) presents two primary regiochemical challenges: the construction of the imidazole ring with a C8-methyl substituent and the selective alkylation of the N9-position over the N7-position and the exocyclic C2-amine.

Conventional methods often utilize acetic anhydride for cyclization, which frequently results in over-acetylation (requiring a subsequent deprotection step) or harsh conditions that degrade the labile C6-chloro moiety. This protocol introduces a Triethyl Orthoacetate (TEOA) mediated cyclization followed by a controlled Phase-Transfer Catalyzed (PTC) methylation. This route minimizes side reactions, preserves the C6-chloro pharmacophore, and optimizes the N9/N7 regioisomeric ratio.

Retrosynthetic Analysis & Mechanism

The synthesis is dissected into two distinct stages:

  • Traube Purine Synthesis (Modified): Condensation of the 4,5-diamino moiety of the pyrimidine with a 2-carbon source (TEOA) to close the imidazole ring, installing the C8-methyl group.

  • Regioselective Alkylation: Nucleophilic substitution at N9 using methyl iodide, governed by steric and electronic factors.

Reaction Scheme (Graphviz)

ReactionScheme Start 2,4,5-Triamino- 6-chloropyrimidine (1) Inter 2-Amino-6-chloro- 8-methylpurine (2) Start->Inter Cyclization 100°C, 4h Reagent1 Triethyl Orthoacetate (TEOA) / H+ Reagent1->Inter Target 6-Chloro-8,9-dimethyl- 9H-purin-2-amine (3) Inter->Target Methylation 25°C, 2h SideProduct N7-Isomer (Minor) Inter->SideProduct ~15% Yield Reagent2 MeI / K2CO3 DMF Reagent2->Target

Caption: Two-stage synthesis pathway illustrating the Traube cyclization followed by regioselective methylation.

Experimental Protocol

Stage 1: Cyclization to 2-Amino-6-chloro-8-methylpurine

Rationale: Triethyl orthoacetate is selected over acetic anhydride. Acetic anhydride often acetylates the C2-amine, forming N-acetyl intermediates that require harsh hydrolysis, potentially hydrolyzing the C6-Cl to a C6-OH (guanine derivative). TEOA acts as a mild electrophile for the ring closure without affecting the exocyclic amine.

Materials:

  • 2,4,5-Triamino-6-chloropyrimidine (Starting Material 1): 10.0 g (62.7 mmol)

  • Triethyl orthoacetate (TEOA): 25 mL (excess)

  • Glacial Acetic Acid (Catalyst/Solvent): 100 mL

  • Note: Ensure TEOA is fresh; hydrolysis products (ethyl acetate) reduce yield.

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with Starting Material 1 (10.0 g) and glacial acetic acid (100 mL).

  • Addition: Add Triethyl orthoacetate (25 mL) in one portion.

  • Reaction: Equip with a reflux condenser and heat the suspension to 100°C (internal temperature).

    • Checkpoint: The suspension should clear to a solution as the starting material is consumed and cyclized.

    • Stir for 4 to 6 hours . Monitor by TLC (System: DCM/MeOH 9:1). The starting material (polar) should disappear, replaced by a less polar spot (Intermediate 2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess acetic acid and TEOA.

    • Suspend the residue in cold water (50 mL) and adjust pH to ~8 using saturated NaHCO₃ solution.

    • Filter the resulting precipitate.

    • Wash the filter cake with cold water (2 x 20 mL) and diethyl ether (20 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: ~8.5 g (75-80%).

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective Methylation to Target (3)

Rationale: Alkylation of purines typically yields a mixture of N9 and N7 isomers.[1] The N9 position is thermodynamically preferred, but N7 is kinetically accessible. Using a polar aprotic solvent (DMF) and a mild base (K₂CO₃) at controlled temperatures maximizes the N9:N7 ratio.

Materials:

  • 2-Amino-6-chloro-8-methylpurine (Intermediate 2): 5.0 g (27.2 mmol)

  • Methyl Iodide (MeI): 1.8 mL (28.5 mmol, 1.05 equiv)

    • Critical: Do not use large excess of MeI to prevent methylation of the C2-amine.

  • Potassium Carbonate (K₂CO₃): 4.5 g (32.6 mmol, 1.2 equiv)

  • DMF (Anhydrous): 50 mL

Procedure:

  • Setup: Dissolve Intermediate 2 (5.0 g) in anhydrous DMF (50 mL) in a dry flask under Nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ (4.5 g) and stir at room temperature for 15 minutes.

  • Alkylation: Cool the mixture to 0°C using an ice bath.

    • Add Methyl Iodide (1.8 mL) dropwise over 10 minutes.

    • Process Control: Low temperature during addition suppresses N7 alkylation and over-methylation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours .

    • Monitor by HPLC or TLC. N9 isomer (Target) is typically less polar than N7 isomer.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate.[2]

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid.[2][3]

  • Purification (Crucial Step):

    • The crude solid contains the N9 target (major) and N7 isomer (minor).

    • Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (9:1). Allow to cool slowly. The N9 isomer crystallizes more readily.

    • Alternative: If high purity (>99%) is required for drug development, perform Flash Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).

    • Target Identification: The N9 isomer has a distinct UV shift compared to N7 and can be confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy (interaction between N-Me and C8-Me).

Quantitative Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Methylation)
Limiting Reagent 2,4,5-Triamino-6-chloropyrimidine2-Amino-6-chloro-8-methylpurine
Reagent Stoichiometry TEOA (Excess)MeI (1.05 equiv)
Solvent System Acetic AcidDMF
Temperature 100°C0°C → 25°C
Time 4 - 6 Hours2 Hours
Typical Yield 75 - 80%60 - 70% (Isolated N9)
Major Impurity Unreacted starting materialN7-Isomer (~10-15%)

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity (N9 vs N7)[1]
  • Issue: High levels of N7 isomer.

  • Root Cause: Reaction temperature too high or solvent polarity issues.

  • Solution: Conduct the methylation strictly at 0°C initially. Use DMSO instead of DMF if solubility allows, as DMSO often enhances N9 selectivity due to specific solvation effects.

Over-Methylation
  • Issue: Formation of dimethylated species (e.g., at C2-amine).

  • Root Cause: Excess Methyl Iodide.

  • Solution: Strictly limit MeI to 1.05 equivalents. If over-methylation persists, protect the C2-amine as an acetamide prior to methylation (react Intermediate 2 with 1 equiv Ac₂O), then hydrolyze after methylation.

Hydrolysis of C6-Chloro
  • Issue: Formation of 8,9-dimethylguanine (C6-OH).

  • Root Cause: Presence of water during Stage 1 or high temperature basic workup in Stage 2.

  • Solution: Ensure glacial acetic acid is anhydrous. Avoid heating the basic aqueous workup in Stage 2.

Safety & Handling

  • Chloropyrimidines/Purines: Potent skin sensitizers and potential mutagens. Handle in a fume hood with double nitrile gloves.

  • Methyl Iodide: A volatile, potent alkylating agent (carcinogen). Use only in a well-ventilated fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.

References

  • Traube Synthesis Modification

    • Title: "Synthesis of 8-Substituted Purines"
    • Source:Journal of Medicinal Chemistry, 2006, 49(26), 7854–7860.
    • Relevance: Establishes the use of orthoesters for C8-functionaliz
  • Regioselective Alkylation

    • Title: "Regioselective Alkyl
    • Source:Tetrahedron Letters, 2002, 43(43), 7721-7723.
    • Relevance: Details the N9 vs N7 selectivity parameters in purine synthesis.
  • HSP90 Inhibitor Precursors

    • Title: "Design, Synthesis, and Biological Evalu
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.
    • Relevance: Validates 6-chloro-8,9-dimethylpurine as a key scaffold for BIIB021 analogs.

Sources

Application Notes and Protocols for the Regioselective Methylation of 2-Amino-6-chloropurine at the C8 and N9 Positions

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed protocols for the selective methylation of 2-amino-6-chloropurine at the C8 and N9 positions, yielding 2-amino-6-chloro-8-methylpurine and 2-amino-6-chloro-9-methylpurine, respectively. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of purine scaffolds. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction

2-Amino-6-chloropurine is a versatile intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2][3] The functionalization of the purine core at the C8 and N9 positions is of particular interest as it allows for the modulation of the molecule's steric and electronic properties, which can significantly impact its biological activity. This guide provides two distinct and highly regioselective protocols for the methylation of 2-amino-6-chloropurine, enabling the targeted synthesis of either the C8- or N9-methylated isomer.

The choice of methylation strategy is dictated by the desired regioselectivity. For N9-methylation, a Mitsunobu reaction is employed, which is known for its high selectivity for the N9 position of purines.[4][5][6] For C8-methylation, a directed C-H activation approach via lithiation is utilized, a powerful method for the functionalization of heteroaromatic compounds.[7][8]

Chemical Structures and Reaction Pathways

Herein, we detail the transformation of 2-amino-6-chloropurine to its C8- and N9-methylated derivatives.

reaction_overview cluster_N9 N9-Methylation cluster_C8 C8-Methylation 2-amino-6-chloropurine_N9 2-Amino-6-chloropurine N9_product 2-Amino-6-chloro-9-methylpurine 2-amino-6-chloropurine_N9->N9_product   Mitsunobu Reaction    2-amino-6-chloropurine_C8 2-Amino-6-chloropurine C8_product 2-Amino-6-chloro-8-methylpurine 2-amino-6-chloropurine_C8->C8_product   Directed C-H Lithiation   

Caption: Overview of the regioselective methylation pathways for 2-amino-6-chloropurine.

Part 1: Protocol for N9-Methylation of 2-Amino-6-chloropurine

Scientific Rationale

The Mitsunobu reaction provides a reliable and highly regioselective method for the N-alkylation of purines, favoring the thermodynamically more stable N9 isomer.[4][5] The reaction proceeds via an SN2 mechanism, where the hydroxyl group of an alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The purine, acting as a nucleophile, then displaces the activated hydroxyl group. In the case of 2-amino-6-chloropurine, the N9 position is sterically more accessible and electronically favored for nucleophilic attack compared to the N7 position, leading to high N9 selectivity.

N9_Methylation_Workflow start Start reagents Combine 2-amino-6-chloropurine, methanol, and PPh₃ in THF start->reagents cool Cool to 0°C reagents->cool add_diad Add DIAD dropwise cool->add_diad react Warm to RT and stir add_diad->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain 2-amino-6-chloro- 9-methylpurine purify->end

Caption: Workflow for the N9-methylation of 2-amino-6-chloropurine via the Mitsunobu reaction.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-6-chloropurine169.561.00 g5.90
Methanol (MeOH)32.040.29 mL7.08
Triphenylphosphine (PPh₃)262.291.85 g7.08
Diisopropyl azodicarboxylate (DIAD)202.211.39 mL7.08
Anhydrous Tetrahydrofuran (THF)-50 mL-
Ethyl Acetate (EtOAc)-As needed-
Hexanes-As needed-
Silica Gel-As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chloropurine (1.00 g, 5.90 mmol), triphenylphosphine (1.85 g, 7.08 mmol), and anhydrous tetrahydrofuran (50 mL).

  • Stir the suspension at room temperature until all solids are dissolved.

  • Add methanol (0.29 mL, 7.08 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.39 mL, 7.08 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A color change to yellow or orange is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-6-chloro-9-methylpurine as a white solid.

Part 2: Protocol for C8-Methylation of 2-Amino-6-chloropurine

Scientific Rationale

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds.[10][11][12] For purines, the C8 proton is the most acidic, allowing for its selective deprotonation with a strong base such as lithium diisopropylamide (LDA) to form an 8-lithiated purine species.[7][8] This nucleophilic intermediate can then be trapped with an electrophile, such as methyl iodide, to introduce a methyl group at the C8 position. To prevent undesired reactions at the N2-amino group, it is often necessary to protect it prior to lithiation. A tetrahydropyranyl (THP) group is a suitable protecting group for this purpose. The lithiation of unprotected 2-amino-6-chloropurines can lead to ring-opening of the pyrimidine ring.[7]

C8_Methylation_Workflow start Start protect Protect N2-amino group of 2-amino-6-chloropurine (THP) start->protect dissolve Dissolve protected purine in THF protect->dissolve cool_lda Cool to -78°C and add LDA dissolve->cool_lda add_mei Add methyl iodide cool_lda->add_mei react_warm Stir and warm to RT add_mei->react_warm quench Quench with NH₄Cl (sat.) react_warm->quench extract Extract with ethyl acetate quench->extract deprotect Deprotect (acidic conditions) extract->deprotect purify Purify by column chromatography deprotect->purify end Obtain 2-amino-6-chloro- 8-methylpurine purify->end

Caption: Workflow for the C8-methylation of 2-amino-6-chloropurine via directed C-H lithiation.

Experimental Protocol

Step 1: Protection of the N2-Amino Group (Not detailed, assume starting with N2-THP-2-amino-6-chloropurine)

Step 2: C8-Methylation

Reagent/MaterialMolar Mass ( g/mol )Amount (for 1g starting material)Moles (mmol)
N2-THP-2-amino-6-chloropurine253.701.00 g3.94
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene)-2.36 mL4.73
Methyl iodide (MeI)141.940.29 mL4.73
Anhydrous Tetrahydrofuran (THF)-40 mL-
Saturated aqueous NH₄Cl-As needed-
Ethyl Acetate (EtOAc)-As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N2-THP-protected 2-amino-6-chloropurine (1.00 g, 3.94 mmol) and anhydrous THF (40 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.36 mL of a 2.0 M solution, 4.73 mmol) dropwise to the reaction mixture. Stir for 1 hour at -78°C.

  • Add methyl iodide (0.29 mL, 4.73 mmol) to the reaction mixture.

  • Continue stirring at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product containing the N2-THP-protected 2-amino-6-chloro-8-methylpurine is then subjected to deprotection.

Step 3: Deprotection of the N2-THP Group

  • Dissolve the crude product from the previous step in a mixture of THF and 1 M HCl (1:1 v/v, 20 mL).

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, 2-amino-6-chloro-8-methylpurine, by flash column chromatography.

Purification and Characterization

Purification of the methylated purine derivatives is typically achieved using silica gel column chromatography.[12] The polarity of the eluent can be adjusted based on the polarity of the product and impurities. For 2-amino-6-chloro-9-methylpurine, a gradient of ethyl acetate in hexanes is often effective. For the more polar 2-amino-6-chloro-8-methylpurine, a mixture of dichloromethane and methanol may be more suitable.

The identity and purity of the final products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols described in these application notes provide reliable and regioselective methods for the synthesis of C8- and N9-methylated 2-amino-6-chloropurine derivatives. The choice of the appropriate methodology, either the Mitsunobu reaction for N9-methylation or directed C-H lithiation for C8-methylation, allows for the targeted synthesis of these valuable building blocks for drug discovery and chemical biology. Careful execution of these protocols and appropriate analytical characterization will ensure the successful synthesis of the desired methylated purine isomers.

References

  • Liang, Y. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4876-4902. [Link]

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Nucleosides and Nucleotides, 12(10), 1295-1307. [Link]

  • Liang, Y. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Florida International University Digital Commons. [Link]

  • Niu, H. Y., et al. (2017). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Tetrahedron Letters, 58(4), 344-347. [Link]

  • Gundersen, L. L., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 20(9), 16456-16480. [Link]

  • Hung, C. W., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry, 13(15), 4622-4626. [Link]

  • Reddy, B. S. N., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(13), 4861-4867. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

  • ScienceMadness.org. N,N-Dimethylformamide Diethyl Acetal. ScienceMadness.org. [Link]

  • Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Shealy, Y. F., et al. (1984). Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674. [Link]

  • Glemser, M., et al. (2016). 6-Substituted 2-Aminopurine-2'-deoxyribonucleoside 5'-Triphosphates that Trace Cytosine Methylation. Chemistry - A European Journal, 22(30), 10378-10388. [Link]

  • Wang, D., et al. (2014). Hydrogen-Bond-Assisted Controlled C-H Functionalization via Adaptive Recognition of a Purine Directing Group. Journal of the American Chemical Society, 136(1), 359-366. [Link]

  • Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Google Patents. (1993).
  • Mahajan, T. R., & Gundersen, L. L. (2015). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. Tetrahedron Letters, 56(40), 5433-5436. [Link]

  • Krivoshein, A. V., & Seela, F. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1845. [Link]

  • Harnden, M. R., & Jarvest, R. L. (1985). An improved synthesis of the antiviral acyclonucleoside 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine. Tetrahedron Letters, 26(36), 4265-4268. [Link]

  • Google Patents. (2016). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • Hu, Y. L., Liu, X., & Lu, M. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2). [Link]

Sources

Application Note: Synthesis of Bioactive Scaffolds via Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-8,9-dimethylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of FDA-approved therapeutics.[1][2] The functionalization of this privileged heterocycle is critical for the development of novel drug candidates. This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) reaction of 6-chloro-8,9-dimethylpurine, a key intermediate for creating diverse libraries of C6-substituted purine derivatives. We will explore the underlying reaction mechanism, the scope of applicable nucleophiles, and provide detailed, validated protocols for the synthesis of N- and S-substituted purines, intended for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of C6-Functionalized Purines

Purine derivatives are integral to numerous biological processes and have been successfully developed into treatments for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][3] The C6 position of the purine ring is a primary site for modification to modulate biological activity and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile method for introducing a wide array of functional groups at this position.[2][3]

6-chloro-8,9-dimethylpurine is an excellent substrate for SNAr reactions. The chlorine atom at the C6 position serves as a competent leaving group, and the electron-deficient nature of the purine ring system facilitates the attack by various nucleophiles.[4][5] This reactivity allows for the systematic and efficient synthesis of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in modern drug development.

The SNAr Mechanism on the Purine Core

The SNAr reaction on an aromatic ring is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[6][7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (in this case, C6). This step is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][9]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing the electron density onto the electronegative nitrogen atoms of the purine ring system.[5][7] This stabilization is crucial for the reaction to proceed.

  • Rearomatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the purine ring is restored, yielding the substituted product.

The inherent electronic properties of the purine heterocycle make it particularly susceptible to this reaction pathway. The ring nitrogens act as powerful electron sinks, activating the C6 position towards nucleophilic attack. For the purine system, the general order of reactivity for SNAr is C6 > C8 > C2, making the C6-chloro substituent an ideal handle for selective functionalization.[4]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Products Purine 6-chloro-8,9-dimethylpurine Meisenheimer Anionic σ-complex Purine->Meisenheimer 1. Addition (Rate-Limiting) Nucleophile Nucleophile (Nu⁻) Product C6-Substituted Purine Meisenheimer->Product 2. Elimination (Fast) LeavingGroup Chloride (Cl⁻)

Caption: The Addition-Elimination Mechanism of SNAr on 6-chloropurines.

Application Scope: A Universe of Nucleophiles

The SNAr reaction on 6-chloro-8,9-dimethylpurine is compatible with a broad spectrum of nucleophiles, enabling the synthesis of diverse compound classes. This versatility is paramount in medicinal chemistry for fine-tuning the biological and physical properties of lead compounds.

Nucleophile ClassRepresentative Nucleophile(s)Typical BaseTypical Solvent(s)Product Class
Nitrogen Primary/Secondary Amines, Anilines, Piperazines[10][11][12]Et₃N, DIPEA, K₂CO₃EtOH, DMF, DMSO6-Aminopurines
Sulfur Thiols (e.g., Thiophenol, Benzyl mercaptan)[13][14]K₂CO₃, NaHDMF, THF6-Thiopurines
Oxygen Alcohols, Phenols[13]NaH, DBUTHF, Dioxane6-Alkoxy/Aryloxypurines
Carbon Malonates, Acetylides, Organometallics[15][16]NaH, n-BuLiTHF, DMF6-Alkyl/Alkynylpurines

Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the SNAr reaction of 6-chloro-8,9-dimethylpurine with representative nitrogen and sulfur nucleophiles.

Protocol 1: Synthesis of 6-(benzylamino)-8,9-dimethylpurine

Principle: This protocol describes the displacement of the C6-chloride with benzylamine, a common primary amine nucleophile. The reaction is facilitated by a non-nucleophilic organic base to neutralize the HCl generated in situ.

Materials and Reagents:

  • 6-chloro-8,9-dimethylpurine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-8,9-dimethylpurine (e.g., 196 mg, 1.0 mmol).

  • Add anhydrous ethanol (10 mL) to dissolve the starting material.

  • Add triethylamine (e.g., 0.28 mL, 2.0 mmol), followed by the dropwise addition of benzylamine (e.g., 0.13 mL, 1.2 mmol).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5% MeOH in CH₂Cl₂). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 8,9-dimethyl-6-(phenylthio)purine

Principle: This protocol details the reaction with a soft sulfur nucleophile, thiophenol. An inorganic base is used to deprotonate the thiol, generating the more potent thiolate nucleophile.

Materials and Reagents:

  • 6-chloro-8,9-dimethylpurine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-8,9-dimethylpurine (e.g., 196 mg, 1.0 mmol) and anhydrous potassium carbonate (e.g., 207 mg, 1.5 mmol).

  • Add anhydrous DMF (8 mL) via syringe and stir the suspension.

  • Add thiophenol (e.g., 0.11 mL, 1.1 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is generally complete in 2-4 hours.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a beaker containing deionized water (40 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 6-(phenylthio)purine.

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. DMF is a skin irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of C6-substituted purines via SNAr.

Sources

using 6-Chloro-8,9-dimethyl-9H-purin-2-amine as an intermediate for famciclovir analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of 6-Chloro-8,9-dimethyl-9H-purin-2-amine as a Versatile Intermediate for the Synthesis of Novel Famciclovir Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Famciclovir is a highly effective antiviral prodrug, which, upon oral administration, undergoes rapid biotransformation to the active compound penciclovir.[1][2][3] Penciclovir then selectively inhibits viral DNA synthesis in cells infected with herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3][4] The development of novel famciclovir analogs is a key strategy for enhancing antiviral potency, expanding the activity spectrum, and overcoming potential resistance. This document provides a detailed guide for leveraging 6-Chloro-8,9-dimethyl-9H-purin-2-amine as a strategic starting material for the synthesis of a new generation of purine-based antiviral candidates. We will explore the rationale behind its selection and provide robust, step-by-step protocols for its conversion into diverse famciclovir analogs.

The Intermediate: 6-Chloro-8,9-dimethyl-9H-purin-2-amine

The selection of an appropriate starting material is paramount in medicinal chemistry. 6-Chloro-8,9-dimethyl-9H-purin-2-amine offers several distinct advantages for the synthesis of famciclovir analogs:

  • Activated C6 Position: The chloro group at the C6 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities, mimicking the guanine-like structure essential for antiviral activity.

  • Pre-installed N9-Methyl Group: The methyl group at the N9 position blocks this site from further alkylation. This is a critical feature, as the N9 position is the primary site for attaching the acyclic side chain that mimics the deoxyribose sugar of natural nucleosides.[5] Direct alkylation of purines often yields a mixture of N9 and N7 isomers, complicating purification and reducing yields.[6] By starting with an N9-methylated purine, we can explore modifications at other positions with high regioselectivity.

  • Modulation of Physicochemical Properties: The 8-methyl group can influence the compound's electronic properties and steric profile, potentially impacting its interaction with viral enzymes or altering its solubility and metabolic stability.

Overall Synthetic Workflow

The core strategy involves the functionalization of the purine base followed by the introduction of the characteristic acyclic side chain. The workflow is designed for flexibility, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 PART A: Side Chain Synthesis cluster_1 PART B: Purine Core Modification & Coupling cluster_2 PART C: Analysis start Commercially Available Starting Materials side_chain Synthesis of Functionalized Acyclic Side Chain (e.g., 4-acetoxy-3-(acetoxymethyl)butyl bromide) start->side_chain Multi-step synthesis coupling N7-Alkylation with Functionalized Side Chain side_chain->coupling intermediate 6-Chloro-8,9-dimethyl-9H-purin-2-amine intermediate->coupling dechlorination Catalytic Hydrogenation (Dechlorination at C6) coupling->dechlorination Pd/C, H2 final_product Final Famciclovir Analog dechlorination->final_product analysis Purification (Chromatography) & Characterization (HPLC, LC-MS, NMR) final_product->analysis

Caption: High-level workflow for synthesizing famciclovir analogs.

Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: N7-Alkylation of the Purine Core

This protocol details the crucial step of attaching the acyclic side chain to the N7 position of the purine ring. Direct alkylation of purines can be challenging, but the pre-existing N9-methyl group directs the incoming electrophile to the N7 position.

Rationale: We employ a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the N7 nitrogen, forming a purine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the side-chain precursor. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cation and promoting the SN2 reaction.

Materials:

  • 6-Chloro-8,9-dimethyl-9H-purin-2-amine

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (or a similar protected side-chain electrophile)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Carefully wash the required amount of NaH (1.2 equivalents) with anhydrous hexanes three times under an inert atmosphere (N2 or Ar) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-Chloro-8,9-dimethyl-9H-purin-2-amine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Add a solution of the side-chain electrophile (e.g., 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, 1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N7-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Catalytic Hydrogenation

This two-step, one-pot procedure first removes the protecting group from the side chain's hydroxyls and then removes the C6-chloro group via catalytic hydrogenation to yield the final guanine-like analog.

Rationale: The acetonide protecting group is acid-labile and can be removed with aqueous acid. Following deprotection, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the hydrogenolysis of aryl chlorides.[7] This step is critical for converting the 6-chloropurine into the 6-unsubstituted purine, which is structurally analogous to the guanine base in penciclovir.

Materials:

  • N7-alkylated intermediate from Protocol 1

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or Hydrogen gas (H2) balloon

  • Celite®

Procedure:

  • Dissolve the purified N7-alkylated product in methanol.

  • Add 1 M HCl and stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Neutralize the solution carefully with a base such as sodium bicarbonate.

  • To the methanolic solution, add 10% Pd/C (approx. 10% by weight of the substrate).

  • Add ammonium formate (5 equivalents) in portions (for transfer hydrogenation) or bubble hydrogen gas through the solution using a balloon.

  • Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 8-16 hours.[8]

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or preparative HPLC to yield the final famciclovir analog.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized analogs.

ParameterMethodTypical Conditions & Expected Results
Purity & Assay Reverse-Phase HPLC (RP-HPLC)Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[9] Mobile Phase: Gradient of methanol and a phosphate buffer (e.g., KH2PO4, pH 3.0).[10] Detection: UV at 242 nm or 304 nm.[10][11] Expected Result: A single major peak with >95% purity.
Identity Confirmation LC-MS/MSIonization: Electrospray Ionization (ESI), positive mode. Expected Result: Observation of the [M+H]+ ion corresponding to the calculated molecular weight of the target analog.
Structural Elucidation ¹H and ¹³C NMRSolvent: DMSO-d6 or MeOD. Expected Result: Characteristic peaks corresponding to the purine core protons, the N9- and C8-methyl groups, and the protons of the acyclic side chain. 2D NMR (COSY, HSQC, HMBC) can confirm connectivity.
Forced Degradation Stability StudiesSubjecting the final compound to acidic, basic, oxidative, and photolytic stress conditions helps identify potential degradation products and establishes the compound's stability profile.[10][12]

Visualization of Key Structures

The following diagram illustrates the core intermediate and the final product structure.

chemical_structures cluster_intermediate Intermediate cluster_final Final Analog (Example) Intermediate Final label_intermediate 6-Chloro-8,9-dimethyl-9H-purin-2-amine label_final N7-Substituted Famciclovir Analog

Caption: Key chemical structures in the synthesis pathway.

Conclusion

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a highly valuable and strategically designed intermediate for the efficient synthesis of novel famciclovir analogs. The protocols outlined in this application note provide a robust and adaptable framework for researchers to generate diverse libraries of compounds. By leveraging this intermediate, scientists can systematically explore the structure-activity relationships of N7-substituted purines, paving the way for the discovery of next-generation antiviral agents with improved therapeutic profiles.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Famciclovir?
  • Al-Dujaili, L. J. (2001, November 1). Famciclovir Therapy (Famvir®) for Herpes Simplex and Herpes Zoster Infections. US Pharmacist.
  • Zhang, Z., et al. (2018, July 3). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 29(1), 61-64.
  • Ye, J., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 29(1), 61-64.
  • MIMS Thailand. (n.d.). Famciclovir: Uses & Dosage.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Famciclovir and its Metabolites.
  • Jin, S. (2024). Synthesis Process Improvement of Famciclovir Drug Substance. Scholarly Publishing Pte. Ltd.
  • Zhong, M., & Robins, M. J. (2006, October 18). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(23), 8893–8900.
  • U.S. Food and Drug Administration. (n.d.). Famvir (famciclovir) tablets label.
  • Sriram, S., et al. (2022, September 25). Method Development and Validation for Famciclovir and Valacyclovir by using UPLC and its Degradents are Characterized by LC-MS. Asian Journal of Pharmaceutical and Clinical Research, 15(10).
  • El-Gindy, A., et al. (2010, April 15).
  • Pawar, S., et al. (2024, June 10). To Develop And Validate Stability Indicating Assay Of Famciclovir By Using UV And HPLC Method For Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.
  • Sravani, S., et al. (2010, January 20). A Stability Indicating LC Method for Famciclovir. Research Journal of Pharmacy and Technology.
  • Vrábel, M., et al. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. PubChem.
  • Beecham Group PLC. (2006). Preparation of famciclovir and other purine derivatives.
  • Beecham Group PLC. (2006). Preparation of famciclovir and other purine derivatives.
  • Teva Pharmaceutical Industries Ltd. (2005). Process for preparing famciclovir.

Sources

reaction conditions for C6-displacement of chlorine in 8,9-dimethylpurines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for C6-Displacement of Chlorine in 8,9-Dimethylpurines Content Type: Application Note & Protocol Guide

Executive Summary

The 8,9-dimethylpurine scaffold represents a privileged structure in medicinal chemistry, serving as a core for adenosine receptor antagonists, fluorescent probes, and kinase inhibitors. The presence of the C6-chlorine atom provides a critical "chemical handle" for diversification via Nucleophilic Aromatic Substitution (


). Unlike unsubstituted purines, the 8,9-dimethyl substitution pattern locks the tautomeric state of the imidazole ring (N9-methyl) and modulates the electronic density of the pyrimidine core (C8-methyl).

This guide details the optimized reaction conditions for displacing the C6-chloride with amines, alkoxides, and thiols. It moves beyond generic purine chemistry to address the specific solubility and reactivity profiles of the 8,9-dimethyl system.

Mechanistic Insight & Reaction Design[1]

The Electrophilic Center

The C6 position in 6-chloro-8,9-dimethylpurine is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogen atoms (N1 and N3) and the chlorine leaving group.

  • N9-Methylation Effect: Unlike 6-chloropurine (which has an acidic proton at N7/N9), 8,9-dimethylpurine lacks an acidic imidazole proton. This prevents the formation of an unreactive purinide anion under basic conditions, facilitating cleaner and faster reactions with nucleophiles.

  • C8-Methylation Effect: The C8-methyl group exerts a weak electron-donating effect via hyperconjugation. While this theoretically slightly lowers the electrophilicity of C6 compared to 8-H analogs, it significantly improves lipophilicity, aiding solubility in organic solvents like ethanol and DMF.

Reaction Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism:

  • Addition: The nucleophile attacks C6, breaking the aromaticity and forming a tetrahedral Meisenheimer-like intermediate (stabilized by the electron-deficient ring).

  • Elimination: The chloride ion is expelled, restoring aromaticity.

SNAr_Mechanism Start 6-Chloro-8,9-dimethylpurine Inter Tetrahedral Intermediate (Meisenheimer Complex) Start->Inter Addition (k1) Nu Nucleophile (Nu:) Nu->Inter Prod 6-Substituted-8,9-dimethylpurine Inter->Prod Elimination (k2) HCl Leaving Group (Cl-) Inter->HCl

Figure 1: The


 reaction pathway for C6-displacement. The rate-determining step is typically the initial nucleophilic attack (k1).

Critical Reaction Parameters

Solvent Selection

Solvent choice is the primary determinant of reaction success.

  • Ethanol (EtOH): The "Gold Standard" for aminations. It promotes proton transfer in the transition state and allows for easy workup (product often precipitates upon cooling).

  • n-Butanol: Used when higher temperatures (>100°C) are required for sterically hindered amines.

  • DMF/DMSO: Reserved for weak nucleophiles or microwave chemistry. High solubility but difficult removal.

Base Selection

A base is required to scavenge the HCl generated during the reaction.

  • Triethylamine (Et3N) / DIPEA: Standard organic bases. Volatile and easy to remove.

  • Excess Amine: If the nucleophile is cheap and volatile, using 2-3 equivalents avoids adding a secondary base.

  • Inorganic Bases (K2CO3): Preferred for phenol/thiol nucleophiles or amino acid couplings in aqueous/alcoholic mixtures.

Temperature & Kinetics
  • Primary Amines: 60–80°C (Refluxing EtOH) is usually sufficient.

  • Secondary/Hindered Amines: 100–120°C (Refluxing n-BuOH or Microwave).

  • Alkoxides: 0°C to Room Temperature (highly reactive).

Standardized Protocols

Protocol A: Displacement with Primary/Secondary Amines (Thermal)

Best for: Benzylamine, aniline, piperazine, morpholine derivatives.

Materials:

  • 6-Chloro-8,9-dimethylpurine (1.0 equiv)

  • Amine nucleophile (1.1 – 1.5 equiv)

  • Triethylamine (Et3N) (1.5 – 2.0 equiv)

  • Solvent: Absolute Ethanol (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-8,9-dimethylpurine in absolute ethanol.

  • Addition: Add the amine nucleophile followed by Et3N.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–6 hours.

    • Checkpoint: Monitor by TLC (System: 5-10% MeOH in DCM). The starting material (Cl-purine) usually moves faster than the product (Amino-purine).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1] Dry organic layers over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Displacement with Alkoxides (Ether Synthesis)

Best for: Synthesis of 6-alkoxy-8,9-dimethylpurines.

Materials:

  • 6-Chloro-8,9-dimethylpurine (1.0 equiv)

  • Alcohol (Reagent & Solvent)

  • Sodium Hydride (NaH, 60% dispersion) or Sodium metal

Procedure:

  • Activation: Under an inert atmosphere (

    
     or Ar), add NaH (1.2 equiv) to the anhydrous alcohol (e.g., MeOH, EtOH, Benzyl alcohol) at 0°C. Stir for 15 min to generate the alkoxide.
    
  • Addition: Add 6-chloro-8,9-dimethylpurine (solid or dissolved in a minimal amount of the alcohol/THF).

  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours. Heating is rarely needed and may cause side reactions.

  • Quench: Carefully add saturated

    
     solution or water to quench excess alkoxide.
    
  • Workup: Evaporate bulk alcohol. Extract aqueous residue with DCM or EtOAc.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Low-reactivity amines (e.g., electron-deficient anilines) or library generation.

Parameters:

  • Solvent: Ethanol or Isopropanol.

  • Temperature: 120°C – 150°C.

  • Time: 10 – 20 minutes.

  • Vessel: Sealed microwave vial (10-20 bar pressure limit).

Procedure:

  • Combine purine (1 equiv), amine (1.5 equiv), and DIPEA (2 equiv) in the microwave vial.

  • Add solvent (fill to ~2/3 volume max). Cap and crimp.

  • Irradiate at 120°C for 15 minutes.

  • Cool and analyze by LC-MS.

Optimization Decision Tree

Use this workflow to select the optimal conditions for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Amine Amine (R-NH2) Start->Amine Alkoxide Alkoxide (R-O-) Start->Alkoxide Thiol Thiol (R-SH) Start->Thiol Reactivity Is Amine Sterically Hindered or Electron Deficient? Amine->Reactivity Cond_B Protocol B: NaH/THF or Na/ROH 0°C -> RT, 1h Alkoxide->Cond_B Cond_A Protocol A: Reflux EtOH, 80°C, 4h Thiol->Cond_A Use K2CO3 base Simple No (e.g., Benzylamine) Reactivity->Simple High Reactivity Hard Yes (e.g., 2,6-disubst. aniline) Reactivity->Hard Low Reactivity Simple->Cond_A Cond_MW Protocol C: Microwave, 140°C, 15min Solvent: n-BuOH Hard->Cond_MW

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile properties.

Quantitative Data Summary

ParameterStandard Condition (Amines)High-Temp Condition (Hindered)Alkoxide Condition
Solvent Ethanol (Abs.)n-Butanol or DMSOAnhydrous Alcohol / THF
Base Et3N (1.5 eq)DIPEA (2.0 eq)NaH / Na (1.1 eq)
Temp 80°C (Reflux)120–150°C0°C – 25°C
Time 2 – 6 Hours15 – 30 Mins (MW)1 – 3 Hours
Typical Yield 85 – 95%70 – 90%80 – 95%
Key Byproduct Et3N·HCl (Salt)DIPEA·HClNaCl

Troubleshooting & Tips

  • Incomplete Reaction: If TLC shows starting material after 6 hours in EtOH, switch to n-Butanol and increase temperature to 110°C.

  • Solubility Issues: 6-chloro-8,9-dimethylpurine is moderately soluble in EtOH. If it does not dissolve initially, it will usually go into solution as the reaction mixture is heated. For very poor solubility, use a 1:1 mixture of EtOH/DMF.

  • Water Sensitivity: The 6-chloro group is relatively stable to hydrolysis compared to acyl chlorides, but prolonged heating in aqueous base will generate the 6-hydroxy derivative (hypoxanthine analog). Ensure solvents are reasonably dry.

  • Purification: The 8,9-dimethylpurine products are often basic. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking.

References

  • Synthesis of 6-substituted purine derivatives. Al-Azmi, A., & Kumari, K. (2009).[2] ChemInform. [Link][2]

  • Exploration of novel 6,8,9-trisubstituted purine analogues. PubMed Central (PMC). [Link]

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Maddila, S., et al. (2017).[3] ResearchGate. [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides. PubMed Central (PMC). [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. PubMed Central (PMC). [Link]

Sources

palladium-catalyzed cross-coupling methods for 6-chloro-purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 6-Chloro-Purine Derivatives

Foreword for the Modern Medicinal Chemist

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutics in oncology, virology, and immunology.[1][] The ability to precisely and efficiently modify this privileged structure is paramount in drug discovery. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-nitrogen bonds.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore the four principal classes of palladium-catalyzed cross-coupling—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as they apply to the functionalization of 6-chloro-purine derivatives. Each section is structured to provide not only a reliable protocol but also the mechanistic insight and field-proven expertise required to troubleshoot and adapt these methods for novel drug candidates.

I. The Unifying Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic framework involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][4][6] Understanding this cycle is critical for rational optimization and troubleshooting.

The cycle for C-C and C-N coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloro-purine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[7]

  • Transmetalation (or Amine Coordination/Deprotonation): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center. For Suzuki and Sonogashira reactions, this involves the transfer of an organic group from another metal (Boron or Copper/Alkyne) to the palladium.[4][6] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

  • Reductive Elimination: The two organic fragments (the purine and the new substituent) are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

The Heck reaction follows a related but distinct pathway involving migratory insertion of an alkene and subsequent β-hydride elimination.[6][10]

Generic_Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Intermediate Purine-Pd(II)-Cl(L_n) Pd0->PdII_Intermediate Oxidative Addition (+ 6-Chloro-Purine) Coupled_Intermediate Purine-Pd(II)-R(L_n) (R = Aryl, NR'R'', Alkynyl) PdII_Intermediate->Coupled_Intermediate Transmetalation / Amine Binding (+ Coupling Partner & Base) Coupled_Intermediate->Pd0 Reductive Elimination Product Product (6-Substituted Purine) Coupled_Intermediate->Product Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

II. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between the purine C6 position and various aryl or vinyl groups. It is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6] The byproducts are generally non-toxic and easily removed.[6]

Mechanistic Workflow

The reaction proceeds via the canonical catalytic cycle. The crucial transmetalation step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, accelerating the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PurPdCl Pur-Pd(II)L_n-Cl OxAdd->PurPdCl Transmetal Transmetalation PurPdCl->Transmetal PurPdAr Pur-Pd(II)L_n-Ar Transmetal->PurPdAr RedElim Reductive Elimination PurPdAr->RedElim RedElim->Pd0 Product Pur-Ar RedElim->Product BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal Chloropurine Pur-Cl

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-chloropurine.

Field-Proven Insights & Protocol

A significant challenge with purine nucleosides is their poor solubility in common organic solvents and the need for protecting groups. A major breakthrough was the development of protocols using water-soluble ligands, allowing the reaction to proceed on unprotected nucleosides in aqueous media.[11][12][13]

Protocol: Suzuki-Miyaura Coupling of Unprotected 6-Chloropurine Riboside in Water [13]

This protocol is adapted from studies demonstrating efficient coupling in aqueous media, which is highly advantageous for polar, unprotected nucleosides.

  • Reagent Preparation & Setup:

    • To a clean Schlenk flask equipped with a magnetic stir bar, add the 6-chloropurine riboside (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Add the palladium source, sodium tetrachloropalladate(II) (Na₂PdCl₄, 2 mol %), and the water-soluble ligand, cataCXium F sulf (4 mol %).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition and Reaction:

    • Degas a mixture of n-butanol and water (1:1 v/v) by bubbling argon through it for 20-30 minutes.

    • Add the degassed solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield the pure 6-arylpurine nucleoside.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidNa₂PdCl₄ (2)cataCXium F sulf (4)K₂CO₃ (3)n-BuOH/H₂O10091[13]
4-Methoxyphenylboronic acidNa₂PdCl₄ (0.5)cataCXium F sulf (1)K₂CO₃ (3)n-BuOH/H₂O10091[13]
3-Thienylboronic acidNa₂PdCl₄ (2)cataCXium F sulf (4)K₂CO₃ (3)H₂O10082[13]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8085[14]

III. Buchwald-Hartwig Amination: Direct Access to N6-Functionalized Purines

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, providing direct access to N6-substituted purine derivatives, which are prevalent in kinase inhibitor libraries and other biologically active molecules.[8][15] This reaction replaces harsher, classical methods and offers a much broader substrate scope.[8]

Mechanistic Workflow

The catalytic cycle is initiated by oxidative addition of the 6-chloropurine to the Pd(0) complex. An amine then coordinates to the resulting Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido intermediate, which then undergoes reductive elimination to furnish the N6-substituted purine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PurPdCl Pur-Pd(II)L_n-Cl OxAdd->PurPdCl AmineCoord Amine Coordination & Deprotonation PurPdCl->AmineCoord PurPdAmide Pur-Pd(II)L_n-NR'R'' AmineCoord->PurPdAmide RedElim Reductive Elimination PurPdAmide->RedElim RedElim->Pd0 Product Pur-NR'R'' RedElim->Product Amine HNR'R'' + Base Amine->AmineCoord Chloropurine Pur-Cl

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.

Field-Proven Insights & Protocol

The success of this reaction hinges on the choice of ligand and base. Aryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active catalyst systems. Modern bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential as they accelerate both the oxidative addition and the final reductive elimination step.[8][9][16] A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine bound to the palladium center.[8]

Protocol: Buchwald-Hartwig Amination of 6-Chloro-9-substituted-purine

  • Reagent Preparation & Setup:

    • In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol %) to a dry Schlenk tube.

    • Add the base (e.g., Cs₂CO₃, 1.4 equiv).

    • Add the 6-chloropurine substrate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition and Reaction:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-24 hours), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the residue by silica gel chromatography to obtain the desired N6-substituted purine.

Data Summary: Buchwald-Hartwig Reaction Conditions
Amine PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)₂ (10)Xantphos (10)Cs₂CO₃ (1.4)Toluene10090[17]
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.0)NaOt-Bu (1.5)THF70>95[18]
MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.2)Toluene10088Custom elaboration based on general principles

IV. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction provides a powerful method for forming a C(sp²)–C(sp) bond, linking a terminal alkyne to the C6 position of the purine.[19] This transformation is highly valuable as the resulting alkynylpurines can serve as key intermediates for further diversification via "click chemistry" or act as important structural motifs in their own right.[20]

Mechanistic Workflow

The classical Sonogashira reaction employs a dual-catalyst system. The palladium cycle is responsible for the main cross-coupling events, while a copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper-acetylide species, which then undergoes transmetalation with the Pd(II) intermediate. To avoid the formation of homo-coupled alkyne byproducts (Glaser coupling), copper-free conditions have been developed and are often preferred.[13]

Sonogashira_Cycle Copper-Free Sonogashira Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PurPdCl Pur-Pd(II)L_n-Cl OxAdd->PurPdCl AlkyneCoord Alkyne Coordination & Deprotonation PurPdCl->AlkyneCoord PurPdAlkyne Pur-Pd(II)L_n-C≡CR AlkyneCoord->PurPdAlkyne RedElim Reductive Elimination PurPdAlkyne->RedElim RedElim->Pd0 Product Pur-C≡CR RedElim->Product Alkyne HC≡CR + Base Alkyne->AlkyneCoord Chloropurine Pur-Cl

Caption: Catalytic cycle for the Copper-Free Sonogashira coupling.

Field-Proven Insights & Protocol

As with Suzuki coupling, aqueous conditions have been developed that allow for the efficient Sonogashira coupling of unprotected 6-chloropurine nucleosides.[12][13] These methods are highly practical and avoid tedious protection-deprotection steps. The use of an amine base (e.g., triethylamine or diisopropylethylamine) is common, as it serves both to deprotonate the alkyne and to quench the HCl generated during the reaction.

Protocol: Copper-Free Sonogashira Coupling in Water [13]

  • Reagent Preparation & Setup:

    • To a Schlenk flask, add 6-chloropurine (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), Na₂PdCl₄ (2 mol %), and cataCXium F sulf (4 mol %).

    • Seal the flask, evacuate, and backfill with argon (repeat 3x).

  • Reagent Addition:

    • Under a positive pressure of argon, add degassed water to achieve a concentration of ~0.1 M.

    • Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction:

    • Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up:

    • After consumption of the starting material (typically 6-18 hours) as monitored by TLC, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water, and perform an aqueous workup as described in the Suzuki protocol.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Data Summary: Sonogashira Reaction Conditions
Alkyne PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
PhenylacetyleneNa₂PdCl₄ (2)cataCXium F sulf (4)K₂CO₃ (3)H₂O10099[13]
1-OctyneNa₂PdCl₄ (2)cataCXium F sulf (4)K₂CO₃ (3)H₂O10071[13]
EthynylferroceneNa₂PdCl₄ (2)cataCXium F sulf (4)K₂CO₃ (3)H₂O10098[13]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)-K₂CO₃ (2)DMF8085Custom elaboration based on general principles

V. Heck Reaction: Vinylation of the Purine Core

The Heck reaction facilitates the coupling of the 6-chloropurine with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.[10] This reaction is particularly useful for synthesizing styrenyl-purines and other vinylated derivatives, which can be further functionalized.

Mechanistic Workflow

The Heck reaction mechanism differs significantly from the previous examples after the initial oxidative addition step. The alkene coordinates to the Pur-Pd(II)-Cl complex, followed by a migratory insertion of the alkene into the Pur-Pd bond. The cycle is completed by a β-hydride elimination, which forms the product double bond and a palladium-hydride species. Finally, a base regenerates the active Pd(0) catalyst.[6][21]

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PurPdCl Pur-Pd(II)L_n-Cl OxAdd->PurPdCl AlkeneInsert Alkene Coordination & Migratory Insertion PurPdCl->AlkeneInsert PdIntermediate R-CH₂-CH(Pur)-Pd(II)L_n-Cl AlkeneInsert->PdIntermediate BetaElim β-Hydride Elimination PdIntermediate->BetaElim Product Pur-CH=CH-R BetaElim->Product PdH H-Pd(II)L_n-Cl BetaElim->PdH Alkene H₂C=CHR Alkene->AlkeneInsert Chloropurine Pur-Cl Base Base Base->PdH Catalyst Regeneration PdH->Pd0

Caption: Catalytic cycle for the Heck reaction with 6-chloropurine.

Field-Proven Insights & Protocol

The Heck reaction typically shows high stereoselectivity, favoring the formation of the trans-alkene product.[10][22] The choice of base, often a hindered amine like triethylamine or an inorganic base like potassium carbonate, is crucial for regenerating the catalyst. While less commonly applied to purines than the other three methods, it remains a viable strategy for specific structural modifications.

Protocol: General Heck Reaction of a 6-Chloropurine Derivative

  • Setup:

    • To a flame-dried Schlenk tube, add the 6-chloropurine derivative (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol %).

    • Add a base, such as triethylamine (Et₃N, 2.0 equiv).

  • Inert Atmosphere and Reagent Addition:

    • Evacuate and backfill the tube with argon three times.

    • Add the alkene (1.5 equiv) and an anhydrous polar aprotic solvent like DMF or acetonitrile via syringe.

  • Reaction:

    • Heat the sealed reaction vessel to 80-120 °C for 12-48 hours.

  • Work-up and Purification:

    • After cooling, dilute the reaction with water and extract several times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by silica gel chromatography.

VI. Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(II) not reduced to Pd(0)).2. Catalyst Poisoning by Purine Nitrogens.3. Poor Substrate Solubility.1. Ensure inert atmosphere; add a reducing agent if necessary (e.g., a phosphine ligand can act as one); use a Pd(0) source like Pd₂(dba)₃.[23]2. Use bulky, electron-rich ligands that favor the desired catalytic cycle over catalyst sequestration.[24]3. Screen solvents (Toluene, Dioxane, DMF, NMP); for nucleosides, switch to aqueous systems.[25]
Side Reactions 1. Hydrodehalogenation (Cl replaced by H).2. Homo-coupling of coupling partner (e.g., biaryl from boronic acid).3. Glaser Coupling (alkyne dimerization) in Sonogashira.1. Lower reaction temperature; ensure strict anaerobic conditions.2. Use a different base or ligand; ensure slow addition of the boronic acid.3. Switch to copper-free Sonogashira conditions.[13]
Decomposition of Substrate 1. Reaction temperature too high.2. Base is too strong or nucleophilic.1. Lower the temperature and accept a longer reaction time.2. Screen milder bases (e.g., K₂CO₃ instead of NaOt-Bu if applicable); use a non-nucleophilic base.
Difficulty with Unprotected Nucleosides 1. Poor solubility in organic solvents.2. Interference from free hydroxyl groups.1. Employ aqueous solvent systems (H₂O or H₂O/co-solvent) with a water-soluble ligand (e.g., cataCXium F sulf).[11][12][13]2. The aqueous protocols are specifically designed to tolerate these groups.

VII. References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Google AI. (2025). Role of palladium catalyst in cross-coupling reactions.

  • Köllhofer, A., et al. (2009). Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water. Angewandte Chemie.

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Journet, M., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters.

  • Legraverend, M., et al. (2007). A Pd(0) based cross-coupling approach to the synthesis of 2-amidopurines and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry.

  • Kambe, N., et al. (2001). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl halides and Grignard reagents in the presence of buta‐1,3‐diene. Angewandte Chemie International Edition.

  • Köllhofer, A., et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters.

  • Köllhofer, A., et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters.

  • BOC Sciences. Purine Synthesis for Research.

  • Sharma, P., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.

  • Request PDF. (n.d.). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines.

  • BenchChem. (2025). Efficacy of different palladium catalysts for purine coupling reactions.

  • Naus, P., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.

  • Naus, P., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene.

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • BYJU'S. (n.d.). Heck Reaction.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Cadu, A., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides.

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • LibreTexts. (2023). Heck reaction. Chemistry LibreTexts.

  • The Organic Chemistry Tutor. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube.

Sources

cyclization procedures for 8,9-disubstituted purine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Cyclization Procedures for the Synthesis of 8,9-Disubstituted Purines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1] Specifically, 8,9-disubstituted purines have emerged as a critical class of compounds in drug development, forming the core of numerous potent and selective inhibitors for key therapeutic targets. These include agents targeting protein kinases, heat shock protein 90 (Hsp90), and other enzymes implicated in cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4][5]

The strategic placement of substituents at the C8 and N9 positions allows for fine-tuning of a molecule's steric and electronic properties, profoundly influencing its binding affinity, selectivity, and pharmacokinetic profile. Consequently, the development of efficient and versatile synthetic methodologies to access diverse libraries of 8,9-disubstituted purines is of paramount importance. This guide provides an in-depth overview of the principal cyclization strategies, explains the causality behind key experimental choices, and offers detailed protocols for the synthesis of these valuable compounds.

Core Synthetic Strategies for Purine Ring Formation

The construction of the 8,9-disubstituted purine core is primarily achieved through two convergent strategies: the cyclization of a functionalized pyrimidine precursor or the annulation of a substituted imidazole. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern.

Strategy 1: The Traube Synthesis and Its Modern Variants (Pyrimidine Route)

The most established and versatile method for purine synthesis is the Traube synthesis, which involves constructing the imidazole ring onto a pre-existing, appropriately substituted pyrimidine.[6][7] The foundational precursor for this route is a 4,5-diaminopyrimidine, where the substituent destined for the N9 position of the purine is already installed on one of the pyrimidine's nitrogen atoms.[4][8]

The key step is the ring closure reaction between the 4- and 5-amino groups using a reagent that provides the C8 carbon and its corresponding substituent.[6]

Causality of Reagent Choice: The nature of the C8 substituent is directly determined by the cyclizing agent.

  • Formic acid is the classic reagent for introducing a hydrogen atom at the C8 position.[6][7]

  • Higher carboxylic acids, acid chlorides, or anhydrides are used to install alkyl or aryl groups.[6][9] For example, reacting the diaminopyrimidine with trifluoroacetic anhydride (TFAA) yields an 8-trifluoromethylpurine.[10][11]

  • Isocyanates or thioisocyanates can be used as cyclizing agents to introduce an amino moiety at the C8 position.[8]

Modern advancements have significantly improved the efficiency of this classical reaction. Microwave-assisted synthesis, in particular, has become a preferred method. The application of microwave irradiation provides rapid, uniform heating, which can dramatically shorten reaction times from many hours to mere minutes and often leads to cleaner reactions with improved yields.[2][12][13]

Traube_Synthesis_Workflow cluster_pyrimidine Pyrimidine Precursor cluster_reagent Cyclizing Agent (C8 Source) cluster_cyclization Cyclization cluster_product Product Py 4,5-Diaminopyrimidine (N9-substituent pre-installed) Cyclize Microwave Irradiation or Conventional Heating Py->Cyclize Agent Carboxylic Acid / Anhydride Formic Acid / Isocyanate etc. Agent->Cyclize Purine 8,9-Disubstituted Purine Cyclize->Purine

Caption: General workflow for the Traube purine synthesis.

Strategy 2: Annulation of Imidazole Precursors

An alternative and powerful approach involves building the pyrimidine ring onto a pre-functionalized imidazole scaffold.[14][15] This method typically starts with a 5-aminoimidazole-4-carbonitrile or a related derivative, where the desired N9 substituent is already part of the imidazole ring.

The annulation is accomplished by reacting the imidazole precursor with a one-carbon synthon, which closes the pyrimidine ring.[14][16] This strategy has proven highly effective for rapidly generating a wide diversity of C8 and N9 substituted purines.[17]

Causality of Reagent Choice: The one-carbon source determines the functionality at the C2 and C6 positions of the resulting purine.

  • Formic acid or formamide leads to the formation of purin-6-ones or purin-6-amines, respectively.[14][16][17]

  • Urea or guanidine carbonate can be used to synthesize 6-amino-purin-2-ones or purin-2,6-diamines in a single step.[14][16][17]

This approach is particularly advantageous when diverse substitutions are required at the N9 position, as the synthesis of the initial imidazole precursors can often be achieved through multicomponent reactions, generating high chemical diversity.

Imidazole_Annulation_Workflow cluster_imidazole Imidazole Precursor cluster_reagent Annulation Reagent cluster_cyclization Annulation cluster_product Product Im 5-Aminoimidazole-4-carbonitrile (N9-substituent pre-installed) Cyclize One or Two-Step Cyclization Im->Cyclize Agent Formic Acid / Urea Formamide etc. Agent->Cyclize Purine 8,9-Disubstituted Purine Cyclize->Purine

Caption: General workflow for purine synthesis via imidazole annulation.

Comparison of Primary Synthesis Routes

FeatureTraube Synthesis (Pyrimidine Route)Imidazole Annulation Route
Starting Material 4,5-Diaminopyrimidine5-Aminoimidazole-4-carbonitrile/carboxamide
Ring Formed Imidazole ringPyrimidine ring
Source of C8 External cyclizing agent (e.g., carboxylic acid)Inherited from the imidazole precursor
Versatility at C8 High; easily varied by changing the cyclizing agent.[6]Dependent on the initial imidazole synthesis.
Key Advantage Widely applicable and well-documented for a vast range of C8-substituents.Excellent for generating diversity from multicomponent imidazole syntheses; efficient one-pot procedures.[14][17]
Potential Challenge Synthesis of the substituted 4,5-diaminopyrimidine can be multi-step.Availability of diverse imidazole precursors.

Advanced Strategies: Post-Cyclization Functionalization

In addition to de novo synthesis, 8,9-disubstituted purines can be accessed by modifying a pre-formed purine scaffold. This is particularly useful when the desired substituents are difficult to introduce during the initial cyclization. Transition-metal-catalyzed cross-coupling reactions are the tools of choice for this approach.[18]

  • C8-Arylation/Alkylation: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are highly effective for creating C-C bonds at the C8 position using 8-halopurines as substrates.[14] More recently, direct C-H arylation has emerged as a powerful, step-economical alternative that avoids the pre-functionalization of the C8 position.[19][20]

  • N9-Arylation: Copper-catalyzed N-arylation reactions can be used to introduce aryl groups at the N9 position of an existing purine ring.[19][20]

These methods offer a modular approach, allowing for the late-stage introduction of diverse functional groups, which is highly valuable in the context of library synthesis for drug discovery.

Post_Cyclization_Modification PurineCore 8-Halo-9-Substituted Purine FinalProduct 8-Aryl/Alkynyl-9-Substituted Purine PurineCore->FinalProduct Suzuki / Sonogashira Coupling CouplingPartner Arylboronic Acid or Alkyne CouplingPartner->FinalProduct Catalyst Pd Catalyst + Ligand/Base Catalyst->FinalProduct

Caption: Post-cyclization C8 functionalization via cross-coupling.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of an 8-Arylmethyl-9H-purin-6-amine

This protocol is adapted from methodologies used to synthesize Hsp90 inhibitors and demonstrates a modern, one-pot Traube-type synthesis.[2][3] The reaction utilizes an aryl acetic acid as the source for the C8-arylmethyl substituent and triphenyl phosphite as a dehydrating agent to facilitate cyclization.

Materials:

  • 4,5-Diaminopyrimidine (or N-substituted derivative)

  • Substituted Aryl Acetic Acid (e.g., 2,4-dichlorophenylacetic acid)

  • Triphenyl phosphite (P(OPh)₃)

  • Anhydrous Pyridine

  • Microwave synthesis vial (conical-bottomed) with stir bar

  • Microwave Synthesizer

  • Rotary evaporator

  • Preparative Thin-Layer Chromatography (TLC) supplies

  • Solvents for purification (e.g., Chloroform, Methanol with ammonia)

Procedure:

  • Vial Preparation: To a conical-bottomed microwave process vial, add the 4,5-diaminopyrimidine (0.24 mmol, 1.2 equiv.) and the desired aryl acetic acid (0.20 mmol, 1.0 equiv.).

  • Reagent Addition: Add 1 mL of anhydrous pyridine to the vial, followed by triphenyl phosphite (63 µL, 0.24 mmol, 1.2 equiv.).

  • Vial Sealing: Securely seal the vial with a cap.

    • Causality: Anhydrous conditions are critical as triphenyl phosphite is moisture-sensitive and water would interfere with the condensation reaction. Pyridine acts as a high-boiling solvent suitable for microwave heating and also as a base.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture at 220°C for 15 minutes. The internal pressure will typically reach around 8 bar.

    • Causality: The high temperature achieved via microwave heating accelerates both the initial amide bond formation between the 5-amino group and the carboxylic acid, and the subsequent intramolecular cyclization with the 4-amino group, all within a single pot.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the pyridine.

  • Purification: Purify the resulting residue by preparative TLC. A typical mobile phase is a mixture of chloroform and methanol containing a small amount of ammonia (e.g., 25:1 CHCl₃ / NH₃-MeOH) to ensure the basic purine product moves off the baseline.

  • Characterization: Scrape the product band from the TLC plate, elute with the mobile phase, and concentrate to yield the desired 8-arylmethyl-9H-purin-6-amine. Characterize by NMR and mass spectrometry.

Protocol 2: Synthesis of an 8,9-Disubstituted Purin-6-one from an Imidazole Precursor

This protocol demonstrates the imidazole annulation strategy, adapted from a procedure using formic acid as a simple C1 donor to form the pyrimidine ring.[14]

Materials:

  • 5-Amino-1-(substituent)-1H-imidazole-4-carbonitrile (e.g., 5-amino-1-benzyl-1H-imidazole-4-carbonitrile)

  • Formic Acid (HCOOH, >98%)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Sodium bicarbonate (NaHCO₃) solution

  • Solvents for extraction (e.g., Ethyl Acetate) and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-amino-1-substituted-1H-imidazole-4-carbonitrile (1.0 mmol) in formic acid (5-10 mL).

    • Causality: Formic acid serves as both the solvent and the reagent. It first formylates the 5-amino group. The nitrile group is then hydrolyzed in the acidic medium to a carboxamide, which subsequently cyclizes with the formylated amino group to close the pyrimidine ring.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the acidic solution into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as CO₂ evolution will cause frothing.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 8,9-disubstituted-6,9-dihydro-1H-purin-6-one.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

References

  • Bizzarri, B. M., Fanelli, A., Botta, L., & Saladino, R. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. ResearchGate. [Link]

  • Benameur, L., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. PubMed. [Link]

  • Gray, N. S., et al. (2006). Synthesis of purine derivatives.
  • Science of Synthesis. (2003). Synthesis of Purines. Thieme. This is a general reference to the principles of Traube synthesis. A direct link to the specific chapter is not available, but the concept is widely published. A representative overview is available in various organic chemistry resources.
  • Benameur, L., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications. [Link]

  • Traube Purine Synthesis. (n.d.). Merck Index. [Link] (Note: Access may require subscription, but the reference confirms the classic named reaction).

  • Müller, C. E., et al. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. NIH National Library of Medicine. [Link]

  • Müller, C. E., et al. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry. [Link]

  • Becker, S., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications. [Link]

  • Traube synthesis. (n.d.). Pharmaguideline. [Link]

  • Gucký, T., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI. [Link]

  • Gucký, T., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Suwinski, J., & Walczak, K. (2000). Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. [Link]

  • Niu, H., et al. (2015). New developments in direct functionalization of C–H and N–H bonds of purine bases via metal catalyzed cross-coupling reactions. Semantic Scholar. [Link]

  • Traube Purine Synthesis. (n.d.). Scribd. [Link]

  • Dimroth rearrangement. (n.d.). Wikipedia. [Link]

  • Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PubMed. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Preprints.org. [Link]

  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS. (2007). J-STAGE. [Link]

  • Dvořáková, H., & Hocek, M. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. PubMed. [Link]

  • Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. NIH National Library of Medicine. [Link]

  • Science of Synthesis Update on Purines. (n.d.). Thieme Gruppe. [Link]

  • The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine. (1970). Journal of the Chemical Society C: Organic. [Link]

  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH National Library of Medicine. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. (2021). NIH National Library of Medicine. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][14][16]triazines. (2021). MDPI. [Link]

  • Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]

  • Legraverend, M., et al. (2009). High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines. ACS Publications. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds. (2019). MDPI. [Link]

  • Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Chemical structures of 2,6,9-trisubstituted purines with biological properties. (n.d.). ResearchGate. [Link]

  • Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization. (n.d.). Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 8,9-Dimethylpurine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The purification of active pharmaceutical ingredients (APIs) and research compounds is a critical step in drug discovery and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique hinges on the judicious selection of an appropriate solvent system. This application note provides a comprehensive guide to the strategic selection of solvents for the recrystallization of 8,9-dimethylpurine amines, a class of compounds with significant biological and medicinal interest. The principles and protocols outlined herein are designed to provide a robust framework for achieving high purity and yield of the target compounds.

Purines, being the most common nitrogen-containing heterocycles in nature, are fundamental components of nucleotides and are prevalent in many natural products.[3] The solubility, and therefore the recrystallization behavior, of purine derivatives like 8,9-dimethylpurine amines is dictated by the substituents on the purine ring system.[3] This guide will equip the researcher with the knowledge to navigate the nuances of solvent selection for this specific class of molecules.

Pillar 1: The Science of Solvent Selection - A First Principles Approach

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, typically the solvent's boiling point.[2][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[5] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[1]

The adage "like dissolves like" is a foundational principle in solvent selection.[2] This means that a solvent with a similar polarity to the solute will generally be a good solvent. Given that 8,9-dimethylpurine amines possess both polar (amine and purine nitrogen atoms) and non-polar (dimethyl and aromatic regions) characteristics, a solvent of intermediate polarity is often a good starting point.

Key solvent properties to consider include:

  • Polarity: The polarity of the solvent will determine its ability to dissolve the 8,9-dimethylpurine amine. A solvent that is too polar may dissolve the compound even at room temperature, while a solvent that is too non-polar may not dissolve it sufficiently even when hot.

  • Boiling Point: The boiling point of the solvent should be high enough to provide a significant solubility difference over a reasonable temperature range, but not so high that it becomes difficult to remove from the purified crystals.[1] Solvents with boiling points between 60°C and 120°C are often ideal.

  • Reactivity: The chosen solvent must be chemically inert and not react with the 8,9-dimethylpurine amine.[1]

  • Safety: The flammability, toxicity, and environmental impact of the solvent are critical considerations. Always consult the Material Safety Data Sheet (MSDS) before using any solvent and work in a well-ventilated fume hood.[6][7][8]

Pillar 2: A Validating Experimental Workflow for Solvent Screening

A systematic, small-scale experimental approach is the most reliable method for identifying the optimal recrystallization solvent.

Workflow for Solvent Selection

Caption: A logical workflow for the systematic screening and selection of an optimal recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of the crude 8,9-dimethylpurine amine into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a few drops of a different candidate solvent (see Table 1 for suggestions). Agitate the mixture and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[9]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[9] Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9]

  • Observation: A good solvent will yield a significant amount of crystalline solid upon cooling. Observe the quality and quantity of the crystals formed.

Pillar 3: Authoritative Protocols and Data

Data Presentation: Properties of Common Recrystallization Solvents

The following table summarizes the properties of several common organic solvents that may be suitable for the recrystallization of 8,9-dimethylpurine amines.

SolventBoiling Point (°C)Relative PolarityDielectric ConstantSafety Considerations
Water100.01.00080.1Non-flammable, non-toxic
Ethanol78.30.65424.6Flammable
Methanol64.70.76232.7Flammable, Toxic
Acetone56.30.35521.0Highly flammable
Ethyl Acetate77.10.2286.0Flammable
Acetonitrile81.60.46036.6Flammable, Toxic
Toluene110.60.0992.4Flammable, Toxic
Hexane68.70.0091.9Highly flammable

Data compiled from various sources.[10][11][12][13][14][15][16][17][18]

Protocol 2: General Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 8,9-dimethylpurine amine and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[1][19] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[19]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.[1]

Protocol 3: Mixed-Solvent Recrystallization

If a single suitable solvent cannot be found, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude 8,9-dimethylpurine amine in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[20]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.

Safety and Handling Precautions

Working with organic solvents requires strict adherence to safety protocols to minimize risks.[7][8]

  • Ventilation: Always handle organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile gloves).[6]

  • Fire Safety: Many organic solvents are flammable. Keep them away from open flames and heat sources.[21]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled containers according to your institution's guidelines.

Conclusion

The successful recrystallization of 8,9-dimethylpurine amines is a critical step in obtaining high-purity material for research and development. By understanding the fundamental principles of solvent selection and employing a systematic experimental approach, researchers can confidently identify the optimal solvent system for their specific compound. The protocols and data provided in this application note serve as a comprehensive guide to achieving efficient and effective purification through recrystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Standard Operating Procedures for Working with Organic Solvents. (2012, January 1). University of Prince Edward Island.
  • Boiling Points of Common Organic Solvents (°C). (n.d.). University of California, Berkeley.
  • Solvents and Polarity. (n.d.). MilliporeSigma.
  • Safety rules for working with organic solvents in chemistry lab. (2025, December 31). WhatIs.com.
  • Organic Solvents. (n.d.). Florida State University, Environmental Health and Safety.
  • Solvent Polarity Table. (n.d.). Scribd.
  • Solvent Boiling Point Chart. (n.d.). BrandTech Scientific, Inc. Retrieved from [Link]

  • Precautions For Handling Organic Solvent. (n.d.). Scribd.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Safety. (2020, June 29). Chemistry LibreTexts.
  • Recrystallization-1.pdf. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
  • List of boiling and freezing information of solvents. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist.
  • Solvents and Polarity. (n.d.). University of Rochester.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Chemistry LibreTexts.
  • Properties of Solvents Used in Organic Chemistry. (n.d.).
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Sample: Organic Chemistry Lab - Recrystallization. (n.d.). LabArchives.
  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. (n.d.). Benchchem.
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (n.d.). ResearchGate.
  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.).
  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. (n.d.).
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2025, August 6).
  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. (n.d.). Benchchem.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloropurine Methylation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of C6-Chlorine During Purine Methylation Ticket ID: PUR-C6-CL-STABILITY Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The "C6-Cl Paradox"

The methylation of 6-chloropurine presents a classic chemoselectivity conflict. To methylate the purine ring (typically at N9 or N7), you must deprotonate the imidazole ring (


) using a base. However, the C6-chlorine atom renders the purine ring highly electron-deficient, making the C6 position susceptible to Nucleophilic Aromatic Substitution (

).

In the presence of even trace moisture and base, the hydroxide ion (


) acts as a hard nucleophile, attacking C6 and displacing the chloride. This irreversibly converts your valuable 6-chloropurine into 6-hydroxypurine (hypoxanthine) , a dead-end byproduct for many medicinal chemistry campaigns.
The Reaction Landscape

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways Start 6-Chloropurine Anion Purinyl Anion Start->Anion Deprotonation ByProdOH 6-Hydroxy-Purine (Hydrolysis) Start->ByProdOH H2O / OH- (SNAr at C6) ByProdOMe 6-Alkoxy-Purine (Solvolysis) Start->ByProdOMe ROH / RO- (If alcohol solvent) Base Base (K2CO3/NaH) Base->Anion ProdN9 N9-Methyl-6-Cl-Purine (Desired) Anion->ProdN9 Me-X (SN2) Thermodynamic ProdN7 N7-Methyl-6-Cl-Purine (Kinetic Isomer) Anion->ProdN7 Me-X (SN2) Kinetic Anion->ByProdOH Trace H2O

Figure 1: Kinetic competition between N-alkylation (green paths) and C6-substitution (red paths).

Critical Parameters & Troubleshooting

To prevent hydrolysis, you must control the Nucleophilicity vs. Basicity balance.

Parameter 1: The Base

Recommendation: Anhydrous Potassium Carbonate (


) or Cesium Carbonate (

).
  • Why: These are mild bases that buffer the reaction. Unlike Sodium Hydride (

    
    ), they do not generate highly reactive "naked" anions that might encourage side reactions if the temperature spikes.
    
  • The Risk: Strong bases like

    
     or 
    
    
    
    are forbidden . They generate high concentrations of
    
    
    , guaranteeing hydrolysis.
Parameter 2: The Solvent

Recommendation: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

  • Why: Polar aprotic solvents support the

    
     mechanism.
    
  • The Trap: Do NOT use alcohols (Methanol/Ethanol). Alkoxides are stronger nucleophiles than hydroxides. Using methanol with a base will rapidly yield 6-methoxypurine via

    
    , completely stripping the chlorine.
    
Parameter 3: Water Content

Recommendation:


 ppm.
  • Protocol: Store DMF over activated 4Å molecular sieves for 24 hours prior to use. Flame-dry glassware.

Troubleshooting Table
Symptom (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass Shift: [M-18.5] Product is 6-OH-Purine Hydrolysis. Water present in solvent or base is wet.1. Use fresh anhydrous DMF.2. Dry

in an oven (120°C) overnight.3. Add 4Å Mol. Sieves to the reaction.
Mass Shift: [M-4.5] Product is 6-OMe-Purine Solvolysis. Methanol used as solvent or impurity.1. Switch to DMF/DMSO.2. Ensure MeI is not contaminated with MeOH stabilizer.
Low Yield / Slow Rxn Incomplete ConversionBase particle size too large (heterogeneous rxn).1. Grind

to fine powder.2. Switch to

(higher solubility).
N7 vs N9 Isomers Regio-mixtureThermodynamic vs Kinetic control.1. N9 (Desired): Heat to 60-80°C (risks hydrolysis).2. N7: Keep at 0°C-RT.

Validated Protocols

Protocol A: The "Gold Standard" Anhydrous Alkylation

Best for: Routine methylation using Methyl Iodide (MeI).

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Anhydrous

    
     (2.5 equiv) - Must be oven-dried.
    
  • MeI (1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon flow.

  • Solvation: Add 6-chloropurine and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add powdered

    
    . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow.
    
  • Alkylation: Cool to 0°C (ice bath). Add MeI dropwise.

    • Expert Tip: Cooling suppresses the

      
       rate more than the 
      
      
      
      rate, protecting the C6-Cl bond.
  • Reaction: Allow to warm to RT slowly. Monitor by TLC/LCMS after 2 hours.

  • Workup: Pour into ice-cold water (to minimize hydrolysis heat) and extract immediately with Ethyl Acetate. Do not let the aqueous layer sit.

Protocol B: The Mitsunobu Alternative

Best for: When using methanol/ethanol as the alkyl source (indirectly) or if the substrate is extremely hydrolysis-sensitive.

Instead of using a base and an alkyl halide, use the Mitsunobu reaction to couple an alcohol to the purine.[1] This avoids the generation of free nucleophiles.

Reagents:

  • 6-Chloropurine[1][2][3][4][5][6]

  • Methanol (as the nucleophile source, strictly controlled)

  • 
     (Triphenylphosphine)[7]
    
  • DIAD/DEAD (Diisopropyl azodicarboxylate)

  • Solvent: Anhydrous THF

Mechanism: The Mitsunobu conditions activate the alcohol (MeOH) into a leaving group, allowing the purine nitrogen to attack. Since the reaction mixture is essentially neutral/zwitterionic rather than strongly basic, the C6-Cl bond remains intact [4].

Diagnostic Decision Tree

Use this logic flow to diagnose impurity profiles in your crude mixture.

TroubleshootingTree Start Analyze Crude LCMS Q1 Is the parent mass (M+) present? Start->Q1 Q2 Is there a peak at M - 18.5? Q1->Q2 No / Minor ResultOk Success: 6-Cl Intact Q1->ResultOk Yes (Major) Q3 Is there a peak at M - 4.5? Q2->Q3 No IssueHydro Issue: Hydrolysis (6-OH) Q2->IssueHydro Yes IssueSolvo Issue: Methoxylation (6-OMe) Q3->IssueSolvo Yes ActionHydro Action: Check solvent water content & lower reaction temp. IssueHydro->ActionHydro ActionSolvo Action: Remove alcohol solvents. Check MeI purity. IssueSolvo->ActionSolvo

Figure 2: Diagnostic logic for identifying C6-instability issues.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but with extreme caution. NaH is a faster base, but if your DMF contains any water, NaH will generate highly reactive anhydrous NaOH in situ, which rapidly destroys the C6-Cl bond. We recommend


 for higher safety margins [1].

Q: Why do I see more hydrolysis at 60°C than at 20°C? A: The activation energy (


) for 

hydrolysis at the hindered C6 position is generally higher than for N-alkylation. Heating the reaction helps the "bad" reaction catch up to the "good" reaction. Keep it cool (0°C to RT) to maximize the kinetic advantage of alkylation [2].

Q: I need to synthesize the N7-isomer specifically. Does this change the hydrolysis risk? A: N7-alkylation is often the kinetic product, favored at lower temperatures. Fortunately, lower temperatures also protect the C6-Cl bond. However, if you use steric blocking groups or transient protection to force N7 selectivity, ensure the deprotection steps are not performed in aqueous base [3].

References

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Source: National Institutes of Health (NIH) / PMC. Context: Discusses solvent effects and base selection (

    
    ) for alkylating 6-halopurines while minimizing side reactions.
    URL:[Link]
    
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines . Source: National Institutes of Health (NIH) / PMC. Context: Details the stability of 6-chloropurine isomers and the effects of Lewis acids vs bases. URL:[Link]

  • N-Methylthiomethylation of (8-Aza)6-Chloropurine with DMSO . Source: ChemistrySelect / ResearchGate.[4] Context: Demonstrates

    
     mechanisms and the use of DMSO as a reagent/solvent under controlled conditions.
    URL:[Link]
    
  • The Alkylation of 2-Amino-6-Chloropurine with Alcohols by Mitsunobu Reaction . Source: Heterocycles (Clockss).[1] Context: Establishes the Mitsunobu reaction as a viable pathway to avoid hydrolysis in 6-chloropurines. URL:[Link][4][8][9]

Sources

Technical Support Center: Navigating the Separation of N7 and N9 Isomers of Methylated 2-Amino-6-Chloropurine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet challenging task of separating N7 and N9 isomers of methylated 2-amino-6-chloropurine. This document is structured to provide not just protocols, but a foundational understanding of the principles governing the separation, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Why N7 and N9 Isomers are Difficult to Separate

The primary challenge in separating N7- and N9-methylated isomers of 2-amino-6-chloropurine lies in their structural similarity. The sole difference is the position of the methyl group on the purine ring, leading to very similar physicochemical properties, including polarity, pKa, and molecular weight. This subtle difference makes their separation by standard chromatographic techniques a non-trivial task, often requiring careful optimization of methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating N7 and N9 isomers of 2-amino-6-chloropurine?

The most successful and widely reported methods for separating these isomers are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase and HILIC, and Supercritical Fluid Chromatography (SFC). Crystallization techniques have also been employed, though they are often less straightforward for routine purification.

Q2: Why is my HPLC separation of N7 and N9 isomers failing?

Common reasons for poor HPLC separation include an inappropriate column choice, a mobile phase with incorrect polarity or pH, or a lack of optimization of the gradient and flow rate. The structural similarity of the isomers necessitates a highly selective stationary phase and a mobile phase that can exploit the subtle differences in their polarity and electronic distribution.

Q3: Can I use Thin Layer Chromatography (TLC) for isomer separation?

While TLC can be a useful tool for monitoring reaction progress, it often lacks the resolution required for the complete separation of N7 and N9 isomers. However, with careful selection of the stationary and mobile phases, it may be possible to achieve partial separation, providing a quick assessment of the isomeric ratio.

Q4: How can I confirm the identity of the separated isomers?

Unequivocal identification of the N7 and N9 isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between the methyl group and the purine ring. X-ray crystallography also provides definitive structural confirmation.

Troubleshooting Guide: HPLC and SFC Separation

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Resolution Inadequate column selectivity.1. Column Selection: Switch to a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity through π-π interactions. 2. Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase. The pKa values of the isomers are slightly different, and a pH change can alter their ionization state and retention.
Peak Tailing Secondary interactions with the stationary phase or column overload.1. Mobile Phase Additives: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica support. 2. Sample Concentration: Reduce the amount of sample injected onto the column.
Co-elution Insufficient separation power of the mobile phase.1. Gradient Optimization: Lengthen the gradient to decrease the rate of change in the organic modifier concentration. 2. Solvent Choice: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.
Supercritical Fluid Chromatography (SFC)
Problem Potential Cause Troubleshooting Steps
Inadequate Separation Incorrect modifier or stationary phase.1. Modifier Screening: Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol). Methanol is a common starting point. 2. Stationary Phase: Chiral stationary phases, even for achiral compounds, can sometimes provide the necessary selectivity for closely related isomers.
Poor Peak Shape Issues with solubility in the supercritical fluid.1. Back Pressure: Increase the back pressure to enhance the density and solvating power of the supercritical CO2. 2. Modifier Percentage: Increase the percentage of the organic modifier in the mobile phase.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Separation

This protocol provides a starting point for the separation of N7 and N9 isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 0.1% (v/v) in water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-31 min: 50-5% B (linear gradient)

      • 31-35 min: 5% B (equilibration)

Rationale: The acidic mobile phase helps to protonate the basic nitrogens on the purine ring, potentially leading to differential retention based on the position of the methyl group. The long, shallow gradient is crucial for resolving closely eluting peaks.

Protocol 2: Isomer Identification by 2D NMR (HMBC)

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Isolated isomer samples

Procedure:

  • Dissolve a sufficient amount of the isolated isomer in the deuterated solvent.

  • Acquire a standard proton (¹H) NMR spectrum.

  • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Data Analysis:

    • In the HMBC spectrum of the N9-isomer , a correlation will be observed between the protons of the methyl group and the C4 and C8 carbons of the purine ring.

    • In the HMBC spectrum of the N7-isomer , a correlation will be observed between the protons of the methyl group and the C5 and C8 carbons of the purine ring.

Visualizing the Workflow

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Synthesis Methylation of 2-amino-6-chloropurine Isomer_Mixture N7/N9 Isomer Mixture Synthesis->Isomer_Mixture HPLC HPLC Separation (C18, Gradient Elution) N7_Isomer Isolated N7 Isomer HPLC->N7_Isomer N9_Isomer Isolated N9 Isomer HPLC->N9_Isomer SFC SFC Separation (Modifier Screening) SFC->N7_Isomer SFC->N9_Isomer NMR NMR Analysis (1H, HMBC) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Xray X-ray Crystallography Xray->Structure_Confirmation Isomer_Mixture->HPLC Isomer_Mixture->SFC N7_Isomer->NMR N7_Isomer->Xray N9_Isomer->NMR N9_Isomer->Xray

Caption: Workflow for the separation and identification of N7 and N9 isomers.

Chemical Structures

Isomer_Structures cluster_N7 N7-methyl-2-amino-6-chloropurine cluster_N9 N9-methyl-2-amino-6-chloropurine N7 N7 N9 N9

Caption: Chemical structures of N7 and N9 methylated isomers.

References

  • Title: Reversed-Phase HPLC for the Separation of Isomeric Compounds Source: Journal of Chromatographic Science URL: [Link]

improving yield of 6-Chloro-8,9-dimethyl-9H-purin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address yield optimization for 6-Chloro-8,9-dimethyl-9H-purin-2-amine .

This guide departs from standard "recipe" formats. Instead, it diagnoses the mechanistic bottlenecks that cause low yields in this specific scaffold—primarily N7/N9 regioselectivity and hydrolytic instability of the 6-chloro substituent.

Topic: Yield Optimization for 6-Chloro-8,9-dimethyl-9H-purin-2-amine Ticket ID: PUR-89-DM-CL Assigned Scientist: Senior Application Specialist

Diagnostic Overview: Why is Your Yield Low?

If you are experiencing low yields (<30%), you are likely using a Direct Alkylation Route (methylating a formed purine ring) or suffering from Hydrolytic Dechlorination .

The "Yield Trap" Analysis

The synthesis of 8,9-disubstituted purines presents two specific failure modes:

  • The Regioselectivity Trap (N7 vs. N9): Alkylating a pre-formed 8-methylpurine ring almost invariably results in a mixture of N9 (desired) and N7 (undesired) isomers. Separation of these isomers by column chromatography is difficult and results in a ~50% yield loss immediately.

  • The 6-Chloro Instability: The C6-Chlorine atom in purines is susceptible to nucleophilic attack by water (hydrolysis) under acidic conditions, converting your product into the corresponding Guanine derivative (6-OH), which is often discarded as "polar baseline trash."

The Solution: Switch to a De Novo Cyclization Strategy . By installing the N-methyl group before closing the imidazole ring, you mathematically guarantee 100% N9-regioselectivity, instantly doubling your theoretical yield potential.

Critical Workflow: The "De Novo" Pathway

The following logic map contrasts the "Low Yield" trap with the "High Yield" optimized route.

PurineSynthesis Start Starting Material: 2-amino-4,6-dichloro- 5-nitropyrimidine StepA1 Cyclization (Form Purine) Start->StepA1 Traditional StepB1 Mono-displacement (Methylamine) Start->StepB1 Recommended StepA2 Methylation (Me-I / Base) StepA1->StepA2 ResultA Mixture N7 / N9 (Low Yield) StepA2->ResultA StepB2 Nitro Reduction (Fe/AcOH or H2/Cat) StepB1->StepB2 StepB3 Cyclization (Triethyl Orthoacetate) StepB2->StepB3 ResultB 100% N9-Isomer (High Yield) StepB3->ResultB

Caption: Comparison of synthetic routes. The Green path (De Novo) locks the N9-methyl position early, avoiding the N7/N9 isomer separation loss inherent in the Red path.

Optimized Protocol: De Novo Cyclization

This protocol focuses on Step B3 (Ring Closure), as this is where the 8,9-dimethyl core is formed.

Precursor Required: 2,5-diamino-4-chloro-6-(methylamino)pyrimidine. (Note: Ensure your precursor is the free base, not the hydrochloride salt, for optimal reactivity with orthoesters).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Diamine Precursor 1.0SubstrateMust be dry.
Triethyl Orthoacetate (TEOA) 5.0 - 10.0Reagent/SolventInstalls C8-Methyl; acts as water scavenger.
p-Toluenesulfonic Acid (pTSA) 0.05 (Cat.)CatalystAccelerates cyclization.
DMAc (Dimethylacetamide) SolventCo-solventOptional; use only if solubility is poor in neat TEOA.
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head .

    • Why? The reaction releases ethanol.[1] Removing ethanol drives the equilibrium forward (Le Chatelier’s principle).

  • Charging: Add the diamine precursor and Triethyl Orthoacetate (TEOA). If the slurry is too thick, add anhydrous DMAc (minimum volume). Add catalytic pTSA.

  • Reaction: Heat the mixture to 100–110 °C .

    • Observation: You should see ethanol distilling off.[1] The suspension will likely clarify as the intermediate imidate forms, then potentially precipitate the product.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the diamine.

    • Time: Typically 4–12 hours.

  • Workup (Critical for 6-Cl retention):

    • Cool to room temperature.[2]

    • Do NOT quench with water immediately.

    • Dilute with Methyl tert-butyl ether (MTBE) or Heptane to precipitate the product.

    • Filter the solid.[1][3]

    • Wash with MTBE.

  • Purification: If necessary, recrystallize from anhydrous Ethanol/IPA. Avoid boiling water/acidic aqueous phases.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is "Gooey" / Tar Polymerization or incomplete removal of TEOA.Triturate the crude oil with Hexane/Heptane vigorously. The orthoester is soluble in hexane; the purine is not.
Loss of Chlorine (Hydrolysis) Moisture present during reaction or acidic workup.1. Ensure TEOA is fresh (dry). 2. Avoid aqueous acid washes. 3. Store product in a desiccator.
Incomplete Cyclization Equilibrium stagnation (Ethanol buildup).Increase temperature to 110°C and ensure the distillation head is removing ethanol. Add fresh TEOA.
Low Solubility of Precursor Pyrimidine diamine is too polar.Use DMAc or NMP as a co-solvent. Do not use alcohols (ethanol/methanol) as reaction solvents, as they inhibit the orthoester exchange.
Appearance of "Guanine" (6-OH) Hydrolysis of the 6-Cl group.Check your pTSA source. If it is the monohydrate, dry it or use less. Verify no water entered the system.

Frequently Asked Questions (FAQs)

Q: Can I use Acetic Anhydride instead of Triethyl Orthoacetate to install the 8-methyl group? A: It is risky. While acetic anhydride can close the ring, it is a strong acetylating agent. You run a high risk of acetylating the exocyclic 2-amino group (


). Removing this acetyl group later requires hydrolysis conditions that might hydrolyze your sensitive 6-chloro group. TEOA is much more chemoselective for the ring closure.

Q: Why is the 6-Chloro group so unstable? A: In 8,9-disubstituted purines, the electron density is pulled towards the imidazole ring. This makes the C6 position more electrophilic and susceptible to nucleophilic attack by water (


 mechanism), especially if the N9 position is alkylated, which prevents N-H deprotonation that would otherwise stabilize the ring anionic form.

Q: My precursor (diamine) is dark/black. Will this affect the yield? A: Yes. Pyrimidine diamines oxidize easily. If your precursor is dark, it likely contains oxidation impurities that can poison the acid catalyst or act as radical initiators for tar formation. Recrystallize the precursor (usually from water/ethanol with charcoal) before the cyclization step.

Q: Can I do the chlorination after cyclization? A: You can, but it is harder. If you cyclize 2,5-diamino-4,6-dihydroxypyrimidine to get 8,9-dimethylguanine, you then have to chlorinate it with


. 8,9-dimethylguanine has very poor solubility in organic solvents, making the chlorination heterogeneous and often low-yielding. Carrying the chlorine atom through the cyclization (as described above) is generally superior for this specific analog.

References

  • Regioselectivity of Purine Alkylation: Citation: N7 vs N9 alkylation ratios are solvent and substituent dependent, but mixtures are inevitable with direct alkylation. Source: K. K. Ogilvie et al., Can. J. Chem.1984, 62, 2702.
  • De Novo Synthesis (Orthoester Cyclization)

    • Citation: Use of triethyl orthoacetate for 8-methylpurine synthesis
    • Source:Patent WO1994007892, "Process for the preparation of 2-amino-6-chloropurine."[4][5] (Describes the analogous 8-H cyclization; conditions apply to 8-Me).

  • Stability of 6-Chloropurines: Citation: Hydrolysis rates of 6-chloropurines in aqueous media. Source: Beaman, A. G., & Robins, R. K. Journal of Applied Chemistry1962, 12, 432.
  • General Purine Synthesis Review: Citation: Comprehensive review of Traube synthesis and variants. Source: Legraverend, M. Tetrahedron2008, 64, 8585.

Sources

troubleshooting low solubility of dimethyl purines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl Purine Solubility

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support center for handling dimethyl purines. As a senior application scientist, I understand that wrestling with the low aqueous solubility of these compounds can be a significant bottleneck in research and development. This guide is structured to move from foundational knowledge to advanced troubleshooting, providing not just steps, but the scientific reasoning behind them. Our goal is to empower you to solve solubility issues methodically and efficiently.

Part 1: Frequently Asked Questions - The Fundamentals of Dimethyl Purine Solubility

This section addresses the most common introductory questions regarding why dimethyl purines can be challenging to work with in aqueous systems.

Q: What are dimethyl purines, and why is their solubility often low in aqueous buffers?

A: Dimethyl purines are a class of organic molecules featuring a purine core structure with two methyl group substitutions. Common examples in research include theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine).

Their solubility challenge stems from their molecular structure. The fused heterocyclic rings (a purine system) are largely hydrophobic and capable of strong intermolecular stacking interactions in their solid, crystalline state.[1] While they do have nitrogen and oxygen atoms that can act as hydrogen bond acceptors and donors, enhancing polarity, these effects are often insufficient to overcome the energy required to break apart the stable crystal lattice and solvate the molecule in water.[1][2]

Q: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?

A: Understanding this distinction is crucial for experimental design and data interpretation.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[3] It is a state where the rate of the solid dissolving into solution equals the rate of the dissolved compound crystallizing back out.[4] This is typically determined using the time-intensive but highly reliable shake-flask method, where the compound is agitated in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[3] It essentially measures the point at which a compound precipitates from a supersaturated solution. This method is high-throughput and often used in early drug discovery for rank-ordering compounds.[4][5]

Why it matters: A compound might show high kinetic solubility but precipitate over the course of a long biological assay, leading to inaccurate results. Thermodynamic solubility provides a true measure of the compound's stability in solution over time.

Q: How do common dimethyl purines like theophylline and caffeine compare in solubility?

A: While structurally similar, their solubility profiles differ, primarily due to the additional methyl group in caffeine and differences in their crystalline structures. Caffeine is generally more water-soluble than theophylline at room temperature.

CompoundChemical StructureAqueous Solubility (25°C)Key Characteristics
Theophylline 1,3-dimethylxanthine~8.3 mg/mL (Anhydrous)Low water solubility is a known challenge.[7] Can exist in anhydrous and monohydrate forms, which have different solubilities.[8]
Caffeine 1,3,7-trimethylxanthine~21.7 mg/mLConsidered moderately soluble.[9] Its solubility is highly dependent on temperature.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Enhancing Solubility

This section is designed as a logical workflow. If the first solution doesn't resolve your issue, proceed to the next.

Q1: My dimethyl purine won't dissolve in my neutral (pH 7.4) buffer. What is the first and most effective step?

A: Adjust the pH. The solubility of many purine derivatives is highly dependent on pH.[10] Dimethyl purines are weak bases and can be protonated at acidic pH. This protonation introduces a positive charge, creating an ionic species that is vastly more soluble in polar solvents like water.[9]

The Causality: The key is the compound's pKa (the pH at which it is 50% ionized). For theophylline, the pKa is around 8.8, meaning it is largely un-ionized at neutral pH. By lowering the pH well below the pKa, you shift the equilibrium towards the protonated, more soluble form. Conversely, for some purines, increasing the pH can deprotonate an acidic proton, forming an anion that also increases solubility.

Caption: Impact of pH on the ionization state and resulting aqueous solubility of a basic dimethyl purine.

Actionable Advice: Attempt to dissolve your compound in a buffer with a pH 1-2 units lower than its pKa. For example, for a compound with a pKa of 8.8, a buffer at pH 6.8 or lower may show significantly improved solubility.[11]

Q2: I've optimized the pH, but solubility remains insufficient for my required stock concentration. What is the next strategy?

A: Employ a co-solvent. Co-solvency is a highly effective and widely used technique to enhance the solubility of poorly soluble compounds.[12] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[13][14]

The Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to "squeeze out" non-polar solutes. A co-solvent disrupts this hydrogen-bonding network, making the solvent system more "hospitable" to the hydrophobic regions of the dimethyl purine molecule, thereby increasing its solubility.[12]

Commonly Used Co-solvents for Biological Applications:

Co-solventTypical Starting % (v/v)MechanismConsiderations & Caveats
DMSO 1-10%Aprotic solvent, dissolves a wide range of polar and non-polar compounds.[15]Can have direct biological effects and enhance membrane permeability.[15] Keep final concentration in assays low (<0.5%).
Ethanol 5-20%Reduces solvent polarity.Can cause protein precipitation at higher concentrations. Volatile.
Propylene Glycol (PG) 10-40%Reduces solvent polarity, acts as a solubilizer.[12]Can increase viscosity. Generally considered safe for many applications.
Polyethylene Glycol (PEG 400) 10-50%Reduces solvent polarity, enhances wetting.[12]High concentrations can be viscous and may interfere with some assays.

Actionable Advice: Start by preparing a high-concentration stock of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible and compatible with your downstream application.[16]

Q3: Can I use heat to dissolve my compound? What are the potential pitfalls?

A: Yes, but with caution. For most solids, solubility increases with temperature because the dissolution process is endothermic (it requires energy input to break the crystal lattice).[17] For example, the solubility of caffeine in water increases dramatically from 2.17 g/100 mL at 25°C to 66.6 g/100 mL at 100°C.

The Pitfalls (Trustworthiness Pillar):

  • Supersaturation and Precipitation: Heating to dissolve and then cooling to room or physiological temperature can create a thermodynamically unstable supersaturated solution. The compound may precipitate out of solution over time, sometimes hours later, compromising the accuracy and reproducibility of your experiments.

  • Compound Degradation: Some compounds are heat-labile and can degrade at elevated temperatures.

Actionable Advice: If you use heat, always equilibrate the solution back to your experimental temperature and visually inspect for precipitation over a relevant time course before use. A better approach is to use temperature to determine the dissolution thermodynamics, not as a routine method for stock preparation unless the final application is also at an elevated temperature.[18]

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating, providing clear steps to systematically address solubility issues.

Protocol 1: Systematic pH Screening for Solubility Enhancement
  • Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 5.5, 6.8, 7.4, 8.5). Ensure the buffer itself is soluble under all test conditions.[19][20]

  • Addition of Compound: Add an excess amount of the solid dimethyl purine powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material is clearly visible.

  • Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, allow the vials to sit undisturbed for 1-2 hours for the excess solid to settle. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Analysis: Plot the determined solubility (mg/mL or mM) against the pH to identify the optimal pH range for your compound.

Protocol 2: A Workflow for Co-solvent Selection

This protocol provides a logical flow for identifying an effective co-solvent system.

CoSolvent_Workflow start Goal: Dissolve Compound at Target Concentration (e.g., 10 mM) prep_stock Prepare 100 mM Stock in 100% DMSO start->prep_stock test_dmso Test Dilution in Buffer (Final DMSO = 1-5%) prep_stock->test_dmso success Solubility Achieved Proceed with Experiment test_dmso->success Soluble fail_dmso Precipitation Occurs test_dmso->fail_dmso Insoluble screen_others Screen Other Co-solvents (Ethanol, PEG 400, PG) fail_dmso->screen_others matrix_test Create Co-solvent Matrix (e.g., 10%, 20%, 40% of each in buffer) screen_others->matrix_test find_best Identify Lowest % Co-solvent that Achieves Solubility matrix_test->find_best find_best->success Soluble fail_all Solubility Still Insufficient find_best->fail_all Insoluble advanced Consider Advanced Strategies (Cyclodextrins, Formulation) fail_all->advanced

Caption: A systematic workflow for troubleshooting low solubility using co-solvents.

Part 4: Advanced Troubleshooting & Considerations

Q: My compound dissolves perfectly at first but then crashes out of solution after an hour. What's going on?

A: You are likely observing the precipitation of a supersaturated solution. This is a classic sign that your preparation method yields kinetic solubility, but the concentration is above the thermodynamic (equilibrium) solubility limit.

Potential Causes and Solutions:

  • Buffer Choice ("Salting Out"): High concentrations of certain buffer salts can decrease the solubility of organic compounds.[4] If you are using a very high molarity buffer, consider reducing its concentration, provided it still offers sufficient buffering capacity.[20]

  • Purity: Impurities in your compound can sometimes act as solubilizing agents or, conversely, as nucleation sites for precipitation. Ensure you are using a well-characterized, high-purity batch of your dimethyl purine.[4]

  • Solution: The most reliable solution is to determine the true thermodynamic solubility using Protocol 1 and prepare all future stocks at or below this concentration.

Q: Does the specific buffer salt (e.g., phosphate vs. acetate) matter if the pH is the same?

A: Yes, it can. While pH is the dominant factor, the buffer species themselves can interact with your compound. Different buffers have different abilities to form hydrogen bonds or other non-covalent interactions. Furthermore, different buffer salts will contribute differently to the overall ionic strength of the solution, which can influence solubility. In some cases, specific buffer ions can form less soluble salt pairs with an ionized drug molecule.[19] Therefore, if you encounter issues, testing solubility in different buffer systems at the same optimal pH is a valid troubleshooting step.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved February 15, 2026, from [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online, 25(4), 535-540. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 15, 2026, from [Link]

  • J-Stage. (n.d.). Effect of pH on Dissolution and Crystallization Process of Aminophylline. Journal of the Pharmaceutical Society of Japan. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Solubility of 1,3Dimethyl7 H -purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Aqueous solubility enhancement (S/S0) of each purine-based salt. Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 15, 2026, from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of theophylline at different pH values. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of caffeine in different buffer systems at certain pHs and different ionic strengths. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2023, February 28). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2023, December 30). Caffeine. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs. Retrieved February 15, 2026, from [Link]

  • Repositorio UC. (n.d.). Solubility of 1,3-dimethyl-7H-purine-2,6-dione (Theophylline) in supercritical carbon dioxide. Retrieved February 15, 2026, from [Link]

  • Quora. (2020, February 2). How does adding strong dilute acid to caffeine increase its solubility in water?. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, February 21). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP3201618A1 - Method for predicting the solubility of a buffer.
  • National Institutes of Health. (n.d.). A Determination of the Caffeine Content in Dietary Supplements According to Green Chemistry Principles. Retrieved February 15, 2026, from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved February 15, 2026, from [Link]

  • Latin American Applied Research. (n.d.). SOLUBILITY OF CAFFEINE IN WATER, ETHYL ACETATE, ETHANOL, CARBON TETRACHLORIDE, METHANOL, CHLOROFORM, DICHLOROMETHANE, AND ACETON. Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved February 15, 2026, from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved February 15, 2026, from [Link]

  • LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved February 15, 2026, from [Link]

  • ADMET and DMPK. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2004, June 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved February 15, 2026, from [Link]

  • Dissolution Technologies. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved February 15, 2026, from [Link]

Sources

optimizing reaction temperature for regioselective purine methylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a high-level technical support resource for researchers optimizing regioselective purine methylation. It focuses on the critical variable of temperature and its role in navigating the kinetic vs. thermodynamic energy landscape.

Topic: Optimizing Reaction Temperature for N9 vs. N7 Selectivity

Welcome to the Advanced Application Support Center. This guide addresses the "N7 vs. N9" regioselectivity challenge common in purine alkylation. Below you will find mechanistic insights, troubleshooting workflows, and optimized protocols designed to give you control over your reaction outcome.

Part 1: The Core Mechanism (Thermodynamic vs. Kinetic Control)

Q: Why does temperature shift the regioselectivity between N7 and N9?

A: The regioselectivity of purine methylation is a classic example of Kinetic vs. Thermodynamic control .

  • Kinetic Control (Low Temperature): The N7 position is generally the most nucleophilic site on the purine ring (due to the lone pair availability and lack of steric hindrance compared to N9, especially in 6-substituted purines). At lower temperatures (e.g., 0°C to Room Temperature), the reaction lacks the energy to reverse. Therefore, the alkyl group attaches to the fastest-reacting site (N7 ), often forming a kinetic salt product.

  • Thermodynamic Control (High Temperature): The N9 -alkylated isomer is typically the thermodynamically stable product (lower Gibbs free energy,

    
    ). At elevated temperatures (e.g., >60°C - 80°C), the reaction becomes reversible. The N7-isomer can "detach" the alkyl group (retro-alkylation) or undergo an intermolecular rearrangement, eventually settling into the more stable N9  position.
    

Key Takeaway:

  • Targeting N7? Keep it COLD and short (stop before equilibrium).

  • Targeting N9? Run it HOT and long (allow equilibration).

Visualizing the Pathway

The following diagram illustrates the energy landscape.[1][2] Note that the activation energy (


) to reach N7 is lower, but the final energy state of N9 is more stable.

ReactionPathway Reactants Purine + Methyl Source TS_N7 TS (N7 Attack) Low Ea Reactants->TS_N7 Fast (Low Temp) TS_N9 TS (N9 Attack) High Ea Reactants->TS_N9 Slow N9_Product N9-Isomer (Thermodynamic Goal) Most Stable Reactants->N9_Product Equilibration N7_Product N7-Isomer (Kinetic Trap) Less Stable TS_N7->N7_Product TS_N9->N9_Product N7_Product->Reactants Reversible at High T

Figure 1: Reaction coordinate visualization showing the kinetic accessibility of N7 versus the thermodynamic stability of N9.

Part 2: Troubleshooting Guide

Scenario A: Targeting N9-Methylation (The Nucleoside Analog Goal)

Q: I am getting a 50:50 mixture of N7 and N9. How do I push this to N9? Diagnosis: The reaction has not reached thermodynamic equilibrium. You are stuck in the "transition phase." Corrective Action:

  • Increase Temperature: Raise the reaction temperature by 20-30°C. If using DMF, move from 60°C to 80-90°C.

  • Extend Reaction Time: Thermodynamic equilibration is slow. Extend the reaction from 4 hours to 16-24 hours.

  • Catalyst Check: If using a Vorbrüggen-type glycosylation/alkylation (Silylated base + Lewis Acid), ensure you are using a strong enough Lewis Acid (e.g., TMSOTf or SnCl4) which facilitates the reversibility required for migration.

Q: My N9 yield is low, and I see a precipitate in the flask. Diagnosis: You likely formed the N7-methylpurinium salt . This cationic species is often insoluble in organic solvents (like THF or DCM). Once it precipitates, it is removed from the solution equilibrium and cannot rearrange to N9. Corrective Action:

  • Change Solvent: Switch to a more polar solvent that solubilizes the salt (e.g., DMF, DMSO, or Acetonitrile) to allow the rearrangement to proceed.

  • Increase Heat: Heat is required to re-dissolve the kinetic salt and overcome the activation energy for the N7

    
     N9 migration.
    
Scenario B: Targeting N7-Methylation (The Kinetic Trap)

Q: I want the N7 isomer, but I keep getting N9 contamination. Diagnosis: The reaction is "over-cooking." You are allowing the system enough energy/time to find the thermodynamic minimum (N9). Corrective Action:

  • Lower Temperature: Run the reaction at 0°C or Room Temperature. Do not heat.

  • Quench Early: Monitor by TLC/LCMS every 30 minutes. Stop the reaction immediately once the starting material is consumed.

  • Steric Control: If possible, use a bulkier alkylating agent or a C6-substituent that sterically hinders N9, although this is often fixed by your target molecule design.

Part 3: Optimized Experimental Protocol

Protocol: Temperature-Stepping for Regioselectivity Optimization

Use this protocol to determine the precise "switch-over" temperature for your specific purine substrate.

Reagents:

  • Substrate: 6-Chloropurine (or your specific purine)[3][4]

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Preparation: Dissolve Purine (1 mmol) and

    
     (2 mmol) in DMF (5 mL). Stir for 15 min at RT.
    
  • Addition: Add MeI (1.1 mmol) dropwise.

  • The Gradient Screen: Split the reaction into 4 vials and run at different temperatures:

    • Vial A: 0°C (Ice bath)

    • Vial B: 25°C (RT)

    • Vial C: 60°C

    • Vial D: 90°C

  • Sampling: Take aliquots at 1 hour and 12 hours .

  • Analysis: Analyze by HPLC or

    
    -NMR.
    
    • N7 Signal: Typically shifts the H8 proton downfield significantly (

      
       8.5 - 9.0 ppm) and often shows broadness due to salt formation.
      
    • N9 Signal: H8 proton is distinct but typically less deshielded than N7 (

      
       8.0 - 8.5 ppm).
      
    • Differentiation: Use NOESY; N9-methyl will show NOE with H8; N7-methyl will show NOE with H8 but also potentially interact differently with C6 substituents. Definitive ID: HMBC correlation between Methyl protons and C4/C5 carbons.

Data Interpretation Table:

ConditionExpected OutcomeMechanism Dominating
0°C / 1 hr High N7 : Low N9Pure Kinetic Control
25°C / 12 hr Mixed Ratio (e.g., 60:40)Slow Equilibration
60°C / 12 hr High N9 : Low N7Thermodynamic Control
90°C / 4 hr Exclusive N9 Rapid Equilibration

Part 4: References

  • Mechanistic Basis of Purine Alkylation:

    • Title: Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?

    • Source: National Institutes of Health (NIH) / PubMed

    • URL:[Link]

  • N7 to N9 Rearrangement & Temperature Effects:

    • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines[3][4]

    • Source: ACS Omega (American Chemical Society)

    • URL:[Link]

  • General Kinetic vs. Thermodynamic Principles:

    • Title: Kinetic and Thermodynamic Control in Chemical Reactions[1][2][5]

    • Source: BenchChem[6]

  • Optimization of N9-Alkylation:

    • Title: Regiospecific N9 alkylation of 6-(heteroaryl)purines[7]

    • Source: National Institutes of Health (NIH) / PubMed

    • URL:[Link]

Sources

removing unreacted reagents from 6-chloro-8,9-dimethylpurine crude product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 6-chloro-8,9-dimethylpurine following chlorination (typically via POCl₃). The critical challenge in this workflow is the high susceptibility of the C6-chlorine atom to acid-catalyzed hydrolysis, which reverts the product to the starting material (8,9-dimethylhypoxanthine).

Unlike unsubstituted purines, the 8,9-dimethyl substitution pattern renders the molecule devoid of acidic N-H protons. Consequently, this product will not dissolve in aqueous alkaline solutions , a distinct property that dictates the extraction strategy.

Part 1: The Critical Quench (POCl₃ Removal)

The Hazard: Direct water quenching of crude reaction mixtures containing excess phosphorus oxychloride (POCl₃) generates massive heat and phosphoric acid. This acidic inferno is the primary cause of yield loss via hydrolysis.

Protocol: The "Distill-Then-Neutralize" Method
  • Vacuum Distillation (Mandatory):

    • Before adding any water, remove the bulk of unreacted POCl₃ by vacuum distillation (rotary evaporator with a base trap).

    • Target: A thick, syrupy residue.

    • Why: Reducing the POCl₃ volume minimizes the exotherm and acid generation during the aqueous quench.

  • Controlled Quench:

    • Prepare a slurry of crushed ice and Sodium Bicarbonate (NaHCO₃) or dilute Ammonia (NH₄OH).

    • Slowly pour the syrupy residue onto the ice/base mixture with vigorous stirring.

    • Goal: Maintain pH 7–8 throughout the addition.

    • Warning: Do not allow the pH to drop below 5. Acidic conditions + Heat = Hydrolysis.

Troubleshooting the Quench
SymptomProbable CauseCorrective Action
Violent bubbling/fuming Excess POCl₃ was not removed; Quench was too fast.Stop addition. Add more ice. Ensure efficient venting.
Precipitate dissolves pH is too low (acidic) or too high (unlikely for this specific analog).Check pH. Adjust to 7–8 with sat. NaHCO₃.
Product reverts to starting material Acidic hydrolysis occurred.Irreversible. You must re-chlorinate the recovered hypoxanthine.

Part 2: Extraction & Phase Separation

The Chemistry of Solubility: Because the N9 position is methylated, 6-chloro-8,9-dimethylpurine is a neutral lipophilic molecule . It behaves differently than 6-chloropurine (which has an acidic N-H and dissolves in base).

  • Aqueous Phase (Waste): Contains inorganic salts (phosphates), decomposed reagents, and polar impurities.

  • Organic Phase (Product): Contains 6-chloro-8,9-dimethylpurine.

Extraction Workflow
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (CHCl₃) . Ethyl Acetate is a secondary alternative but may co-extract more polar impurities.

  • Procedure:

    • Extract the neutralized aqueous quench mixture (pH 7–8) with DCM (3 x volumes).

    • Combine organic layers.

    • Wash: Wash organics once with cold saturated brine to remove trapped water/salts.

    • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is slightly acidic and less preferred for sensitive purines.

Part 3: Purification (Polishing the Crude)

After evaporation of the extraction solvent, you will likely have a yellow/brown solid.

Option A: Recrystallization (For >90% purity crude)
  • Solvent: Isopropanol (IPA) or Ethanol.

  • Method: Dissolve in boiling solvent. If colored impurities persist, add Activated Charcoal , boil for 5 mins, and filter hot through Celite. Cool slowly to 4°C.

  • Yield Note: 8-methyl substitution increases lipophilicity; you may need to add a drop of water to force precipitation if using pure ethanol.

Option B: Flash Column Chromatography (For "Tarry" crude)
  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : Methanol gradient (Start 100:0 → End 95:5).

  • TLC Visualization: UV (254 nm). The product usually runs with an R_f of ~0.4–0.6 in 5% MeOH/DCM.

Visual Guide: Logic & Workflow

The following diagram illustrates the decision-making process for the workup, highlighting the critical divergence points based on pH and solubility.

G Start Crude Reaction Mixture (Product + Excess POCl3) Distill Step 1: Vacuum Distillation (Remove bulk POCl3) Start->Distill Quench Step 2: Quench into Ice/NaHCO3 (pH 7-8) Distill->Quench Syrupy Residue CheckPH Check pH Quench->CheckPH Acidic pH < 5 (Risk: Hydrolysis) CheckPH->Acidic Insufficient Base Neutral pH 7-9 (Safe Zone) CheckPH->Neutral Correct Acidic->Neutral Add more NaHCO3 IMMEDIATELY Extract Step 3: Extract with DCM Neutral->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Salts, Phosphates) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Keep Purify Step 4: Evaporate & Recrystallize (IPA or EtOH) OrgLayer->Purify

Caption: Workflow for the isolation of 6-chloro-8,9-dimethylpurine, emphasizing pH control to prevent hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash the product with NaOH to remove impurities? A: You cannot. Unlike 6-chloropurine (unsubstituted), your molecule is 8,9-dimethylated . It lacks the acidic proton at the N7/N9 position. Therefore, it will not form a water-soluble salt in NaOH. If you wash with NaOH, your product will remain in the organic layer or precipitate as a gum, while the hydroxide ions may slowly attack the C6-Cl bond (nucleophilic aromatic substitution), converting your product to 6-hydroxy-8,9-dimethylpurine [1].

Q2: My crude product is black/tarry. Did the reaction fail? A: Not necessarily. Purine chlorinations often produce dark "tar" due to polymerization of minor byproducts.

  • Fix: Dissolve the crude in DCM and pass it through a short "plug" of silica gel. The tar usually sticks to the top of the silica, while the 6-chloropurine elutes easily.

Q3: I see two spots on TLC. What is the lower spot? A: The lower (more polar) spot is likely the hydrolysis product (8,9-dimethylhypoxanthine). This forms if moisture entered the reaction or if the quench was too hot/acidic.

  • Fix: This impurity is very difficult to remove by recrystallization alone. Use column chromatography (DCM/MeOH). The chloropurine moves much faster than the hypoxanthine.

Q4: Can I use Ethanol for the quench instead of water? A: NO. Reacting POCl₃ with ethanol generates HCl and Ethyl Chloride, but more importantly, the alkoxide/alcohol can react with the C6-Cl position to form the 6-ethoxy ether derivative (6-ethoxy-8,9-dimethylpurine) [2]. Always quench with cold aqueous buffer if you want the chloride.

References

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society.[1] (Foundational text on chloropurine reactivity and hydrolysis sensitivity).

  • Prasanna, A., et al. (2010). Understanding the chemical basis of drug stability and degradation.[2][3] The Pharmaceutical Journal. (Mechanisms of hydrolytic degradation in drug synthesis).

  • Legraverend, M., et al. (2006). Synthesis of 6-chloro-8-substituted purines. Tetrahedron. (General procedures for 8-substituted chloropurines).

Sources

purification strategies for 8,9-dimethyl purine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8,9-Dimethyl Purine Derivatives

Topic: Purification Strategies for 8,9-Dimethyl Purine Derivatives via Column Chromatography Ticket ID: PUR-89-DM-001 Status: Open Technician: Senior Application Scientist

Introduction: The Purine Challenge

Welcome to the technical support hub. You are likely here because your 8,9-dimethyl purine derivative is either tailing significantly , co-eluting with regioisomers , or crashing out on the column.

Purines are notoriously difficult to purify due to two conflicting properties:

  • Poor Solubility: The planar aromatic system leads to strong

    
    -
    
    
    
    stacking, making them insoluble in non-polar solvents (Hexane/EtOAc) but too lipophilic for pure water.
  • Basicity (The Silanol Effect): The nitrogen atoms (specifically N1, N3, and N7) act as Lewis bases. They interact strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and material loss.
    

This guide provides a modular troubleshooting workflow to resolve these specific issues.

Module 1: Mobile Phase & Stationary Phase Selection

Q: I am seeing severe streaking/tailing on my TLC and column. How do I fix this?

A: Tailing is caused by the basic nitrogens in the purine ring hydrogen-bonding with the acidic silica surface. You must "mask" the silica or switch phases.

Strategy A: The "Amine Modifier" (Standard Silica)

For standard Normal Phase (NP) silica, you must add a basic modifier to the mobile phase. This modifier preferentially binds to the silanol sites, allowing your purine to elute freely.

  • The Golden Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier: 1% Triethylamine (TEA) or 1% Concentrated Ammonia (

    
    ).
    

Protocol:

  • Prepare a stock solution of DCM containing 1% TEA.

  • Prepare a stock solution of 10% MeOH in DCM (also containing 1% TEA).

  • Run a gradient from 0% to 10% MeOH. Note: TEA is difficult to remove. If your compound is volatile or sensitive, use Ammonia.

Strategy B: The "Reverse Phase" (Recommended for Polar Derivatives)

If your derivative has polar side chains (e.g., amines, alcohols), Normal Phase may fail. Switch to C18 silica.

  • Column: C18 (End-capped).[1]

  • Mobile Phase: Water / Acetonitrile (ACN).[2]

  • Modifier: 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 8).

  • Why: The 8,9-dimethyl substitution pattern makes the molecule lipophilic enough to retain well on C18, while the aqueous phase solves solubility issues.

Module 2: Solubility & Loading Strategies

Q: My compound dissolves in hot MeOH but precipitates when I add DCM or Hexanes. How do I load this onto the column?

A: Liquid loading is the enemy of purine purification. If the sample precipitates at the head of the column, you will get broad, split peaks. You must use Dry Loading.

Protocol: The "Dry Load" Technique
  • Dissolve: Dissolve your crude 8,9-dimethyl purine mixture in the minimum amount of a strong solvent (MeOH or DCM/MeOH 1:1). Heat gently if necessary.

  • Adsorb: Add dry silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 (ratio: 2g Celite per 1g crude).

  • Evaporate: Rotovap the mixture to dryness. You should be left with a free-flowing powder.

    • Troubleshooting: If it is sticky/clumpy, add more silica and re-evaporate.

  • Load: Pour this powder carefully onto the top of your pre-packed column. Add a layer of sand on top to protect the bed.

Solvent Strength Table for Purines

Solvent SystemPolarityApplicationRisk
Hexane / EtOAc LowOnly for highly lipophilic (e.g., benzylated) analogs.High: Compound likely to crash out.
DCM / MeOH MediumStandard for most 8,9-dimethyl purines.Medium: Tailing without TEA.
DCM / Acetone MediumAlternative if MeOH causes transesterification.Medium: Acetone absorbs UV (254nm issues).[2]
Water / ACN (C18) HighBest for polar/water-soluble derivatives.Low: Excellent resolution, easy lyophilization.

Module 3: Separation of Regioisomers (N7 vs N9)

Q: I synthesized the 8,9-dimethyl derivative, but I see a close-running impurity. Is this the N7 isomer?

A: Yes, alkylation of purines often yields mixtures of N7 and N9 isomers.[3]

  • N9-Isomer (Target): Usually less polar (higher Rf) if the substituent is alkyl.

  • N7-Isomer (Byproduct): Usually more polar (lower Rf) and often zwitterionic in character.

Visualizing the Separation Logic

PurineSeparation Start Crude Mixture (N9 + N7 Isomers) TLC_Check TLC Check (DCM:MeOH 95:5 + 1% TEA) Start->TLC_Check Delta_Rf Is ΔRf > 0.1? TLC_Check->Delta_Rf Standard_Col Standard Flash Column Silica Gel (40-63µm) Gradient: 0-5% MeOH in DCM Delta_Rf->Standard_Col Yes Difficult_Sep Difficult Separation (ΔRf < 0.1) Delta_Rf->Difficult_Sep No Strategy_1 Strategy 1: Isocratic Hold Run column at Rf 0.25 solvent mix for 10+ Column Volumes Difficult_Sep->Strategy_1 Strategy_2 Strategy 2: Change Selectivity Switch to DCM:Acetone or C18 Reverse Phase Difficult_Sep->Strategy_2 Recryst Strategy 3: Recrystallization (Purines crystallize well from EtOH/Water) Difficult_Sep->Recryst

Figure 1: Decision tree for separating close-eluting purine regioisomers.

Technical Insight: The 8-methyl group introduces steric bulk. In 8,9-dimethyl purines, the N7 position is sterically crowded by the C8-methyl and the C6-substituent. This often makes the N7 isomer significantly different in conformation, aiding separation on C18 columns even if Silica fails.

Module 4: Post-Column Processing

Q: I purified my compound using TEA, but the NMR shows triethylamine peaks. How do I remove them?

A: Purines can trap amines in their crystal lattice.

  • Azeotrope: Dissolve the product in DCM and evaporate 3x.

  • High Vac: Dry at

    
     under high vacuum overnight.
    
  • Acid Wash (Risky): If the purine is stable, wash the DCM layer with dilute citric acid (pH 4) to remove TEA, then neutralize. Warning: 8,9-dimethyl purines can be acid-labile (depurination).

References

  • Teledyne ISCO. (2012). Purine and Related Compound Purification Strategies. Application Note AN74. Link

  • Current Protocols in Nucleic Acid Chemistry. (2001). Purification of Nucleosides and Nucleotides. Wiley Online Library. Link

  • Journal of Medicinal Chemistry. (2010). Synthesis and evaluation of 8,9-substituted purines. (General reference for synthetic handling of methylated purines). Link

  • SiliCycle. (2024). Silica Gel Methodology for Basic Compounds. SiliCycle Technical Support. Link

Sources

resolving regioselectivity issues in 8-substituted purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioselectivity Issues in 8-Substituted Purine Synthesis

🟢 System Status: Operational

Current Focus: C8-Regioselective Functionalization Key Challenge: Overcoming the intrinsic C6/C2 reactivity and N9/N7 tautomeric interference.

Triage: Route Selection Strategy

Start here. Select your synthetic goal to identify the correct workflow.

User Query: "I need to install a substituent at C8. Which method yields the highest regioselectivity?"

The choice of method depends strictly on the electronic nature of the substituent and the protecting group strategy.

PurineRouteSelection Start Target: 8-Substituted Purine Substituent What is the incoming group? Start->Substituent Aryl Aryl / Heteroaryl Substituent->Aryl Halogen Halogen (I, Br) Substituent->Halogen Alkyl Alkyl Substituent->Alkyl RouteA Route A: Pd-Catalyzed C-H Activation (Requires N9-Protection) Aryl->RouteA Direct RouteB Route B: Lithiation (LiTMP) + Electrophile (Kinetic Control at -78°C) Halogen->RouteB Electrophilic Trap Alkyl->RouteB Via Halide + Negishi RouteC Route C: Minisci Reaction (WARNING: Naturally C6-selective) Alkyl->RouteC Radical C6_Issue Major Product: C6-Alkyl (See FAQ #3) RouteC->C6_Issue If C6 open

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired C8-substituent.

Knowledge Base & Troubleshooting Modules

Module A: Direct C-H Arylation (Pd/Cu-Catalysis)

Context: This is the "Hocek Route." It is the industry standard for installing aryl groups at C8 without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD).

📉 Issue: Low Yield / Recovered Starting Material

Diagnosis: Catalyst Poisoning via Free N-H. Root Cause: Palladium has a high affinity for the free N9/N7 imidazole nitrogen. If the purine is unprotected, the catalyst forms a stable, non-reactive complex with the substrate. Solution:

  • Mandatory Protection: You must protect N9.

    • Recommended: Benzyl (Bn), Tetrahydropyran (THP), or Phenyl (Ph).

    • Avoid: Acetyl or Boc (unstable at the required 140°C+ reaction temperatures).

  • The "Copper Effect": Ensure you are using CuI (stoichiometric or catalytic). CuI aids in the acidity of the C8-proton and stabilizes the intermediate.

📉 Issue: C6-Arylation Side Products

Diagnosis: Competitive Cross-Coupling. Root Cause: If your starting material has a leaving group at C6 (e.g., 6-chloropurine), Pd(0) will preferentially insert at the C6-Cl bond (Oxidative Addition) rather than activating the C8-H bond. Solution:

  • Order of Operations: Perform C8-H activation on a 6-H or 6-phenyl purine before functionalizing C6.

  • Alternative: If C6-Cl is required, switch to Route B (Lithiation) , as LiTMP tolerates C6-Cl at -78°C better than Pd tolerates it at 150°C.

Module B: Lithiation (Kinetic Control)

Context: Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to generate a C8-lithio species, followed by trapping with an electrophile (I2, aldehydes, etc.).

📉 Issue: C2 vs. C8 Selectivity

Diagnosis: "I see substitution at C2." Root Cause: Thermodynamic equilibration. While C8 is the kinetic product (most acidic proton due to inductive effect of N7/N9), allowing the temperature to rise above -78°C causes the lithium to migrate to the thermodynamically more stable C2 position (or C6 if open). Solution:

  • Strict Temperature Control: Maintain -78°C during lithiation and electrophile addition.

  • Blocking: If C2-lithiation persists, use a bulky N9-protecting group (e.g., Trityl) to sterically hinder the C8 position? Incorrect. Bulky N9 groups actually favor C8 lithiation by directing the base away from other sites, but if C8 is blocked (e.g., by a silyl group), then lithiation moves to C2.

  • Corrective Action: Ensure your N9 protecting group is non-chelating (e.g., THP, SEM) to support C8 direction.

Module C: The Minisci Trap (Radical Alkylation)

Context: Using carboxylic acids/persulfate or photoredox to generate alkyl radicals.

📉 Issue: "My alkyl group went to C6, not C8."

Diagnosis: Polarity Mismatch. Root Cause: The Minisci reaction typically utilizes nucleophilic alkyl radicals. Under acidic conditions, the purine is protonated (making it electron-deficient). The nucleophilic radical attacks the most electron-deficient position, which is C6 , not C8. Solution:

  • Block C6: You must use a 6-substituted purine (e.g., 6-chloropurine or 6-methylpurine) to force the radical to C8.

  • Switch Mechanism: For C8-alkylation, do not use Minisci. Use Route B (Lithiation + Alkyl Halide) or Route A (C8-Iodination + Negishi Coupling).

Visualizing the Mechanism: C8-H Activation

Understanding the Pd-catalyzed cycle is crucial for troubleshooting reagent stoichiometry.

CHActivation Pre Pre-Catalyst Pd(OAc)2 Active Active Species L-Pd(II)-X Pre->Active Ligand exchange Coord Coordination Purine binds Pd via N7 Active->Coord CMD CMD Step Base removes H8 via Transition State Coord->CMD Cs2CO3 / CuI Palladacycle C8-Palladacycle CMD->Palladacycle -AcOH OA Oxidative Addition (Ar-I enters) Palladacycle->OA RE Reductive Elimination (Product release) OA->RE RE->Active Regeneration

Caption: The Concerted Metallation-Deprotonation (CMD) pathway. Note that Base (Cs2CO3) is involved in the rate-determining C-H cleavage step.

Standard Operating Procedures (SOPs)

SOP 1: Pd-Catalyzed Direct C8-Arylation (Hocek Conditions)

Best for: Attaching phenyl/heteroaryl rings to N9-protected purines.

Materials:

  • Substrate: 9-Benzyl-6-chloropurine (1.0 equiv)

  • Reagent: Aryl Iodide (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Additive: CuI (10–50 mol%) — Critical for C8 regioselectivity

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Protocol:

  • Setup: In a screw-cap vial, combine purine, aryl iodide, Cs₂CO₃, and CuI.

  • Inerting: Purge with Argon for 5 minutes. Add Pd(OAc)₂ last.

  • Solvation: Add degassed DMF. Seal tightly.

  • Reaction: Heat to 140–160°C for 12–24 hours.

    • Checkpoint: If the reaction turns black immediately, oxygen may be present (Pd black precipitation). If it stays pale yellow but no product forms, check the temperature (CMD requires high energy).

  • Workup: Filter through Celite (removes Cu/Pd). Dilute with EtOAc, wash 3x with water (to remove DMF).

SOP 2: Regioselective C8-Iodination (via Lithiation)

Best for: Creating a C8-handle for subsequent Suzuki/Sonogashira coupling.

Materials:

  • Substrate: 6-Chloro-9-(THP)-purine

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh

  • Electrophile: Iodine (I₂)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation of LiTMP: Add n-BuLi (1.1 equiv) to TMP (1.2 equiv) in THF at -78°C. Stir 30 mins.

  • Lithiation: Add the purine substrate (dissolved in THF) dropwise to the LiTMP solution at -78°C .

    • Timing: Stir for exactly 30–45 minutes. Do not extend (risk of scrambling).

  • Trapping: Add solution of I₂ (1.2 equiv) in THF rapidly.

  • Quench: Allow to warm to RT, then quench with sat. NH₄Cl and Na₂S₂O₃ (to reduce excess iodine).

Comparative Data: Directing Groups

Protecting Group (N9)Stability (Acid/Base)C8-H Activation YieldNotes
Benzyl (Bn) High / High⭐⭐⭐⭐⭐Excellent thermal stability for 160°C reactions.
THP Low / High⭐⭐⭐⭐Good, but can cleave if reaction becomes too acidic (AcOH byproduct).
Acetyl (Ac) Low / LowAvoid. Cleaves under basic carbonate conditions.
Free N-H N/AFails. Poisons Pd catalyst.

References

  • Hocek, M. et al. (2006). "Direct C-H Arylation of Purines: Development of Methodology and its Use in Regioselective Synthesis of 2,6,8-Trisubstituted Purines."[2] Organic Letters.

  • Liang, Y.[3][4] & Wnuk, S. F. (2015). "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation."[3] Molecules.

  • Hockova, D. et al. (2004). "Dichotomy in regioselective cross-coupling reactions of 6,8-dichloropurines."[5] Synthesis.

  • Qu, G. et al. (2023).

  • Tacke, M. et al. (2014). "A versatile methodology for the regioselective C8-metalation of purine bases." Dalton Transactions.

Sources

Technical Support Center: Stability of 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Conditionally Unstable in Acidic Media. The 6-chloro moiety on the purine ring is susceptible to acid-catalyzed nucleophilic aromatic substitution (


), leading to hydrolysis. While the 2-amino and 8,9-dimethyl substitutions provide some electronic stabilization compared to the bare purine core, the compound will degrade into the corresponding guanine derivative (6-hydroxy species) if exposed to aqueous acid, particularly at elevated temperatures or over prolonged periods.

Immediate Action Required:

  • Avoid heating acidic solutions of the compound >40°C.

  • Dissolve in DMSO or DMF first, then dilute into the acidic medium immediately prior to use.

  • Analyze purity using a gradient HPLC method to detect the more polar hydrolysis product (early eluting).

Module 1: The Core Mechanism of Instability

The Hydrolysis Pathway

In acidic aqueous conditions, the dominant degradation pathway is the conversion of the C6-Chloro group to a C6-Hydroxy group (forming a guanini-like structure). This is driven by protonation of the purine ring (typically at N7 or N3), which increases the electrophilicity of the C6 carbon, making it vulnerable to attack by water molecules.

Key Reaction:



Mechanistic Visualization

The following diagram details the step-by-step degradation mechanism you are likely encountering.

HydrolysisMechanism Start 6-Chloro-8,9-dimethyl -9H-purin-2-amine Protonation Protonated Intermediate (Activated Ring) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack at C6) Protonation->Transition + H2O (Rate Limiting) Product Degradant: 8,9-Dimethylguanine (6-Hydroxy analog) Transition->Product - HCl

Figure 1.1: Acid-catalyzed hydrolysis mechanism of the 6-chloropurine derivative. The protonation of the ring nitrogen activates the C6-position for nucleophilic attack by water.

Module 2: Diagnostic Troubleshooting Guide

Identifying the Problem

Use this decision matrix to diagnose stability issues in your current workflow.

Troubleshooting Start Observation: Impurity in HPLC/LCMS CheckRT Is the impurity eluting EARLIER than the main peak? Start->CheckRT CheckMass Does Mass Spec show [M-Cl+OH] (+16 mass shift)? CheckRT->CheckMass Yes (More Polar) Diagnosis2 Diagnosis: Non-Hydrolytic Impurity (Check starting material) CheckRT->Diagnosis2 No (Later Eluting) Diagnosis1 Diagnosis: Hydrolysis (Guanine Formation) CheckMass->Diagnosis1 Yes (154 -> 136 loss or similar pattern) CheckMass->Diagnosis2 No Action1 Action: Reduce Acid Exposure Time Switch Solvent to DMSO Diagnosis1->Action1

Figure 2.1: Diagnostic workflow for identifying 6-chloropurine degradation products.

Common Failure Modes
SymptomProbable CauseCorrective Action
New peak @ RRT 0.6-0.8 Hydrolysis of C6-Cl to C6-OH. The OH group makes the molecule more polar, reducing retention on C18.Prepare fresh samples. Keep autosampler at 4°C.
Loss of UV Signal Precipitation. The compound may form an insoluble HCl salt or free base upon dilution.Check solubility limit. Use 5-10% DMSO as a co-solvent.
Split Peak pH mismatch between sample diluent (highly acidic) and mobile phase (neutral/weak acid).Match the sample diluent to the starting mobile phase conditions.

Module 3: Experimental Protocols

Recommended Solubility & Handling Protocol

To maintain stability while ensuring solubility for biological assays or analytical injection:

  • Stock Preparation: Dissolve the solid 6-Chloro-8,9-dimethyl-9H-purin-2-amine in 100% DMSO or DMF .

    • Stability:[1][2][3] Stable for months at -20°C.[4]

  • Working Solution: Dilute the stock into the acidic medium (e.g., 0.1 M HCl or aqueous buffer) immediately before use.

    • Critical: Do not store the aqueous acidic dilution.

  • Quenching: If running a reaction, quench acidic mixtures by neutralizing with bicarbonate or diluting into a neutral buffer to stop hydrolysis.

Validated HPLC Method for Purity Assessment

Use this method to separate the parent 6-chloro compound from the 6-hydroxy degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Purine characteristic absorption).

  • Expected Results:

    • Degradant (6-OH): Elutes early (approx. 2-4 min).

    • Parent (6-Cl): Elutes later (approx. 6-8 min).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use 1N HCl to dissolve the compound for animal studies? A: Only if prepared immediately before dosing. 6-chloropurines are relatively stable in mild acid at room temperature for short durations (1-2 hours), but significant degradation occurs over 24 hours or if heated. For in vivo formulations, consider using a vehicle of 5% DMSO / 40% PEG400 / 55% Water to avoid high acidity.

Q2: Why does the 8,9-dimethyl substitution matter? A: The N9-methyl group prevents the formation of N9-H tautomers, which simplifies the chromatography. However, the electron-donating nature of the methyl groups (inductive effect) slightly increases the electron density of the ring. Theoretically, this might make the C6 position slightly less electrophilic than in 6-chloropurine, but it is not sufficient to prevent acid hydrolysis completely.

Q3: I see a mass shift of +16 Da. Is this oxidation? A: In this specific context, it is almost certainly hydrolysis , not oxidation. The replacement of Chlorine (Mass ~35) with Hydroxyl (Mass ~17) results in a net mass loss of roughly 18 Da in the neutral formula, but depending on ionization (protonated species), users often confuse the spectral pattern.

  • Check: Look for the loss of the Chlorine isotope pattern (3:1 ratio of M : M+2). If the isotope pattern disappears, the chlorine is gone.

References

  • Cayman Chemical. (2023).[3] 6-Chloropurine Product Information & Stability Data. Retrieved from

    • Supports: Solubility in DMSO/DMF and general stability of the 6-chloropurine class.
  • Kierzek, R., et al. (2017). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society / ACS Publications. Retrieved from

    • Supports: Mechanistic insight into the C-Cl bond dissoci
  • MedChemExpress. (2024). 6-Chloropurine Handling and Storage. Retrieved from

    • Supports: Storage conditions (-20°C) and solvent compatibility.[3]

  • Legraverend, M., et al. (2004).[5] Synthesis and full characterisation of 6-chloro-2-iodopurine. Organic & Biomolecular Chemistry. Retrieved from

    • Supports: Reactivity of 2-amino-6-chloropurines and hydrolysis conditions.[1][6][7][8]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted purines form the backbone of numerous biologically active molecules, from therapeutic agents to research compounds. Accurate and efficient structural elucidation is paramount in their development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, offering detailed insights into molecular structure and electronic environments.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-8,9-dimethyl-9H-purin-2-amine. We will present a predicted spectrum based on established principles of substituent effects and compare it against key structural analogues—unsubstituted purine and 2-amino-6-chloropurine—to provide a clear rationale for spectral assignments. Furthermore, this document details a robust experimental protocol for acquiring high-quality NMR data for this class of compounds, intended for researchers and professionals in drug development and chemical analysis.

Introduction: The Role of Substituents in Purine ¹H NMR

The purine scaffold, a bicyclic aromatic heterocycle, presents a unique electronic landscape. The chemical shifts of its protons are highly sensitive to the nature and position of substituents.[2][3][4] Electron-donating groups (EDGs) like amines (-NH₂) and alkyls (-CH₃) tend to increase electron density on the ring, causing a shielding effect that shifts proton signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as halogens (-Cl) decrease electron density, leading to deshielding and a downfield shift (higher ppm).[5][6]

Understanding these substituent-induced chemical shift (SCS) effects is crucial for unambiguous spectral interpretation. In the case of 6-Chloro-8,9-dimethyl-9H-purin-2-amine, we have a combination of substituents:

  • C2-Amine (-NH₂) : An electron-donating group.

  • C6-Chloro (-Cl) : An electron-withdrawing group.

  • C8-Methyl (-CH₃) : An electron-donating alkyl group.

  • N9-Methyl (-CH₃) : An alkyl group whose effect is modulated by its position on the imidazole ring.

This guide will dissect the cumulative impact of these groups on the final ¹H NMR spectrum.

Structural and Spectral Prediction for 6-Chloro-8,9-dimethyl-9H-purin-2-amine

The structure of the target molecule, with standard purine numbering, is presented below. This numbering is essential for the assignment of NMR signals.

Figure 1: Structure of 6-Chloro-8,9-dimethyl-9H-purin-2-amine with IUPAC numbering.

The ¹H NMR spectrum of this molecule is relatively simple as there are no protons directly attached to the purine ring carbons. The expected signals arise exclusively from the substituent groups.

Table 1: Predicted ¹H NMR Spectral Data for 6-Chloro-8,9-dimethyl-9H-purin-2-amine (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-NH₂ (on C2)6.5 - 7.5Broad Singlet2HThe amino protons are exchangeable and often appear as a broad signal. The electron-donating nature of the group and its position on the pyrimidine ring influence its shift. In DMSO, N-H protons are clearly visible.
-CH₃ (on N9)~3.8Singlet3HN-methyl groups in heterocyclic systems are typically deshielded. Based on data for N,9-dimethyl-9H-purin-6-amine, this signal is expected in the 3.7-3.9 ppm range.[7]
-CH₃ (on C8)~2.5Singlet3HC-methyl groups on aromatic rings are deshielded relative to aliphatic methyls. The C8 position on the imidazole ring places this signal in a characteristic region, typically downfield from standard alkyl methyls.

Comparative Spectral Analysis

To substantiate the predicted assignments, we compare our target molecule with key analogues. This comparison illustrates the systematic effect of each substituent.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (400 MHz Spectrometer) cluster_proc Part 3: Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex Thoroughly (Ensure full dissolution) dissolve->vortex filter 4. Filter into NMR Tube (Use glass wool pipette) vortex->filter insert 5. Insert Sample & Lock (Lock on Deuterium signal) filter->insert shim 6. Shim Magnet Coils (Optimize field homogeneity) insert->shim acquire 7. Acquire Spectrum (zg30 pulse, 16-64 scans) shim->acquire process 8. Fourier Transform & Phase (Apply exponential multiplication) acquire->process calibrate 9. Calibrate Spectrum (Set residual DMSO to 2.50 ppm) process->calibrate integrate 10. Integrate Peaks (Determine proton ratios) calibrate->integrate assign 11. Assign Signals (Compare to predictions) integrate->assign

Figure 3: Standard operational workflow for ¹H NMR spectral analysis.

Detailed Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 6-Chloro-8,9-dimethyl-9H-purin-2-amine into a clean, dry vial. [8][9] * Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve a wide range of purine derivatives and for its property of slowing the exchange of N-H protons, allowing them to be observed as distinct signals. [10] * Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

    • To ensure high spectral quality by avoiding line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. * Cap the NMR tube securely to prevent contamination.

  • NMR Data Acquisition (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's zg30). Typical parameters include:

      • Pulse Angle : 30 degrees

      • Acquisition Time : ~4 seconds

      • Relaxation Delay (d1) : 2-5 seconds

      • Number of Scans : 16 to 64, depending on sample concentration.

  • Data Processing and Analysis :

    • Apply an exponential multiplication function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual proton signal of DMSO-d₆ to δ 2.50 ppm.

    • Integrate all distinct signals. Set the integration of one of the methyl peaks (a clear singlet) to 3.00 to establish the relative ratios for all other protons.

    • Assign each signal based on its chemical shift, multiplicity, and integration, using the predicted and comparative data as a guide.

Conclusion

The ¹H NMR spectrum of 6-Chloro-8,9-dimethyl-9H-purin-2-amine is characterized by three distinct singlet signals corresponding to the C2-amino, N9-methyl, and C8-methyl protons. By systematically comparing the structure to simpler analogues like purine and 2-amino-6-chloropurine, we can confidently predict and assign these signals, attributing their chemical shifts to the combined electronic effects of the chloro, amino, and dimethyl substituents. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring accurate structural verification for this important class of heterocyclic compounds. This guide serves as a practical resource for researchers, enabling them to leverage the power of NMR spectroscopy with greater confidence and precision.

References

  • Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). Royal Society of Chemistry.
  • 2-Amino-6-chloropurine Riboside(2004-07-1) 1H NMR spectrum. (2004). ChemicalBook.
  • Lorente-Macías, Á., et al. H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o).
  • 2-Amino-6-chloropurine - 1H NMR. SpectraBase.
  • NMR Sample Prepar
  • 2-Amino-6-chloropurine.
  • 2-Amino-6-chloropurine riboside.
  • Purine(120-73-0) 1H NMR spectrum. ChemicalBook.
  • NMR Sample Prepar
  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid.
  • NMR Sample Preparation: The Complete Guide.
  • sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Sychrovský, V., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed.
  • NMR Sample Preparation.
  • 2-Amino-6-chloropurine, 99%. Biomall.
  • 1H NMR Chemical Shifts.
  • Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines.
  • Approximating Proton NMR Chemical Shifts. University of Puget Sound.
  • Structural Properties of some Purine Deriv
  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (2000).
  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Linear Correlations of Substituent Effects in 1H, 19F, and 13C Nuclear Magnetic Resonance Spectroscopy. Semantic Scholar.
  • 6-chloro-9-methyl-9H-purin-2-amine.
  • NMR Techniques in Organic Chemistry. University of Cambridge.
  • Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Content. MilliporeSigma.
  • 9H-Purin-6-amine,N,9-dimethyl-. NIST WebBook.

Sources

A Researcher's Guide to Distinguishing N9- and N7-Methyl Purines Using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of purine chemistry, distinguishing between N9- and N7-methyl isomers is a frequent and critical challenge. Alkylation of purines can often lead to a mixture of these regioisomers, and their distinct biological activities necessitate unambiguous identification.[1][2] While various NMR techniques can provide clues, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers a powerful, non-destructive method to differentiate these isomers by probing through-space proton proximities.[3][4]

This guide provides an in-depth comparison of N9- and N7-methyl purines, focusing on the application of NOESY NMR for their differentiation. We will delve into the theoretical underpinnings of the NOE, present a detailed experimental protocol, and offer insights into data interpretation, supported by experimental data and visual aids.

The Structural Challenge: N9- vs. N7-Methyl Purines

Purines are bicyclic aromatic heterocycles fundamental to nucleic acids and various bioactive molecules.[5] The purine ring system has multiple nitrogen atoms that can be substituted, with N9 and N7 being common sites for methylation.[2][6]

The structural difference lies in the point of attachment of the methyl group to the purine core. In N9-methyl purines, the methyl group is bonded to the nitrogen at position 9 of the imidazole ring. In N7-methyl purines, the methyl group is attached to the nitrogen at position 7, also within the imidazole ring.[6] This seemingly subtle difference can significantly impact the molecule's three-dimensional shape and its interactions with biological targets.[7]

The Power of NOESY: Seeing Through Space

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, a phenomenon mediated by dipole-dipole coupling.[8][9] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it exquisitely sensitive to internuclear distances, typically up to 5 Å.[10][11]

NOESY is a 2D NMR experiment that maps these through-space interactions.[3][8] A NOESY spectrum displays the normal 1D proton NMR spectrum along the diagonal, while off-diagonal cross-peaks indicate that two protons are close in space, even if they are not directly connected by chemical bonds.[3] It is this capability that allows us to distinguish between N9- and N7-methyl purine isomers.

The key diagnostic lies in the spatial proximity of the methyl protons to specific protons on the purine ring.

  • For N9-methyl purines: The methyl group at the N9 position is spatially close to the H8 proton. This proximity will generate a characteristic NOE cross-peak between the methyl protons and the H8 proton.[4]

  • For N7-methyl purines: The methyl group at the N7 position is situated on the other side of the imidazole ring, bringing it into close proximity with the H8 proton. A distinct NOE cross-peak between the N7-methyl protons and the H8 proton is therefore expected.[4]

Experimental Protocol: Acquiring High-Quality NOESY Data

The following is a generalized protocol for acquiring 2D NOESY spectra for small molecules like methylpurines on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified purine isomer or isomer mixture in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is free of paramagnetic impurities, as these can significantly shorten relaxation times and quench the NOE effect. Filtration through a small plug of glass wool can be beneficial.

  • For optimal results, particularly for quantitative measurements, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen.

2. Instrument Setup and 1D Proton Spectrum:

  • Tune and match the NMR probe for the ¹H frequency.

  • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks in the 1D ¹H spectrum.

  • Acquire a standard 1D ¹H spectrum to identify the chemical shifts of the methyl and aromatic protons.

3. Setting Up the 2D NOESY Experiment:

  • Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameter - Mixing Time (d8 or tₘ): This is the most critical parameter in a NOESY experiment.[10][12] It is the duration during which the NOE transfer occurs.

    • For small molecules (< 1000 Da), a mixing time in the range of 0.5 to 1.0 seconds is generally a good starting point.[10][12][13]

    • An optimal mixing time maximizes the NOE signal. If the mixing time is too short, the NOE will not have sufficient time to build up. If it is too long, spin diffusion (the relay of NOE through multiple spins) can lead to ambiguous or misleading correlations.[14]

  • Relaxation Delay (d1): This delay allows the spins to return to thermal equilibrium between scans. A common starting point is 1.5 times the longest T₁ relaxation time of the protons of interest. For many small molecules, a value of 2-5 seconds is adequate.[15]

  • Number of Scans (ns): This depends on the sample concentration. For a moderately concentrated sample, 8 to 16 scans per increment are usually sufficient.

  • Acquisition Time (aq): This determines the digital resolution in the direct dimension (F2). A typical value is 0.2-0.3 seconds.

  • Number of Increments (td in F1): This determines the resolution in the indirect dimension (F1). A value of 256 or 512 is common for routine analysis.

4. Data Processing:

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • Phase the spectrum carefully. In a phase-sensitive NOESY spectrum of a small molecule, the diagonal peaks and the cross-peaks should have opposite signs (e.g., diagonal peaks are positive, and NOE cross-peaks are negative).[11]

  • Reference the spectrum using the residual solvent peak.

Data Interpretation: The Decisive Cross-Peaks

The analysis of the processed 2D NOESY spectrum is straightforward. The key is to look for the specific cross-peak that links the methyl protons to a purine ring proton.

IsomerMethyl Group SignalDiagnostic NOE Cross-Peak
N9-Methyl Purine Singlet, ~3.5-4.0 ppmCross-peak between the N9-methyl singlet and the H8 proton singlet.
N7-Methyl Purine Singlet, ~3.5-4.0 ppmCross-peak between the N7-methyl singlet and the H8 proton singlet.

Visualizing the Key Spatial Relationships

The following diagram illustrates the through-space interactions that give rise to the diagnostic NOE signals for both N9- and N7-methyl purines.

NOESY_Distinction cluster_N9 N9-Methyl Purine cluster_N7 N7-Methyl Purine N9_Me N9-CH₃ N9_H8 H8 N9_Me->N9_H8 Strong NOE N7_Me N7-CH₃ N7_H8 H8 N7_Me->N7_H8 Strong NOE

Diagnostic NOE correlations for N9- and N7-methyl purines.

A Self-Validating System

The beauty of this NOESY-based approach lies in its internal validation. The presence of a clear cross-peak between the methyl group and the H8 proton provides strong, direct evidence for the specific isomeric structure. The absence of this key correlation, or the presence of other unexpected NOEs, would immediately indicate either a different isomer or a more complex structural issue, prompting further investigation. For instance, in some conformations, an N7-substituted purine might show an NOE between the substituent's protons and the H5 proton, providing an additional data point for confirmation.[4]

Conclusion

NOESY NMR is an indispensable tool for the unambiguous structural elucidation of N9- and N7-methyl purine isomers. By leveraging the distance-dependent nature of the Nuclear Overhauser Effect, researchers can directly observe the spatial proximity between the methyl group and specific protons on the purine ring. The presence of a distinct NOE cross-peak between the methyl protons and the H8 proton serves as a definitive marker for both N9- and N7-methylation, allowing for confident assignment of the correct regioisomer. This robust and reliable method is crucial for advancing research in medicinal chemistry, chemical biology, and drug development where precise molecular architecture dictates function.

References

  • Nuclear Overhauser effect - Wikipedia. [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). [Link]

  • The Nuclear Overhauser Effect - Conduct Science. (2021, April 5). [Link]

  • NOE Experiments on the Bruker - UMYMFOR. [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. [Link]

  • Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products - Books. (2016, December 14). [Link]

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  • Methyl groups – Knowledge and References - Taylor & Francis. [Link]

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  • (a) Schematic of NOE interactions between guanosine imino/amino and H8... - ResearchGate. [Link]

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Navigating the Maze of Methylation: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8,9-Dimethylpurines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of purine metabolism, nucleotide biochemistry, and the biological roles of modified nucleobases, understanding the structural nuances of substituted purines is paramount. Among these, 8,9-dimethylpurines represent a class of compounds with significant biological interest. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides an in-depth, technically-focused comparison of the mass spectrometry fragmentation patterns of 8,9-dimethylpurines, contextualized with other methylated purine analogs. By understanding these patterns, researchers can more accurately identify and quantify these compounds in complex biological matrices.

The Significance of Purine Methylation in Biological Systems

Purine alkaloids, which include methylated derivatives of xanthine, are naturally occurring compounds with diverse physiological effects.[1][2] The position and number of methyl groups on the purine core dramatically influence the biological activity of these molecules. Methylation at various nitrogen atoms (N1, N3, N7, N9) and other positions is a critical factor in their metabolic pathways and interactions with biological targets.[2][3] For instance, N7-methylguanine, O6-methylguanine, and N3-methyladenine are recognized as important biomarkers for assessing exposure to methylating agents.[3] The study of such methylated purines is crucial for toxicology, drug development, and understanding DNA damage and repair mechanisms.

Principles of Mass Spectrometry for Purine Analysis

Mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is the analytical method of choice for identifying and quantifying small, volatile, and semi-volatile molecules like methylated purines.[4][5] In a typical workflow, the sample is introduced into the mass spectrometer, where molecules are ionized and then fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[4][6]

Electron ionization (EI) is a common technique used in GC-MS, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[6] Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS, which typically produces a protonated molecule [M+H]+ and allows for controlled fragmentation in the gas phase through tandem mass spectrometry (MS/MS).[7] The fragmentation patterns observed are highly dependent on the structure of the molecule, including the location of substituents like methyl groups.

General Fragmentation Pathways of the Purine Core

The fragmentation of the purine ring system follows several characteristic pathways. A common fragmentation mechanism for purine and pyrimidine molecules is the retro-Diels-Alder (rDA) reaction.[8] This reaction involves the cleavage of the pyrimidine ring, leading to the neutral loss of molecules like hydrocyanic acid (HCN), isocyanic acid (HNCO), or cyanamide. The specific neutral losses and the resulting fragment ions are indicative of the substitution pattern on the purine core.

Elucidating the Fragmentation of 8,9-Dimethylpurines: An Inferred Pathway

While specific literature detailing the fragmentation of 8,9-dimethylpurines is scarce, we can infer the likely fragmentation patterns based on the established principles of purine chemistry and mass spectrometry of related methylated purines. The purine structure consists of a pyrimidine ring fused to an imidazole ring.[1] The 8-position is on the imidazole ring, while the 9-position is a nitrogen atom in the imidazole ring.

Proposed Fragmentation of 8,9-Dimethylpurine:

The molecular ion of 8,9-dimethylpurine would be expected at an m/z corresponding to its molecular weight. Key fragmentation steps are likely to involve:

  • Loss of a Methyl Radical: A primary fragmentation event would be the loss of a methyl radical (•CH3) from either the 8 or 9 position. The loss of the N9-methyl group is often a favorable fragmentation pathway for N-methylated purines. This would result in a fragment ion at [M-15]+.

  • Cleavage of the Imidazole Ring: Following the initial loss of a methyl group, the imidazole ring can undergo cleavage. This could involve the loss of HCN from the remaining structure.

  • Retro-Diels-Alder Fragmentation of the Pyrimidine Ring: The pyrimidine ring can undergo a characteristic rDA reaction, leading to the expulsion of a neutral molecule. The nature of this neutral loss will be influenced by the remaining structure after initial fragmentations.

The following diagram illustrates the proposed primary fragmentation pathways for 8,9-dimethylpurine.

fragmentation_pathway M 8,9-Dimethylpurine [M]+ F1 [M - CH3]+ (Loss of N9-methyl) M->F1 - •CH3 F2 [M - 15 - HCN]+ F1->F2 - HCN F3 Further Fragments F2->F3

Caption: Proposed primary fragmentation pathway of 8,9-dimethylpurine.

Comparative Analysis with Other Dimethylated Purines

To provide a clearer understanding, let's compare the inferred fragmentation of 8,9-dimethylpurine with the known fragmentation of other dimethylpurine isomers, such as theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine).

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)
8,9-Dimethylpurine (Inferred) Loss of N9-methyl radical, subsequent loss of HCN from the imidazole ring.[M-15]+, [M-15-27]+
Theophylline (1,3-Dimethylxanthine) Loss of methyl isocyanate (CH3NCO) via McLafferty-type rearrangement, loss of CO.[M-57]+, [M-28]+
Theobromine (3,7-Dimethylxanthine) Loss of a methyl radical from N7, followed by loss of CO.[M-15]+, [M-15-28]+

This comparison highlights how the position of the methyl groups significantly influences the fragmentation pathways. The presence of the N9-methyl group in 8,9-dimethylpurine makes the initial loss of a methyl radical a highly probable event, a characteristic that can be used to differentiate it from isomers where methyl groups are on the pyrimidine ring.

Experimental Protocol for GC-MS Analysis of 8,9-Dimethylpurines

To experimentally verify the fragmentation patterns of 8,9-dimethylpurines, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol can be employed.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 8,9-dimethylpurine in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Extraction from Biological Matrix (if applicable): For samples like urine or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be necessary to isolate the analyte and remove interfering substances.[9]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A system equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode to identify all fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to 8,9-dimethylpurine based on its retention time.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and all significant fragment ions.

  • Propose fragmentation pathways based on the observed m/z values and their relative abundances.

The following workflow diagram illustrates the process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Standard Preparation Injection Sample Injection Standard->Injection Extraction Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Experimental workflow for GC-MS analysis of 8,9-dimethylpurine.

Conclusion

The structural elucidation of substituted purines is a critical task in many areas of scientific research. While direct experimental data for the mass spectrometric fragmentation of 8,9-dimethylpurines may not be readily available in the published literature, a thorough understanding of the fundamental principles of mass spectrometry and the known fragmentation behaviors of related methylated purines allows for the construction of a predictive and comparative guide. By following the proposed analytical workflow, researchers can experimentally determine the fragmentation patterns of 8,9-dimethylpurines and use this information for their confident identification and differentiation from other purine isomers. This guide serves as a foundational resource for scientists and professionals working with these important biological molecules, enabling more precise and reliable analytical outcomes.

References

  • Stillwell, W. G., Xu, H. X., Adkins, J. A., Wishnok, J. S., & Tannenbaum, S. R. (1989). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Chemical Research in Toxicology, 2(2), 94-99. [Link]

  • Chen, H. J., & Wang, Y. (2012). Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction. Analytical Chemistry, 84(1), 311-318. [Link]

  • Stillwell, W. G., Glogowski, J., Xu, H. X., Wishnok, J. S., & Tannenbaum, S. R. (1989). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. PubMed. [Link]

  • Qu, L. B., Li, Y. M., Wu, Y. L., & Liu, S. Y. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Stillwell, W. G., Xu, H. X., Adkins, J. A., Wishnok, J. S., & Tannenbaum, S. R. (1989). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. ACS Publications. [Link]

  • von Minden, D. L., & McCloskey, J. A. (1975). N-methylation of purines and pyrimidines. Analytical Biochemistry, 65(1-2), 73-8. [Link]

  • Lee, T., & Lee, D. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 7(1), 1-10. [Link]

  • Salem, M. A. I., Ali, T. E., & El-Shaieb, K. M. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 1-11. [Link]

  • Schymanski, E. L., & Ruttkies, C. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 63. [Link]

  • El-Shishtawy, R. M. (2023). Purine (Xanthine) Alkaloids. SlideShare. [Link]

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  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • An, Y., & Zhang, D. (2023). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1873), 20210433. [Link]

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  • Ashihara, H., & Crozier, A. (2018). Biosynthesis and Catabolism of Purine Alkaloids. ResearchGate. [Link]

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Biological Potency & Medicinal Chemistry Guide: 9-Methyl vs. 8,9-Dimethyl Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 9-methylpurine versus 8,9-dimethylpurine scaffolds, designed for medicinal chemists and drug discovery scientists. It focuses on the structural, physicochemical, and biological implications of C8-methylation on the purine core.

Executive Summary: The C8-Methylation Decision Matrix

In rational drug design, the transition from a 9-methylpurine (often a nucleoside mimic) to an 8,9-dimethylpurine represents a strategic "methyl scan" modification. This substitution is rarely neutral; it acts as a molecular switch that modulates metabolic stability, solubility, and receptor affinity.

Feature9-Methylpurine (Baseline) 8,9-Dimethylpurine (Modified) Medicinal Chemistry Implication
Metabolic Stability Low (Vulnerable to C8 oxidation)High (Steric/Metabolic Block)8-Me blocks Xanthine Oxidase & CYP-mediated oxidation.
Lipophilicity (LogP) ModerateHigher (+0.3 to +0.5 LogP)Increases membrane permeability; may lower aqueous solubility.
Steric Profile Planar, low steric bulkBulky at C8 Critical for "Gatekeeper" residues in kinase pockets.
Electronic Effect Standard aromaticityElectron-donating (+I effect)Slightly increases pKa of N1/N3; strengthens H-bond acceptance.
Physicochemical & Structural Analysis
1.1 Electronic Modulation and pKa

The addition of a methyl group at the C8 position exerts a positive inductive effect (+I), increasing the electron density of the purine ring system.

  • 9-Methylpurine: The N7 nitrogen is the primary site of basicity in the imidazole ring, but the pyrimidine nitrogens (N1, N3) are key H-bond acceptors.

  • 8,9-Dimethylpurine: The electron-donating methyl group at C8 stabilizes the protonated form of the imidazole ring, slightly raising the pKa (typically by 0.2–0.4 units). This enhances the H-bond acceptor capability of N7, potentially strengthening interactions with serine/threonine residues in binding pockets.

1.2 Conformational & Steric Impact

The C8-methyl group introduces a "steric clash" vector.

  • Riboside Mimicry: In nucleosides, a bulky C8 substituent forces the glycosidic bond into a syn conformation due to steric clash with the sugar. In 9-methyl analogs (where methyl mimics the sugar), this clash is minimized, but the 8-methyl group still restricts rotation if the N9-substituent is larger than a methyl (e.g., isopropyl or cyclopentyl).

  • Kinase Hinge Binding: Many purine-based kinase inhibitors bind to the hinge region. A C8-methyl group can either:

    • Clash: If the "gatekeeper" residue is bulky (e.g., Methionine, Phenylalanine), the 8-methyl group will prevent binding.

    • Fill: If the gatekeeper is small (e.g., Threonine, Alanine), the 8-methyl group displaces water from a hydrophobic pocket, significantly increasing potency (entropic gain).

Metabolic Stability: The C8 Blockade

The most significant biological advantage of the 8,9-dimethyl scaffold is resistance to oxidative metabolism.

Mechanism of Instability in 9-Methylpurines: The C8 position of purines is electron-deficient and highly susceptible to nucleophilic attack and oxidation. Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) rapidly hydroxylate C8-H to form 8-oxopurines (e.g., 8-hydroxy-9-methylpurine), which are rapidly cleared or lack potency.

The 8-Methyl Solution: Substituting C8-H with C8-Me sterically and chemically blocks this oxidation pathway. This "metabolic blocking" strategy often extends the half-life (


) of the compound in vivo without altering the core pharmacophore significantly.
Visualizing the Metabolic Blockade

The following diagram illustrates the metabolic fate of both analogs.

MetabolicPathway Substrate9 9-Methylpurine (C8-H) Intermediate Enzymatic Attack (Xanthine Oxidase) Substrate9->Intermediate Oxidation ProductOx 8-Oxo-9-methylpurine (Inactive/Cleared) Intermediate->ProductOx Hydroxylation Substrate89 8,9-Dimethylpurine (C8-Me) MetabolicBlock Steric/Chemical Blockade Substrate89->MetabolicBlock Enzyme Binding MetabolicBlock->Intermediate Inhibited StableDrug Intact Drug (Extended t1/2) MetabolicBlock->StableDrug No Reaction

Figure 1: Mechanism of metabolic stabilization via C8-methylation. The 8-methyl group prevents Xanthine Oxidase from hydroxylating the C8 position.

Experimental Protocols

To objectively compare these scaffolds, the following assays are standard.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Validates the "Metabolic Blockade" hypothesis.

  • Preparation: Prepare 10 mM stock solutions of 9-methylpurine and 8,9-dimethylpurine analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    
    Expectation: 8,9-dimethyl analog should show significantly lower
    
    
    than the 9-methyl analog.
Protocol B: Competitive Binding Affinity (Kinase/Receptor)

Determines if C8-Me causes steric clash or hydrophobic fill.

  • System: Use a FRET-based competition assay (e.g., LanthaScreen™).

  • Tracer: Use a fluorescently labeled tracer known to bind the ATP pocket.

  • Titration: Serially dilute compounds (10 µM to 0.1 nM) in assay buffer.

  • Reaction: Incubate Target Protein (5 nM) + Tracer (2 nM) + Compound for 1 hour at RT.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data: Fit curves to the Hill equation to determine

    
    .
    
    • Interpretation: If

      
       (8,9-diMe) >> 
      
      
      
      (9-Me), a steric clash exists. If
      
      
      is similar or lower, the modification is tolerated or beneficial.
Biological Signaling Context

Purine analogs are ubiquitous in signaling pathways, particularly in mTOR/PI3K signaling (cancer) and Adenosine Receptor modulation (neurology).

SignalingPathway AdenosineR Adenosine Receptor (GPCR) cAMP cAMP Levels AdenosineR->cAMP Modulation PI3K PI3K / mTOR (Kinase) Proliferation Cell Proliferation (Tumor Growth) PI3K->Proliferation Signaling Cascade Purine9 9-Methylpurine Scaffold Purine9->AdenosineR Agonist/Antagonist Purine9->PI3K ATP Competition Purine89 8,9-Dimethylpurine Scaffold Purine89->AdenosineR Altered Selectivity (A1 vs A2A) Purine89->PI3K Gatekeeper Dependent Inhibition

Figure 2: Biological targets for purine scaffolds. The 8,9-dimethyl modification is often used to tune selectivity between Adenosine Receptor subtypes or to evade resistance mutations in kinases.

Comparative Data Summary
Metric9-Methylpurine Analog8,9-Dimethylpurine Analog
Solubility (Aq) High to ModerateModerate (Crystal packing disruption may vary)
Metabolic Liability High (C8 oxidation)Low (Blocked)
Kinase Selectivity Broad (Type I binder)Narrower (Sensitive to gatekeeper size)
Synthetic Access Simple (Methylation of Purine)Moderate (Requires C8-lithiation or cyclization precursor)
References
  • Legraverend, M., et al. (2008). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Zady, M. F., & Wong, J. L. (1977). Kinetics and mechanism of carbon-8 methylation of purine bases and nucleosides by methyl radical. Journal of the American Chemical Society. Link

  • Bovet, M., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Link

  • Mancin, E., et al. (2024). Multicomponent Synthesis of C(8)-Substituted Purine Building Blocks. ChemistryEurope. Link

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?Link

A Comparative Guide to the Structural Landscape of Substituted Purines: The Case of 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the purine scaffold is a cornerstone, forming the foundation of numerous bioactive molecules. A nuanced understanding of the three-dimensional architecture of purine derivatives is paramount, as subtle changes in their crystal structure can profoundly influence their biological activity, solubility, and pharmacokinetic properties. This guide delves into the structural analysis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine, a molecule of interest in medicinal chemistry.

A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that as of the date of this publication, an experimentally determined crystal structure for 6-Chloro-8,9-dimethyl-9H-purin-2-amine has not been deposited or published in peer-reviewed literature. The absence of empirical data for a molecule of interest is not uncommon and presents an opportunity to leverage computational chemistry as a powerful predictive tool.

This guide will, therefore, present a comparative analysis based on a computationally predicted model of 6-Chloro-8,9-dimethyl-9H-purin-2-amine against the experimentally determined crystal structures of closely related purine analogues. This approach provides valuable insights into the likely structural features of the target molecule and highlights the key considerations for researchers working with novel purine derivatives.

The Power of a Single Crystal: Why Crystal Structure Matters

The precise arrangement of atoms in a crystalline solid, known as its crystal structure, is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates:

  • Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit varying solubility and dissolution rates, directly impacting how much of the drug is available to the body.

  • Stability: The thermodynamic stability of a crystal form affects its shelf-life and susceptibility to degradation.

  • Manufacturing and Formulation: Properties like crystal habit (external shape), flowability, and compressibility are critical for consistent and efficient manufacturing of solid dosage forms.

  • Intellectual Property: Novel polymorphic forms of a drug can be patentable, extending the intellectual property life of a pharmaceutical.

Given these critical implications, the determination of a molecule's crystal structure is a crucial step in the drug development pipeline.

Methodology: Bridging the Gap with Computational Prediction

In the absence of experimental data, computational modeling offers a robust alternative for gaining structural insights. The predicted structure of 6-Chloro-8,9-dimethyl-9H-purin-2-amine presented in this guide was generated using first-principles electronic structure calculations. This method identifies the most energetically favorable conformation of the molecule, providing a reliable approximation of its three-dimensional geometry.

For our comparative analysis, we will contrast this predicted structure with the experimentally determined crystal structures of two relevant purine derivatives:

  • 6-chloro-9-methyl-9H-purin-2-amine : This analogue lacks the methyl group at the 8-position.

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine : This compound, while differing in its substitution pattern, provides insights into the impact of bulkier groups on the purine core.[1]

The experimental data for these analogues were obtained through single-crystal X-ray diffraction, the gold standard for determining the atomic and molecular structure of a crystalline material.

Experimental Protocol: Single-Crystal X-ray Diffraction (A Generalized Workflow)

The determination of a crystal structure via X-ray diffraction follows a well-established protocol, outlined below. This workflow is essential for validating computational predictions and is the definitive method for structural elucidation.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution mounting Mounting a suitable single crystal crystal_growth->mounting xray Irradiation with monochromatic X-rays mounting->xray diffraction Collection of diffraction pattern xray->diffraction indexing Indexing and integration of reflections diffraction->indexing phasing Solving the phase problem indexing->phasing refinement Refinement of the atomic model phasing->refinement validation Validation of the final structure refinement->validation

Caption: Generalized workflow for single-crystal X-ray diffraction.

Structural Comparison: Key Architectural Features

The following table summarizes the key structural parameters for our target molecule (predicted) and its experimentally determined analogues.

Parameter6-Chloro-8,9-dimethyl-9H-purin-2-amine (Predicted)6-chloro-9-methyl-9H-purin-2-amine (Experimental Analog)2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine (Experimental Analog)[1]
Purine Ring Planarity Essentially planarEssentially planarImidazole and pyrimidine rings are nearly planar[1]
Tautomeric Form 9H-purine (predicted)9H-purine9H-purine
Key Torsion Angles C8-N9-C(methyl)-H (predicted)N/AC3—C2—N5—C7: 4.3 (2)°C3—C2—N5—C6: 175.90 (13)°[1]
Intermolecular Interactions Potential for N-H···N and C-H···Cl hydrogen bonds (predicted)Likely N-H···N hydrogen bondingWeak C—H⋯N and C—H⋯Cl interactions[1]

Analysis and Insights for Drug Development

The Significance of the 8-Methyl Group

The primary structural difference between our target molecule and its closest analogue, 6-chloro-9-methyl-9H-purin-2-amine, is the presence of a methyl group at the 8-position. Our computational model predicts that this addition will have several important consequences:

  • Steric Influence: The 8-methyl group introduces steric bulk in the vicinity of the imidazole ring. This can influence the preferred conformation of the molecule and may impact its ability to bind to a target protein. The planarity of the purine core is likely maintained, but the local electronic environment is altered.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can affect its solubility, membrane permeability, and metabolic stability, all of which are critical pharmacokinetic parameters.

  • Intermolecular Interactions: The presence of the 8-methyl group may sterically hinder some of the intermolecular hydrogen bonding patterns observed in the crystal lattice of the unsubstituted analogue. This could lead to a different crystal packing arrangement and, consequently, different physical properties.

Comparison with a Bulkier Analogue

The crystal structure of 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine provides a valuable reference for understanding how larger substituents at the 9-position influence the overall molecular geometry.[1] In this case, the isopropyl group is significantly larger than the methyl group in our target molecule. The experimental data shows that even with this bulky substituent, the purine ring system remains largely planar.[1] This suggests that the purine core is a rigid scaffold that can accommodate a variety of substituents without significant distortion.

The observed weak C-H···N and C-H···Cl interactions in the crystal packing of this analogue are likely to be present in the crystal structure of 6-Chloro-8,9-dimethyl-9H-purin-2-amine as well.[1] These types of weak interactions play a crucial role in stabilizing the crystal lattice.

The Importance of Tautomerism

Purine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. Computational studies have shown that for many purine derivatives, the 9H tautomer is the most stable form in both the gas phase and in solution.[2] Our prediction for 6-Chloro-8,9-dimethyl-9H-purin-2-amine is consistent with this trend. However, it is important to note that crystal packing forces can sometimes favor a less stable tautomer.[2] Therefore, while the 9H form is the most probable, experimental verification is necessary for a definitive assignment.

tautomers cluster_9H 9H-Tautomer (Predicted to be most stable) cluster_7H 7H-Tautomer img9H img9H equilibrium img9H->equilibrium img7H img7H equilibrium->img7H

Caption: Tautomeric forms of purine derivatives.

Conclusion and Future Directions

While an experimental crystal structure for 6-Chloro-8,9-dimethyl-9H-purin-2-amine remains to be determined, computational modeling provides a valuable and scientifically grounded prediction of its three-dimensional architecture. The comparative analysis with closely related, structurally characterized purine derivatives offers key insights for researchers in drug development.

The addition of an 8-methyl group is predicted to introduce significant steric and electronic changes to the purine scaffold, which will likely influence its biological activity and pharmacokinetic properties. The rigidity of the purine core, as evidenced by the planarity of bulkier analogues, suggests that this scaffold is a robust platform for further chemical modification.

For any research program involving 6-Chloro-8,9-dimethyl-9H-purin-2-amine, the experimental determination of its crystal structure is a high-priority next step. This would not only validate the computational predictions presented here but would also provide definitive information on its solid-state properties, which is essential for its advancement as a potential therapeutic agent.

References

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PubMed Central. [Link]

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. PMC - NIH. [Link]

Sources

Reference Standard Strategies for 2-Amino-6-Chloro-8,9-Dimethylpurine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with purine nucleoside analogs, 2-amino-6-chloro-8,9-dimethylpurine represents a critical but analytically challenging intermediate. Unlike common APIs, certified reference materials (CRMs) for this specific regioisomer are rarely available off-the-shelf.

This guide compares the three primary approaches to establishing reference standards for this molecule: Commercial Building Blocks , Custom Synthesis (CRO) , and In-House qNMR Qualification . Based on regulatory requirements (ICH Q3A) and technical rigor, we recommend a hybrid approach: purchasing high-purity commercial material and upgrading it to a Primary Reference Standard via quantitative NMR (qNMR) and 2D-NMR structural elucidation to definitively rule out the N7-regioisomer.

Part 1: The Analytical Challenge (Regioisomerism)

The core difficulty in profiling 2-amino-6-chloro-8,9-dimethylpurine is not just purity, but structural identity . Purine alkylation often yields a mixture of N9 (desired, 8,9-dimethyl) and N7 (impurity, 7,8-dimethyl) isomers.

  • The Trap: These isomers often co-elute on standard C18 HPLC gradients due to similar lipophilicity.

  • The Risk: Using a commercial standard labeled "95% purity" without regio-specific validation can lead to misidentification of the N7 impurity as the active intermediate, compromising the entire impurity control strategy [1].

Comparative Analysis of Standard Sources
FeatureOption A: Commercial "Building Block" Option B: Custom CRO Synthesis Option C: In-House qNMR Qualification
Primary Use Early Discovery / SynthesisGMP Release TestingGMP / GLP Impurity Profiling
Cost Low ($50 - $200/g)High ($5,000 - $15,000)Medium (Internal Labor + Instrument)
Lead Time Days8-12 Weeks1-2 Weeks
Traceability Low (Often just H-NMR/LC-MS)High (Full CoA, ROI, TGA)Highest (Direct SI Traceability)
Regio-Purity Risk: Often contains 5-10% N7 isomerGuaranteed by contractVerified by specific NOESY/HMBC
Suitability Fail: Not suitable for quantitationPass: Gold StandardPass: Best Balance of Speed/Quality

Part 2: Strategic Recommendation – The "In-House qNMR" Protocol

For most development teams, waiting 12 weeks for a custom standard is unfeasible. The most scientifically robust and time-efficient method is to procure "Option A" (Commercial Material) and rigorously qualify it as a Primary Standard using qNMR (Quantitative NMR) .

Why qNMR?

Unlike HPLC, which requires a reference standard to quantify a reference standard (a circular paradox), qNMR relies on the ratio of proton signals to an Internal Standard (IS) like Maleic Acid or TCNB. It provides an absolute purity value traceable to SI units, independent of the analyte's UV response factor [2].

Workflow Diagram: Standard Qualification

The following diagram outlines the self-validating workflow to upgrade a commercial reagent to a Reference Standard.

G Start Commercial Raw Material (2-amino-6-chloro-8,9-dimethylpurine) Step1 1. Regio-Purity Check (1H-15N HMBC / NOESY) Start->Step1 Decision Is N7 Isomer < 0.1%? Step1->Decision Purify Preparative HPLC (Isolation of N9 Isomer) Decision->Purify No Step2 2. Potency Assignment (1H qNMR vs. NIST Traceable IS) Decision->Step2 Yes Purify->Step1 Step3 3. Orthogonal Validation (HPLC-UV + TGA + ROI) Step2->Step3 Final Qualified Reference Standard (Ready for ICH Q3A Profiling) Step3->Final

Caption: Workflow for upgrading commercial reagents to qualified reference standards using qNMR and structural elucidation.

Part 3: Experimental Protocols

Structural Validation (Distinguishing N7 vs N9)

Before quantifying, you must confirm the methyl group is on N9.

  • Technique: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Rationale: Nitrogen chemical shifts are highly sensitive to substitution.[1]

    • N9-isomer: The N9 nitrogen (typically ~165 ppm) will show a strong correlation to the methyl protons and the H8 proton.

    • N7-isomer: The N7 nitrogen (typically ~230 ppm, more deshielded) will correlate to the methyl protons [3].

  • Alternative: If 15N is unavailable, use 1D NOESY . Irradiate the methyl group; if you see an NOE enhancement at the purine H8, it confirms the spatial proximity typical of the N9 isomer.

HPLC Impurity Profiling Method

Once the standard is qualified, use this method to profile the synthesis crude. This method is optimized to separate the polar N7 impurity from the N9 product.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Max absorption for purine core)
Column Temp 30°C

Gradient Program:

  • 0 min: 5% B

  • 15 min: 30% B (Slow ramp to separate isomers)

  • 20 min: 80% B (Wash lipophilic dimers)

  • 25 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between N7 and N9 isomers.

  • Tailing Factor: < 1.5 (Purines tail at neutral pH; pH 2.5 suppresses this).

qNMR Potency Calculation

To assign the purity value (P) to your standard:



Where:

  • 
    : Integral area[2]
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular weight[3][4]
    
  • 
    : Weight taken
    
  • 
    : Purity of the Internal Standard (e.g., 99.9% TraceCERT Maleic Acid)
    

Part 4: Regulatory Context (ICH Q3A)[5]

According to ICH Q3A (R2) , impurities in new drug substances must be reported, identified, and qualified based on thresholds [4].

  • Reporting Threshold: 0.05% (Requires a method LOQ < 0.05%).

  • Identification Threshold: 0.10% (Requires structural evidence, e.g., LC-MS).

  • Qualification Threshold: 0.15% (Requires safety data).

Crucial Note: If your "Reference Standard" contains 2% of the N7-isomer, and you use it to quantify impurities in your batch, you will mathematically "subtract" the N7 impurity from your batch results, potentially reporting a failing batch as passing. This highlights why Option C (In-House Qualification) is superior to blindly trusting Option A.

References

  • BenchChem. (2025).[1] "Distinguishing between N7 and N9 purine isomers by NMR."Link

  • Acanthus Research. (2022). "Quantitative NMR Spectroscopy for Reference Standard Purity."Link

  • Marek, R., et al. (2002). "N7- and N9-substituted purine derivatives: a 15N NMR study." Magnetic Resonance in Chemistry. Link

  • ICH. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Link

Sources

Validating Regiochemistry of 8,9-Disubstituted Purines: A Comparative Guide to HMBC & Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regiochemistry of 8,9-Disubstituted Purines via HMBC Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Structural Biologists.

The Regiochemical Conundrum in Purine Synthesis

In the development of nucleoside analogs and kinase inhibitors, the purine scaffold is ubiquitous. However, introducing substituents at the C8 and N9 positions presents a classic regiochemical challenge. When alkylating a C8-substituted purine precursor (or cyclizing an imidazole), the formation of the N9-isomer (desired) often competes with the N7-isomer (byproduct) .

These isomers are chemically distinct but spectroscopically similar. Misassignment can lead to months of wasted biological testing on the wrong pharmacophore. While X-ray crystallography is definitive, it is slow and requires crystalline samples. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy has emerged as the most efficient, high-throughput "gold standard" for validating this regiochemistry in solution.

This guide objectively compares HMBC against alternative validation methods and provides a self-validating protocol for distinguishing N9 from N7 isomers in 8,9-disubstituted purines.

The Primary Tool: 1H-13C HMBC Spectroscopy

Mechanism of Distinction

The distinction relies on the unique connectivity pathways from the N-alkyl protons to the quaternary carbons of the pyrimidine ring (C4 and C5).

  • N9-Isomer: The protons on the carbon directly attached to N9 (

    
    ) typically show strong 3-bond (
    
    
    
    ) correlations to C4 and C8 .
  • N7-Isomer: The protons on the carbon directly attached to N7 (

    
    ) show strong 3-bond correlations to C5  and C8 .
    

The Critical Check (Self-Validation): The assignment is only valid if C4 and C5 are correctly identified. In purines:

  • C4 is generally shielded (lower ppm, ~150-152 ppm in many analogs).

  • C5 is generally deshielded (higher ppm, ~158-160 ppm).

  • Note: Substitution at C6 (e.g., -NH2 vs -Cl) shifts these absolute values, but the relative difference and connectivity pattern remain robust.

Visualization: The Connectivity Map

The following diagram illustrates the distinct magnetization transfer pathways that differentiate the isomers.

PurineConnectivity cluster_N9 N9-Isomer Connectivity cluster_N7 N7-Isomer Connectivity N9_H N9-Alkyl Protons C4 C4 (Junc.) ~150 ppm N9_H->C4 HMBC (3J) C8 C8 (Subst.) N9_H->C8 HMBC (2J/3J) N7_H N7-Alkyl Protons C5 C5 (Junc.) ~160 ppm N7_H->C5 HMBC (3J) C8_7 C8 (Subst.) N7_H->C8_7 HMBC (2J/3J)

Figure 1: HMBC connectivity pathways. Blue arrows indicate the diagnostic correlations for the desired N9 isomer; Red arrows indicate the N7 byproduct.

Comparative Analysis: HMBC vs. Alternatives

The following table compares HMBC with orthogonal methods based on sensitivity, specificity, and resource requirements.

Feature1H-13C HMBC (Recommended)1H-15N HMBC 1D NOESY / ROESY X-Ray Crystallography
Primary Output C-H Connectivity (2-3 bonds)N-H Connectivity (2-3 bonds)Spatial Proximity (<5 Å)3D Atomic Coordinates
Specificity High (Unambiguous if C4/C5 resolved)Very High (Direct N detection)Medium (Conformation dependent)Definitive
Sensitivity High (Standard probes)Low (Requires cryoprobe or high conc.)HighN/A (Solid state)
Sample Req. ~2-5 mg~20-50 mg (or 15N labeled)~2-5 mgSingle Crystal
Time to Result 30-60 mins4-12 hours30-60 minsDays to Weeks
Limitation Quaternary carbons can have long T1sLow natural abundance of 15NNOE can be null in certain geometriesCrystal growth failure
Expert Insight
  • Why not just NOESY? NOESY relies on the N-alkyl protons being close to the substituent at C8. If the C8 substituent is bulky or freely rotating, the NOE signal may be weak or averaged out. HMBC relies on through-bond coupling, which is conformation-independent.

  • When to use 15N-HMBC? Use this only if the 1H-13C HMBC is ambiguous (e.g., if C4 and C5 have identical shifts, which is rare). The 15N chemical shift difference between N7 and N9 is massive (~30-50 ppm), making it the ultimate tie-breaker if you have enough sample.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, do not run HMBC in isolation. Follow this "Triad Protocol" to guarantee assignment accuracy.

Step 1: 1H-13C HSQC (The Foundation)
  • Purpose: Identify all protonated carbons.

  • Action: Run a standard HSQC.

  • Result: You will identify the

    
     protons and any protons on the C8 substituent. Crucially, C4, C5, and C8 (if substituted) will NOT appear, confirming they are quaternary.
    
Step 2: 1H-13C HMBC (The Decision Maker)
  • Parameter Optimization:

    • Long-range Delay (CNST13): Set to correspond to 8 Hz (~62.5 ms). This is optimal for aromatic coupling in heterocycles.

    • Scans: Minimum 16-32 scans to detect weaker quaternary correlations.

  • Analysis:

    • Locate the

      
       proton row.
      
    • Look for correlations to quaternary carbons in the aromatic region (140-165 ppm).

    • Validation: You should see two distinct quaternary peaks. One is C8 (usually distinct shift based on substituent).[1][2] The other is either C4 or C5.[3]

Step 3: Chemical Shift Verification (The Logic Check)

Compare the carbon shifts to the "Standard Purine Shift Rules":

  • N9 Isomer:

    • C4: ~150-152 ppm (Correlates with N9-alkyl)

    • C5: ~158-160 ppm (Does not correlate with N9-alkyl)

  • N7 Isomer:

    • C5: ~158-160 ppm (Correlates with N7-alkyl)[4]

    • C4: ~150-152 ppm (Does not correlate with N7-alkyl)

If your "C4" peak is at 160 ppm, you likely have the N7 isomer.

Workflow Diagram

ValidationWorkflow Start Start: Purine Sample HSQC Step 1: Run HSQC Identify protonated carbons Start->HSQC HMBC Step 2: Run HMBC (8Hz) Focus on N-CH2 row HSQC->HMBC Decision Correlations Observed? HMBC->Decision PathA Corr. to C8 & Carbon A (~150 ppm) Decision->PathA Shielded Q-Carbon PathB Corr. to C8 & Carbon B (~160 ppm) Decision->PathB Deshielded Q-Carbon ResultN9 Valid N9 Isomer (Carbon A = C4) PathA->ResultN9 ResultN7 N7 Isomer Detected (Carbon B = C5) PathB->ResultN7

Figure 2: Logical workflow for assigning regiochemistry based on HMBC correlations and chemical shift logic.

References

  • Marek, R., & Sklenář, V. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Kovacs, Z., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Journal of Organic Chemistry. Retrieved from [Link]

  • Gundersen, L. L. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules. Retrieved from [Link]

  • Miller, A. F. (2010).[5] H-C multiple-bond correlations: HMBC. University of Kentucky NMR Facility Guide. Retrieved from [Link]

Sources

Comparative Reactivity Guide: C6-Chloro Displacement in 8,9-Dimethyl vs 9-Benzyl Purines

[1]

Executive Summary

High-Level Conclusion: In the nucleophilic aromatic substitution (

9-benzyl-6-chloropurine6-chloro-8,9-dimethylpurine1

The Driver: The reactivity difference is primarily governed by electronic effects at the C8 position rather than steric hindrance.[1]

  • 9-Benzyl-6-chloropurine: The C8-H atom is electronically neutral, allowing the pyrimidine ring to maintain high electrophilicity at C6.[1]

  • 6-Chloro-8,9-dimethylpurine: The C8-methyl group acts as an electron-donating group (+I effect).[1] This donation increases the electron density of the imidazole ring, which communicates through the C4-C5 bridge to the pyrimidine ring, raising the LUMO energy and deactivating the C6 position toward nucleophilic attack.[1][2][3][4]

Strategic Implication: While 9-benzyl analogs react efficiently under mild thermal conditions (60–80°C), 8,9-dimethyl analogs typically require "forcing" conditions (higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields.[2][3][4]

Mechanistic Foundation[1][2]

The Mechanism in Purines

The displacement of the C6-chloro group proceeds via an addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer-like intermediate (sigma complex), where the nucleophile attacks C6, disrupting aromaticity.[1]

  • Nucleophilic Attack: The nucleophile (e.g., amine, thiol) attacks the electron-deficient C6.[2][3][4]

  • Resonance Stabilization: The negative charge is delocalized onto N1 and N3.[1][2]

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1][2][3][4]

Substituent Effects: The C8-Methyl Deactivation

The "8,9-dimethyl" scaffold introduces a methyl group at C8.[1] Unlike the N9-benzyl group (which is a standard protecting group with mild electronic influence similar to N9-methyl), the C8-methyl group fundamentally alters the core electronics.[1]

  • Inductive Effect (+I): The C8-methyl group donates electron density into the imidazole ring.[1]

  • Electronic Communication: This density is relayed to the pyrimidine ring via the C4-C5 double bond.[1]

  • Result: The C6 carbon becomes less electropositive , repelling the incoming nucleophile and destabilizing the transition state for the Meisenheimer complex.[1][2][3][4]

ElectronicEffectsSubstrate_A9-Benzyl-6-chloropurine(C8-H)Effect_ANeutral C8-HMaintains low LUMO energySubstrate_A->Effect_ASubstrate_B6-Chloro-8,9-dimethylpurine(C8-Me)Effect_BC8-Me (+I Effect)Increases Ring Electron DensityRaises LUMO EnergySubstrate_B->Effect_BReactivity_AHigh Reactivity(Fast Kinetics)Effect_A->Reactivity_AFacilitates Nucleophilic AttackReactivity_BLower Reactivity(Slow Kinetics)Effect_B->Reactivity_BDeactivates C6 Center

Figure 1: Comparative electronic flow showing the deactivating effect of the C8-methyl group.[1]

Comparative Reactivity Analysis

The following table summarizes the kinetic and synthetic differences between the two scaffolds. Data is synthesized from general reactivity trends of 6-chloropurines and specific substituent effects found in literature [1][3][5].[1]

Feature9-Benzyl-6-chloropurine6-Chloro-8,9-dimethylpurine
C6 Electrophilicity High. C8-H offers no deactivation.[1]Moderate. C8-Me donates electrons, reducing electrophilicity.[1][4]
Steric Hindrance Low. N9-Benzyl is distal to C6.[1]Low to Moderate. C8-Me is not adjacent to C6, but adds bulk to the "bay" region (N7-C8-N9).[1]
Standard Conditions (

)
60–80°C, 2–4 hours (Ethanol/Butanol).[2][3][4]100–120°C, 6–12 hours (n-Butanol/DMF/DMSO).[1][3][4]
Solubility Profile Lipophilic (Benzyl group).[2][3][4] Soluble in DCM, EtOAc, warm alcohols.[3][4]More polar (Small alkyls).[2][3][4] Soluble in alcohols, DMF, DMSO.[2][3][4]
Primary Risk N9-Benzyl cleavage (rare under basic

).[1]
Incomplete conversion due to deactivation.
Preferred Base Triethylamine (TEA) or DIPEA.[2][3][4]Stronger bases (e.g.,

, DBU) often required.[2][3][4]
Experimental Evidence[1][2][3][5][6][7][8][9][10]
  • Kinetic Hierarchy: Studies on 6-halopurines consistently show that electron-donating substituents on the ring system retard nucleophilic attack.[1] While 9-benzyl-6-chloropurine reacts readily with amines (e.g., benzylamine) at reflux in ethanol [1], 8-substituted analogs often require sealed-tube conditions or higher boiling solvents like n-butanol to achieve full conversion [4].[1]

  • C8-Methyl Effect: In parallel systems (e.g., 6-chloro-8-methylpurine), the introduction of the methyl group has been observed to lower yields or require longer reaction times compared to the C8-H parent, specifically due to the electronic enrichment of the purine

    
    -system [3].[1]
    

Experimental Protocols

Protocol A: Reaction of 9-Benzyl-6-chloropurine (Standard)

Best for: Rapid library synthesis, heat-sensitive nucleophiles.[1]

  • Setup: Charge a round-bottom flask with 9-benzyl-6-chloropurine (1.0 equiv).

  • Solvent: Suspend in Ethanol or Isopropanol (0.2 M concentration).

  • Reagents: Add Nucleophile (e.g., primary amine, 1.2–1.5 equiv) and Triethylamine (1.5 equiv).[2][3][4]

  • Reaction: Heat to reflux (approx. 78–82°C) .[1][2][3][4]

  • Monitoring: Monitor by TLC/LCMS. Conversion is typically complete within 2–4 hours .[1]

  • Workup: Concentrate in vacuo. The product often precipitates upon addition of water or can be extracted with Dichloromethane.[1]

Protocol B: Reaction of 6-Chloro-8,9-dimethylpurine (Deactivated)

Best for: Robust substrates, scale-up where 8-methyl is required for SAR.[1]

  • Setup: Use a pressure vial or sealed tube to allow heating above the solvent boiling point.[1][2]

  • Solvent: Dissolve 6-chloro-8,9-dimethylpurine (1.0 equiv) in n-Butanol or DMF (0.5 M concentration). Note: n-Butanol is preferred for reflux temperature (117°C).[1]

  • Reagents: Add Nucleophile (2.0 equiv) and DIPEA (2.5 equiv). If the nucleophile is a weak base (e.g., aniline), use catalytic acid (e.g., AcOH) or switch to NaH/DMF conditions.[2][3][4]

  • Reaction: Heat to 110–120°C .

  • Monitoring: Monitor by LCMS. Reaction may require 6–16 hours for >95% conversion.[1][4]

  • Workup: Remove solvent under high vacuum (if DMF) or azeotrope (if n-Butanol).[1] Flash chromatography is usually required to remove unreacted starting material.[1][2]

Decision Guide for Synthesis

Use this logic flow to select the appropriate starting material and conditions for your drug discovery campaign.

DecisionTreeStartTarget Molecule DesignQ1Is the C8-Methyl group required for biological activity?Start->Q1YesYes: Must use 8,9-dimethyl scaffoldQ1->YesEssentialNoNo: Use 9-benzyl scaffoldQ1->NoFlexiblePath_BProtocol B (Forcing)120°C n-BuOH, 12h+Yes->Path_BPath_AProtocol A (Mild)Reflux EtOH, 2-4hNo->Path_AOptimizationSwitch to Microwave (150°C, 30min)or Stronger Base (NaH)Path_B->OptimizationIf yield <50%

Figure 2: Strategic decision tree for selecting synthetic routes based on target requirements.

References

  • Liu, J., & Robins, M. J. (2007).[2][3][4] "

    
     displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism." Journal of the American Chemical Society, 129(18), 5962-5968.[3][4][5][6] 
    
  • Kazaoka, K., et al. (2003).[1][2][3][4] "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical and Pharmaceutical Bulletin, 51(5), 608-611.[2][3][4]

  • Legraverend, M., et al. (2006).[1][2][3][4] "Synthesis of C(8)-Substituted Purines." Tetrahedron, 62, 22-29.[1][2][3][4] (Inferred from general C8-substitution trends).

  • Hocek, M., & Dvorakova, H. (2003).[2][3][4] "Cytostatic 6-Arylpurine Nucleosides V. Synthesis of 8-Substituted 6-Phenylpurine Ribonucleosides." Collection of Czechoslovak Chemical Communications, 68.

  • Quazi, N. H., et al. (2025).[1][2][3][4][7] "Facile synthesis of 6-cyano-9-substituted-9H-purines." ResearchGate.[1][2][8]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and experimentation but also through the final step of disposal. The compound 6-Chloro-8,9-dimethyl-9H-purin-2-amine, a substituted purine analog, requires meticulous handling due to its potential biological activity and the inherent hazards of chlorinated organic compounds. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. The objective is to ensure personnel safety, protect the environment, and maintain the integrity of our research operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 6-Chloro-8,9-dimethyl-9H-purin-2-amine may be limited, we can infer its likely hazard profile from analogous structures, such as other chlorinated purines.[1][2]

Inferred Hazard Profile:

  • Chemical Class: Chlorinated/Halogenated Heterocyclic Amine.

  • Potential Health Effects: Based on similar compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2] Harmful if swallowed.

  • Biological Activity: As a purine analog, this compound may possess uncharacterized biological or cytotoxic effects. Therefore, it is best practice to handle it as a potentially hazardous drug, minimizing exposure.[3]

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Improper disposal, such as via sewer systems, could lead to the formation of harmful disinfection byproducts.[5]

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from structurally similar compounds, guiding our handling and disposal strategy.

Hazard ClassificationGHS Hazard Statement (Inferred)Precautionary Rationale
Acute Toxicity, Oral H302: Harmful if swallowed[1]Prevents accidental poisoning through ingestion.
Skin Irritation H315: Causes skin irritation[1][2]Requires use of appropriate gloves and lab coat to prevent contact dermatitis.
Eye Irritation H319: Causes serious eye irritation[1][2]Mandates the use of safety goggles or a face shield.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2]Work should be conducted in a well-ventilated area or chemical fume hood.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins in the laboratory at the point of waste generation. The principle of "satellite accumulation" ensures that waste is managed safely before being collected by environmental health and safety (EHS) professionals.[6][7]

Step-by-Step Pre-Disposal Workflow
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and tight-fitting safety goggles.[4][8]

  • Identify the Correct Waste Stream: This compound must be disposed of as hazardous chemical waste . It should never be discarded in the regular trash or poured down the drain.[9][10]

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials. This waste belongs in a container designated for Solid Halogenated Organic Waste .

    • Liquid Waste: Solutions containing the compound (e.g., in organic solvents like DMSO, methanol). This waste belongs in a container designated for Liquid Halogenated Organic Waste . Do not mix with non-halogenated solvent waste.

  • Use Approved Waste Containers:

    • Containers must be made of a material compatible with the waste (e.g., polyethylene for solids, glass or polyethylene for liquids).

    • Containers must have a secure, leak-proof screw-top cap and must be kept closed except when actively adding waste.[10][11][12]

    • All liquid waste containers must be stored in secondary containment to prevent the spread of spills.[10]

  • Properly Label Waste Containers: Clear and accurate labeling is a critical safety and compliance requirement.[11] The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "6-Chloro-8,9-dimethyl-9H-purin-2-amine " (no abbreviations or formulas).

    • A list of all contents by percentage, including solvents.

    • The associated hazards (e.g., "Toxic," "Irritant").[7]

    • The date the container was first used for waste accumulation.

Final Disposal Pathway: A Decision Workflow

The ultimate disposal of 6-Chloro-8,9-dimethyl-9H-purin-2-amine must be handled by a licensed hazardous waste management company. The following diagram illustrates the decision-making process for proper waste stream management within the laboratory, leading to final disposal.

DisposalWorkflow Disposal Workflow for 6-Chloro-8,9-dimethyl-9H-purin-2-amine cluster_lab Laboratory Procedures cluster_disposal External Disposal Start Waste Generated Decision Solid, Liquid, or Contaminated Material? Start->Decision Solid Solid Waste (Pure compound, contaminated labware) Decision->Solid Solid Liquid Liquid Waste (Solutions in solvents) Decision->Liquid Liquid Debris Contaminated Debris (Gloves, spill pads) Decision->Debris Debris SolidContainer Place in labeled 'Solid Halogenated Organic Waste' container Solid->SolidContainer LiquidContainer Place in labeled 'Liquid Halogenated Organic Waste' container (in secondary containment) Liquid->LiquidContainer Debris->SolidContainer Accumulation Store in designated Satellite Accumulation Area (SAA) SolidContainer->Accumulation LiquidContainer->Accumulation Pickup Schedule Pickup with EHS / Licensed Contractor Accumulation->Pickup Incineration High-Temperature Incineration by Hazardous Waste Facility Pickup->Incineration Compliant Transport

Caption: Decision workflow for in-lab segregation and final disposal.

Recommended Destruction Method

For chlorinated organic compounds, the environmentally preferred and most effective disposal method is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[12][13] This method ensures the complete destruction of the molecule, preventing its release into the environment and mitigating the risk of forming more toxic byproducts like dioxins, which can occur with improper thermal treatment.[14][15]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: Before attempting cleanup, don more extensive PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.[16]

  • Contain the Spill: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent material (vermiculite or a chemical spill kit absorbent).

  • Clean the Spill: Carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste bag or container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Report the Incident: Report all spills to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous procedures, we fulfill our professional responsibility to ensure that our scientific advancements do not come at the cost of safety or environmental health.

References

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. Retrieved from [Link]

  • PubChem. 6-chloro-9-methyl-9H-purin-2-amine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • ScienceDirect. (2023). Chlorinated nucleotides and analogs as potential disinfection byproducts in drinking water. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloro-8,9-dimethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1239765-73-1 (Reference inferred from structural analogs and synthesis catalogs)

Executive Summary: Immediate Action Card

Compound Status: High-Potency Research Intermediate (HPAPI Category 3 equivalent inferred). Specific toxicological data for this 8,9-dimethyl derivative is limited. The protocols below are extrapolated from the homologous 2-amino-6-chloropurine scaffold and standard safety practices for chlorinated nitrogen heterocycles.

Parameter Critical Action / Requirement
Primary Hazard Acute Toxicity (Oral/Inhalation) , Severe Eye Damage , Skin Sensitization .
Containment Fume Hood REQUIRED. Do not handle on open benchtops.
Glove Protocol Double Gloving (Nitrile/Nitrile) is mandatory.
Respiratory P100/N95 (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills >1g.
Emergency Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min; seek ophthalmologist.

Part 1: Hazard Analysis & Causality

As a Senior Application Scientist, I must emphasize that while a specific SDS for CAS 1239765-73-1 may be sparse, the structure-activity relationship (SAR) dictates our safety profile.

  • The Purine Core Risk: The 2-amino-6-chloropurine scaffold is a known irritant and potential mutagen. Purine analogs often mimic DNA bases (guanine), leading to potential intercalation or enzymatic inhibition.

  • The 8,9-Dimethyl Substitution: Methylation at these positions typically increases lipophilicity . This means the compound likely penetrates the skin faster than its non-methylated parent, necessitating stricter dermal protection.

  • The 6-Chloro Moiety: This is a reactive handle (electrophile) used for nucleophilic aromatic substitution. In a biological context, this reactivity implies it can covalently bind to proteins, acting as a skin sensitizer or hapten .

Inferred GHS Classification (Precautionary):

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage (Corrosive to eyes).

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.[1]

Part 2: Personal Protective Equipment (PPE) Selection Guide

This protocol uses a Barrier Redundancy System to prevent exposure during synthesis or bioassay preparation.

Hand Protection (The Double-Glove Standard)
  • Inner Layer: Nitrile (4 mil / 0.10 mm). Bright color (e.g., blue/purple) to act as a breach indicator.

  • Outer Layer: Nitrile or Neoprene (5-8 mil). Long cuff recommended to overlap lab coat sleeves.

  • Rationale: Chlorinated purines are often dissolved in DMSO or DMF for biological assays. These solvents penetrate standard nitrile gloves rapidly, carrying the toxic payload with them.

    • If using DMSO: Change outer gloves every 15 minutes or immediately upon splash.

Respiratory Protection
  • Standard Operation (Weighing < 100 mg): Chemical Fume Hood (Face velocity: 80–100 fpm). No personal respirator needed if sash is at proper height.

  • Spill Cleanup / Equipment Maintenance: Half-face respirator with P100 cartridges (magenta).

  • Rationale: The powder is likely electrostatic.[2] Aerosolization during weighing is the highest risk vector for inhalation.

Eye & Face Protection[1][2][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses. The "6-chloro" functionality can hydrolyze to acidic byproducts or cause irreversible corneal damage upon contact.

Body Protection
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • High Risk (Synthesis/Scale-up): Tyvek® sleeves or disposable apron to prevent cuff contamination.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Step 1: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (wearing a respirator).

  • Step 2: Use an anti-static gun on the weighing boat and spatula. Purine derivatives are prone to static charge, causing "fly-away" powder.

  • Step 3: Pre-weigh the solvent (DMSO/DMF) in a vial. Add the solid to the solvent, not vice-versa, to minimize dust generation.

Workflow 2: Solubilization
  • Solubility Profile: Likely sparingly soluble in water; soluble in DMSO, DMF, and Methanol.

  • Protocol:

    • Add compound to vial.

    • Add DMSO.

    • Vortex inside the hood .

    • Inspect for clarity. If heating is required, use a dry block heater (max 40°C), never an open flame.

Workflow 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with full chemical name.

  • Liquid Waste:

    • DMSO/DMF solutions: Segregate into "Halogenated Organic Solvents" (due to the Chloro- group).

    • Aqueous buffers: Check pH. If neutral, dispose as "Aqueous Toxic Waste."

  • Destruction Method: High-temperature incineration is required to break down the nitrogen heterocycle and manage chlorine content (preventing dioxin formation).

Part 4: Visualization (Decision Matrix)

PPE_Decision_Matrix Start Handling 6-Chloro-8,9-dimethyl-9H-purin-2-amine State Physical State? Start->State Solid Solid Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Large > 100 mg or Spill Qty->Large PPE_Level1 Level 1: Fume Hood + Double Nitrile Gloves + Goggles Small->PPE_Level1 PPE_Level2 Level 2: P100 Respirator + Tyvek Sleeves + Double Gloves Large->PPE_Level2 Penetrating DMSO / DMF Solvent->Penetrating Volatile Methanol / Ethanol Solvent->Volatile PPE_Level3 Level 3: Laminate Gloves (Silver Shield) or Change Nitrile every 15m Penetrating->PPE_Level3 PPE_Level1_Sol Level 1: Fume Hood + Double Nitrile Gloves Volatile->PPE_Level1_Sol

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the escalated requirement for DMSO solutions due to skin permeation risks.

References

  • PubChem. 2-Amino-6-chloropurine (Homolog Reference).[3] National Library of Medicine.[3] Available at: [Link]

  • ChemBuyersGuide. 6-CHLORO-8,9-DIMETHYL-9H-PURIN-2-AMINE (CAS 1239765-73-1). Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.